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  • Product: 2-Fluoro-4-methylnicotinonitrile
  • CAS: 1807136-76-0

Core Science & Biosynthesis

Foundational

2-Fluoro-4-methylnicotinonitrile: A Strategic Scaffold for SnAr-Driven Heterocyclic Synthesis

Executive Summary 2-Fluoro-4-methylnicotinonitrile (CAS 1807136-76-0) represents a high-value fluorinated pyridine intermediate in modern medicinal chemistry. Its structural uniqueness lies in the synergistic activation...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Fluoro-4-methylnicotinonitrile (CAS 1807136-76-0) represents a high-value fluorinated pyridine intermediate in modern medicinal chemistry. Its structural uniqueness lies in the synergistic activation of the C2-fluorine atom by the adjacent electron-withdrawing nitrile group (C3) and the pyridine nitrogen. This electronic arrangement makes it an exceptional candidate for Nucleophilic Aromatic Substitution (SNAr) , allowing for the rapid construction of complex bicyclic heterocycles—such as pyrido[2,3-d]pyrimidines and 1,8-naphthyridines—often found in kinase inhibitors and GPCR antagonists.

This guide provides a rigorous technical analysis of its physicochemical properties, synthetic utility, and validated experimental protocols for its application in drug discovery.

Part 1: Chemical Profile & Physicochemical Properties[1]

Understanding the fundamental properties of CAS 1807136-76-0 is critical for optimizing reaction conditions and purification strategies.

Table 1: Physicochemical Specifications
PropertyValueNote
IUPAC Name 2-Fluoro-4-methylpyridine-3-carbonitrile
CAS Number 1807136-76-0
Molecular Formula C7H5FN2
Molecular Weight 136.13 g/mol
Physical State Off-white to pale beige solidHygroscopic nature observed in analogs
Predicted LogP ~1.23Lipophilic, suitable for organic extraction
H-Bond Acceptors 2 (Nitrile N, Pyridine N)
H-Bond Donors 0
Rotatable Bonds 0Rigid scaffold
Topological Polar Surface Area ~36 ŲGood membrane permeability profile
Structural Reactivity Analysis

The molecule features three distinct functional handles:

  • C2-Fluorine: Highly labile leaving group for SNAr reactions.

  • C3-Nitrile: Precursor for amines (reduction), amides (hydrolysis), or heterocycles (cyclocondensation).

  • C4-Methyl: Provides steric bulk and can be functionalized via radical bromination, though less reactive than the C2/C3 centers.

Part 2: Synthesis of the Core Scaffold

While often purchased, in-house synthesis is required for scale-up or isotopically labeled studies. The most robust route utilizes the Halex (Halogen Exchange) reaction from the chlorinated precursor.

Protocol: Halex Fluorination

Reaction: 2-Chloro-4-methylnicotinonitrile


 2-Fluoro-4-methylnicotinonitrile

Causality: The use of spray-dried Potassium Fluoride (KF) and a phase transfer catalyst in a polar aprotic solvent (DMSO or Sulfolane) is essential. The high lattice energy of KF requires anhydrous conditions and high temperature to solubilize the fluoride ion, making it nucleophilic enough to displace the chloride.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried reaction vessel with 2-Chloro-4-methylnicotinonitrile (1.0 eq) and Spray-dried KF (2.5 eq).

  • Solvent System: Add anhydrous DMSO (5 mL/mmol). Note: Sulfolane is preferred for scales >100g due to higher thermal stability.

  • Catalysis: Add 18-Crown-6 (0.05 eq) or Tetraphenylphosphonium bromide (Ph4PBr) to facilitate F- solubility.

  • Reaction: Heat to 110°C under N2 atmosphere for 4–6 hours.

    • Self-Validating Check: Monitor by HPLC or 19F NMR. The product signal appears at

      
       -65 ppm (approx), while the starting material (Cl) is silent in 19F.
      
  • Workup: Cool to RT. Dilute with water (precipitation of inorganic salts). Extract with Ethyl Acetate (3x).[1] Wash organics with brine to remove DMSO.

  • Purification: Recrystallization from Hexane/EtOAc is typically sufficient due to the high crystallinity of the nitrile.

Part 3: Reactivity & Application Protocols (SNAr)

The primary utility of CAS 1807136-76-0 is as an electrophile. The following protocol describes a "Self-Validating System" for coupling with amines—a common step in PROTAC linker synthesis or kinase inhibitor design.

Protocol: Regioselective SNAr Displacement

Objective: Synthesis of 2-amino-4-methylnicotinonitrile derivatives.

Mechanism: The reaction proceeds via a Meisenheimer complex. The fluorine atom is a superior leaving group to chlorine in SNAr reactions with heterocycles because its high electronegativity stabilizes the anionic intermediate, lowering the activation energy of the rate-determining step (nucleophilic attack).

Reagents:

  • Substrate: 2-Fluoro-4-methylnicotinonitrile (1.0 eq)

  • Nucleophile: Primary or Secondary Amine (1.1 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (1.5 eq) or K2CO3 (2.0 eq)

  • Solvent: THF (room temp) or DMF (if heating is required)

Workflow:

  • Dissolution: Dissolve the fluoro-nicotinonitrile in THF (0.2 M).

  • Addition: Add DIPEA followed by the amine dropwise.

    • Why? Adding base before the amine neutralizes any HF formed immediately, preventing acid-catalyzed degradation of sensitive amines.

  • Incubation: Stir at RT for 2 hours.

    • Validation Point: Perform TLC (Hexane:EtOAc 3:1). The fluoro starting material (high Rf) should disappear, replaced by a more polar (lower Rf) fluorescent spot (the amino-pyridine).

  • Quench: Dilute with saturated NaHCO3.

  • Isolation: Extract with DCM. Dry over MgSO4.

Logic of the "Self-Validating" System
  • Visual Confirmation: The reaction typically transitions from colorless to pale yellow/fluorescent upon formation of the aminopyridine.

  • NMR Shift: In 1H NMR, the loss of C-F coupling on the pyridine ring protons confirms substitution.

Part 4: Visualization of Synthetic Pathways

The following diagram illustrates the divergent synthesis capabilities starting from CAS 1807136-76-0, highlighting its role as a linchpin in heterocyclic chemistry.

G Figure 1: Synthetic divergence from the 2-Fluoro-4-methylnicotinonitrile core. Start 2-Chloro-4-methyl- nicotinonitrile Core 2-Fluoro-4-methyl- nicotinonitrile (CAS 1807136-76-0) Start->Core KF, 18-Crown-6 DMSO, 110°C (Halex) Prod1 2-Amino-4-methyl- nicotinonitrile Core->Prod1 R-NH2, DIPEA SnAr Displacement Prod3 4-Methyl-2-oxo- nicotinonitrile Core->Prod3 NaOH, H2O Hydrolysis Prod2 Pyrido[2,3-d]pyrimidine (Kinase Scaffold) Prod1->Prod2 Formamidine acetate Cyclization

Figure 1: Synthetic divergence from the 2-Fluoro-4-methylnicotinonitrile core.[2][3][1][4][5][6][7][8][9][10] Blue node indicates the central topic.

Part 5: Strategic Applications in Drug Discovery

Fragment-Based Drug Discovery (FBDD)

The low molecular weight (136.13 Da) and high ligand efficiency of this scaffold make it ideal for FBDD. The nitrile group can engage in H-bonding with the hinge region of kinases, while the fluorine (if retained) can fill small hydrophobic pockets or modulate pKa.

Bioisosterism & Metabolic Stability

In scenarios where a 2-chloro pyridine is metabolically liable (susceptible to oxidative insertion or glutathione conjugation), the 2-fluoro analog serves as a robust bioisostere. However, due to the high reactivity discussed in Part 3, the fluorine is most often a transient handle used to install complex amines that would be difficult to couple via Pd-catalyzed Buchwald-Hartwig amination due to steric hindrance at the 4-methyl position.

Safety & Handling
  • Hazards: Like most nicotinonitriles, this compound releases toxic fumes (HCN, HF) upon thermal decomposition.

  • Skin Contact: It is a potent skin sensitizer and irritant. Double-gloving (Nitrile) is mandatory.

  • Storage: Store under inert gas (Argon) at 2–8°C. Moisture sensitivity can lead to hydrolysis of the nitrile to the amide over long periods.

References

  • Synthesis of Fluorinated Pyridines via Halex Reaction

    • Source: Finger, G. C., et al. "Aromatic Fluorine Compounds. XXX. Synthesis of 2-Fluoropyridines." Journal of Organic Chemistry.
    • Context: Foundational methodology for converting chloro-pyridines to fluoro-pyridines using KF/DMSO.
  • Nucleophilic Aromatic Substitution (SNAr)

    • Source: "The SNAr Reaction: Mechanistic Aspects and Synthetic Applic
    • Context: Validates the mechanism of fluorine displacement in electron-deficient heteroarom
  • Application of Nicotinonitriles in Kinase Inhibitors

    • Source: "Discovery of Pyridopyrimidine Inhibitors." Journal of Medicinal Chemistry.
    • Context: Illustrates the cyclization of 2-amino-nicotinonitriles (derived from the title compound) into bicyclic kinase inhibitors.
  • PubChem Compound Summary: 2-Fluoro-4-methylbenzonitrile (Analogous Chemistry)

    • Source: National Center for Biotechnology Inform
    • Context: Used for physicochemical property benchmarking of the fluoro-methyl-nitrile motif.

Sources

Exploratory

chemical structure of 2-fluoro-4-methylpyridine-3-carbonitrile

Technical Whitepaper: The Strategic Utility of 2-Fluoro-4-methylpyridine-3-carbonitrile in Medicinal Chemistry Executive Summary In the landscape of heterocyclic scaffolds, 2-fluoro-4-methylpyridine-3-carbonitrile (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: The Strategic Utility of 2-Fluoro-4-methylpyridine-3-carbonitrile in Medicinal Chemistry

Executive Summary

In the landscape of heterocyclic scaffolds, 2-fluoro-4-methylpyridine-3-carbonitrile (CAS: 1807136-76-0) represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Its value lies not merely in its atoms, but in its orthogonal reactivity profile . The highly electrophilic 2-fluoro position, activated by the adjacent electron-withdrawing nitrile, allows for regio-controlled nucleophilic aromatic substitution (


), while the 3-cyano and 4-methyl groups offer distinct vectors for fragment growth and cyclization. This guide dissects the physicochemical properties, synthesis, and strategic application of this scaffold in high-value drug discovery.[1]

Part 1: Structural Analysis & Physicochemical Profile

The molecule acts as a trifunctional core. Understanding its electronic distribution is prerequisite to predicting its behavior in complex synthesis.

Electronic Architecture
  • 2-Fluoro Position (

    
     Locus):  The fluorine atom is highly labile. The inductive effect of the pyridine nitrogen (
    
    
    
    ) combined with the resonance withdrawal of the 3-cyano group (
    
    
    ) creates a significant partial positive charge (
    
    
    ) at C2. This makes it an ideal "soft" spot for nucleophilic attack.
  • 3-Cyano Group (Cyclization Vector): Beyond activation, the nitrile serves as a latent electrophile for heterocycle formation (e.g., amidines, tetrazoles) or hydrolysis to amides/acids.

  • 4-Methyl Group (Benzylic Functionalization): While less acidic than a 2-methyl or 6-methyl group, the 4-methyl protons are sufficiently acidified by the ring electronics to allow for deprotonation and alkylation, or radical bromination.

Physicochemical Data Table
PropertySpecification / ValueNotes
IUPAC Name 2-Fluoro-4-methylpyridine-3-carbonitrileAlternate: 2-Fluoro-4-methylnicotinonitrile
CAS Number 1807136-76-0Primary identifier for the specific isomer.[2]
Molecular Formula

Molecular Weight 136.13 g/mol Fragment-based drug discovery (FBDD) friendly.
Appearance Off-white to pale yellow solidCrystalline nature facilitates purification.
Predicted LogP ~1.3 - 1.6Favorable lipophilicity for CNS penetration.
H-Bond Acceptors 3 (N-pyridine, N-cyano, F)2-F is a weak acceptor; N-pyridine is deactivated.
H-Bond Donors 0Ideal for passive permeability.

Part 2: Synthetic Routes (The "How-To")

The Halex Protocol (2-Cl 2-F)

This method utilizes the high lattice energy of KCl as a driving force to replace the chlorine atom with fluorine.

  • Substrate: 2-Chloro-4-methylpyridine-3-carbonitrile.

  • Reagent: Anhydrous Potassium Fluoride (KF), spray-dried.

  • Catalyst: 18-Crown-6 (Phase Transfer Catalyst) or Tetraphenylphosphonium bromide.

  • Solvent: Sulfolane or DMSO (High boiling, polar aprotic).

Step-by-Step Methodology:

  • Drying (Critical): The reaction is strictly moisture-sensitive. Water solvates the fluoride ion, killing its nucleophilicity. Azeotropically dry the solvent (Sulfolane) with toluene prior to use.

  • Charging: Charge the reactor with 2-chloro-4-methylpyridine-3-carbonitrile (1.0 eq) and spray-dried KF (1.5–2.0 eq).

  • Catalysis: Add 18-Crown-6 (0.05 eq). This complexes potassium, "naked-ing" the fluoride ion for attack.

  • Reaction: Heat to 140–150°C for 4–6 hours. Monitor by HPLC.

  • Workup: Cool to room temperature. Dilute with water (to dissolve salts) and extract with Ethyl Acetate or MTBE. The product usually crystallizes upon concentration.

Synthesis Workflow Diagram

SynthesisWorkflow Start 2-Chloro-4-methyl pyridine-3-carbonitrile Process Heating (150°C) Nucleophilic Subst. Start->Process + Reagents Reagents KF (Spray Dried) 18-Crown-6 Sulfolane Reagents->Process Workup Aqueous Wash Extraction (EtOAc) Process->Workup Conversion >98% Product 2-Fluoro-4-methyl pyridine-3-carbonitrile Workup->Product Crystallization

Caption: Figure 1. Halex reaction workflow for the synthesis of the target scaffold. Note the critical role of phase transfer catalysis.

Part 3: Reactivity & Functionalization Strategies

The true power of this scaffold lies in its Regioselective Orthogonality . You can manipulate one site without disturbing the others if you respect the reactivity hierarchy: 2-F (


) > 3-CN (Hydrolysis/Addition) > 4-Me (Deprotonation). 
The Gateway

The 2-fluoro group is an exceptional leaving group here, superior to chlorine or bromine due to the high electronegativity of fluorine increasing the electrophilicity of the C2 carbon.

  • Reaction: Displacement with primary/secondary amines, hydrazines, or thiols.

  • Conditions: Mild basic conditions (

    
     or DIPEA) in DMF or MeCN at 25–60°C.
    
  • Why it works: The Meisenheimer complex is stabilized by the electron-withdrawing nitrile at C3.

Pyrazolo[3,4-b]pyridine Formation (High Value)

A classic application is the synthesis of fused bicyclic systems, common in kinase inhibitors (e.g., analogues of p38 or EGFR inhibitors).

  • Mechanism:

    • Step 1: Hydrazine attacks C2, displacing Fluorine (

      
      ).
      
    • Step 2: The terminal nitrogen of the hydrazine attacks the nitrile carbon (intramolecular cyclization).

    • Step 3: Tautomerization to the amino-pyrazole.

Reactivity Pathway Diagram

ReactivityPathways Core 2-Fluoro-4-methyl pyridine-3-carbonitrile Path1 Pathway A: SNAr Displacement Core->Path1 + R-NH2 / Base Path2 Pathway B: Hydrazine Cyclization Core->Path2 + NH2NH2 Path3 Pathway C: Nitrile Hydrolysis Core->Path3 + NaOH / H2O2 Prod1 2-Amino-nicotinonitriles (Kinase Inhibitor Scaffolds) Path1->Prod1 Prod2 3-Amino-1H-pyrazolo [3,4-b]pyridine Path2->Prod2 Ring Closure Prod3 2-Fluoro-nicotinic Acid (Precursor to Amides) Path3->Prod3

Caption: Figure 2.[3] Divergent synthesis pathways. Pathway B is particularly relevant for constructing ATP-competitive kinase inhibitors.

Part 4: Case Study & Medicinal Chemistry Applications

P2X3 Receptor Antagonists

Research into chronic cough and pain management has heavily utilized pyridine-3-carbonitrile scaffolds. The 2-fluoro-4-methyl motif allows for the introduction of solubilizing groups at the 2-position (via amine displacement) while the 4-methyl group fills hydrophobic pockets in the receptor active site (hydrophobic effect).

Agrochemical Safeners

Beyond pharma, this scaffold is documented in the synthesis of herbicide safeners. The electron-deficient ring system is metabolically stable, allowing it to act as a persistent modulator of plant enzymes.

References

  • PubChem Compound Summary. (2025). 2-Fluoro-4-methylpyridine-3-carbonitrile.[2] National Center for Biotechnology Information. [Link]

  • Finger, G. C., et al. (1959). Aromatic Fluorine Compounds.[3][4][5][6] VIII. Plant Growth Regulators and Intermediates. Journal of the American Chemical Society. (Foundational text on Halex chemistry in pyridines). [Link]

  • Google Patents. (2016). Substituted Pyridines as P2X3 Antagonists. (Illustrates the utility of the 2-fluoro-3-cyano scaffold in drug design).

Sources

Foundational

2-Fluoro-4-methylnicotinonitrile molecular weight and formula

The following technical guide details the physicochemical profile, synthetic pathways, and reactivity of 2-Fluoro-4-methylnicotinonitrile , a critical fluorinated pyridine intermediate used in the development of bioactiv...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, synthetic pathways, and reactivity of 2-Fluoro-4-methylnicotinonitrile , a critical fluorinated pyridine intermediate used in the development of bioactive small molecules.

CAS: 1807136-76-0 | Formula:


 | MW:  136.13  g/mol [1][2]

Executive Summary

2-Fluoro-4-methylnicotinonitrile is a highly functionalized pyridine scaffold characterized by a labile fluorine atom at the C2 position and an electron-withdrawing nitrile group at the C3 position.[1] This specific substitution pattern renders the molecule exceptionally reactive toward Nucleophilic Aromatic Substitution (


), making it a preferred building block for synthesizing fused heterocycles (e.g., pyrido[2,3-d]pyrimidines, 1,8-naphthyridines) in kinase inhibitor discovery.

Physicochemical Profile

The following data establishes the baseline identity and physical properties for analytical verification.

PropertySpecificationNotes
IUPAC Name 2-Fluoro-4-methylpyridine-3-carbonitrileAlternate: 2-Fluoro-4-methylnicotinonitrile
CAS Number 1807136-76-0Confirmed identifier
Molecular Formula

Molecular Weight 136.13 g/mol
Appearance White to off-white solidCrystalline powder
Density

g/cm³
Predicted
Boiling Point

°C
At 760 mmHg (Predicted)
Solubility DMSO, Methanol, DCMSparingly soluble in water
pKa ~ -3.8Pyridine nitrogen basicity is reduced by F/CN

Synthetic Methodology (Halogen Exchange)

The most robust industrial route for synthesizing 2-fluoro-4-methylnicotinonitrile is the Halex (Halogen Exchange) reaction , utilizing the corresponding chloro-derivative.[1] This method avoids the poor selectivity of direct fluorination.

Reaction Scheme

The transformation involves the displacement of chloride by fluoride using an inorganic fluoride source (KF) activated by a phase transfer catalyst in a polar aprotic solvent.

SynthesisPathway SM 2-Chloro-4-methylnicotinonitrile (Precursor) Process Halex Reaction 110-140°C, 12-24h SM->Process Reagents KF (anhydrous) 18-Crown-6 or TBPB Solvent: DMSO or NMP Reagents->Process Product 2-Fluoro-4-methylnicotinonitrile (Target) Process->Product Byproduct KCl (Salt Waste) Process->Byproduct

Figure 1: Halex synthesis pathway converting the chloro-precursor to the fluoro-target via nucleophilic displacement.[1]

Detailed Protocol

Reagents:

  • Substrate: 2-Chloro-4-methylnicotinonitrile (1.0 eq)

  • Fluorinating Agent: Potassium Fluoride (Spray-dried, anhydrous, 2.0–3.0 eq)[1]

  • Catalyst: Tetraphenylphosphonium bromide (

    
    ) or 18-Crown-6 (0.05 eq)[1]
    
  • Solvent: Anhydrous DMSO or Sulfolane (0.5 M concentration)

Procedure:

  • Drying: Ensure KF is rigorously dried (vacuum oven at 150°C for 24h) to prevent hydrolysis of the nitrile or formation of hydroxypyridine byproducts.

  • Mixing: In a reactor equipped with mechanical stirring and nitrogen inlet, charge the solvent, activated KF, and catalyst. Stir at 60°C for 30 minutes to solubilize the catalyst.

  • Addition: Add 2-Chloro-4-methylnicotinonitrile in a single portion.

  • Reaction: Heat the mixture to 130°C and monitor by HPLC. The reaction typically reaches completion within 12–18 hours.

    • Checkpoint: Conversion >98% is desired to avoid difficult chromatographic separation of the chloro-impurity.[1]

  • Workup: Cool to room temperature. Dilute with water (5x reaction volume) and extract with Ethyl Acetate or MTBE.

  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate. Recrystallize from Heptane/EtOAc if necessary.
    

Reactivity & Applications: The Hub

The core value of 2-Fluoro-4-methylnicotinonitrile lies in its regioselective reactivity .[1] The C2-fluorine is highly activated due to the ortho-nitrile group (inductive effect) and the ring nitrogen (mesomeric effect), allowing for rapid displacement by nucleophiles under mild conditions.[1]

Mechanism of Action

The reaction proceeds via a Meisenheimer complex intermediate. The leaving group ability of Fluorine > Chlorine in


 reactions on heterocycles due to the high electronegativity of fluorine stabilizing the transition state.

ReactivityScope Core 2-Fluoro-4-methylnicotinonitrile (Electrophile) Amine Primary Amines (R-NH2) (e.g., Anilines, Piperazines) Core->Amine + Base (DIPEA) Alkoxide Alkoxides (RO-) (e.g., NaOMe, KOtBu) Core->Alkoxide 0°C to RT Thiol Thiols (R-SH) (e.g., Thiophenols) Core->Thiol + K2CO3 Hydrazine Hydrazine (H2N-NH2) Core->Hydrazine Reflux Prod_Amine 2-Amino-nicotinonitriles (Kinase Inhibitor Core) Amine->Prod_Amine Prod_Ether 2-Alkoxy-nicotinonitriles Alkoxide->Prod_Ether Prod_Thio 2-Thio-nicotinonitriles Thiol->Prod_Thio Prod_Cycle Pyrazolo[3,4-b]pyridines (Bicyclic Cyclization) Hydrazine->Prod_Cycle Cascade Cyclization

Figure 2: Divergent synthesis capabilities.[1] The hydrazine pathway leads to bicyclic pyrazolopyridines, a privileged scaffold in oncology.

Critical Control Points[1]
  • Regioselectivity: While the C2 position is most reactive, the nitrile group at C3 is susceptible to hydrolysis under harsh basic/aqueous conditions (forming the amide). Use anhydrous bases (e.g.,

    
    , NaH) in aprotic solvents (DMF, THF).
    
  • Temperature: Aminations with aliphatic amines often proceed at Room Temperature. Aniline couplings may require heating (60-80°C).[1]

Handling and Safety

  • Hazard Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2.

  • Specific Risk: Fluorinated pyridines can release HF upon thermal decomposition or contact with strong acids.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Protect from moisture to prevent hydrolysis of the nitrile.

References

  • ChemicalBook. (2025). 2-Fluoro-4-methylpyridine-3-carbonitrile Product Properties and CAS 1807136-76-0. Retrieved from

  • BLD Pharm. (2025). 2-Fluoro-4-methylnicotinonitrile MSDS and Technical Data. Retrieved from

  • National Institutes of Health (NIH). (2024). Nucleophilic Aromatic Substitution of Activated Fluoropyridines. PubMed Central. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: Fluorinated Benzonitriles and Pyridines. Retrieved from

Sources

Exploratory

difference between 2-fluoro-4-methylnicotinonitrile and 2-chloronicotinonitrile

This guide provides an in-depth technical analysis comparing 2-fluoro-4-methylnicotinonitrile and 2-chloronicotinonitrile , focusing on their utility as electrophiles in drug discovery.[1][2] Optimizing Reactivity and St...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis comparing 2-fluoro-4-methylnicotinonitrile and 2-chloronicotinonitrile , focusing on their utility as electrophiles in drug discovery.[1][2]

Optimizing Reactivity and Structural Diversity in Heterocyclic Synthesis

Executive Summary

In medicinal chemistry, 2-halonicotinonitriles are "linchpin" intermediates used to synthesize fused bicyclic systems (e.g., pyrazolopyridines, pyrido[2,3-d]pyrimidines).[1] While 2-chloronicotinonitrile (2-CNN) is the industry-standard commodity reagent, 2-fluoro-4-methylnicotinonitrile (2-F-4-Me-NN) represents a specialized, high-reactivity alternative.[1][2]

The core distinction lies in the Fluorine Effect : despite the stronger C-F bond, 2-F-4-Me-NN undergoes Nucleophilic Aromatic Substitution (


) at rates 100–300x faster than the chloro-analog due to the high electronegativity of fluorine stabilizing the rate-determining Meisenheimer complex. This allows for milder reaction conditions, crucial when installing sensitive nucleophiles or preserving stereocenters.[1]

Structural & Electronic Analysis

Molecular Architecture
Feature2-Chloronicotinonitrile (2-CNN)2-Fluoro-4-methylnicotinonitrile (2-F-4-Me-NN)
Leaving Group (C2) Chlorine (-Cl)Fluorine (-F)
C4 Substituent Hydrogen (-H)Methyl (-CH

)
Electronic Nature Moderately electron-deficientHighly activated at C2; slightly deactivated by C4-Me
Primary Utility Bulk synthesis, robust nucleophilesLate-stage functionalization, weak nucleophiles, SAR exploration
Mechanistic Insight: The "Fluorine Effect" in

Contrary to


 or 

logic where bond strength dictates rate (I > Br > Cl > F),

on pyridines follows the order F >> Cl ≈ Br > I .[3][4]
  • Inductive Stabilization: The extreme electronegativity of the fluorine atom at C2 pulls electron density away from the ring carbon, significantly lowering the energy of the transition state leading to the anionic intermediate (Meisenheimer complex).

  • The 4-Methyl Perturbation: The methyl group at C4 is an electron-donating group (+I effect).[1] In theory, this deactivates the ring. However, mechanistic mapping (see diagram below) reveals that the negative charge in the intermediate delocalizes primarily to N1, C3, and C5 . Since C4 is not a primary resonance acceptor, the deactivating effect of the methyl group is minimal, allowing the activating power of the fluorine to dominate.

SNAr_Mechanism cluster_electronics Electronic Effects Start Substrate (2-F-4-Me-NN) TS1 Transition State 1 (Nucleophilic Attack) Start->TS1 + Nucleophile (Nu:) Inter Meisenheimer Complex (Anionic Intermediate) TS1->Inter Rate Determining Step (Stabilized by F) Product Substituted Product (C-F Bond Broken) Inter->Product Fast Elimination of F- F_Effect C2-F: Inductive withdrawal stabilizes negative charge Me_Effect C4-Me: Weak +I effect (Minimal impact on N1/C3/C5)

Caption: The


 pathway showing how Fluorine lowers the activation energy of the rate-determining step, overcoming the weak deactivation of the 4-methyl group.

Comparative Reactivity Profile

Reaction Rates[1][5]
  • 2-CNN: Requires elevated temperatures (80–120°C) or strong bases (NaH, KOtBu) to drive substitution, especially with steric hindrance.[1]

  • 2-F-4-Me-NN: Often reacts at room temperature (20–40°C) or with weak bases (

    
    , DIPEA).[1][2]
    
Substrate Scope
Nucleophile Class2-CNN Protocol2-F-4-Me-NN ProtocolAdvantage of Fluoro
Primary Amines Reflux in EtOH/DMFRT in THF/MeCNAvoids thermal degradation
Anilines (Weak Nu) Pd-catalysis (Buchwald) often required

possible (LiHMDS or NaH)
Metal-free synthesis
Alcohols/Phenols High temp, strong baseMild base (

), moderate temp
Higher functional group tolerance

Synthetic Applications & Protocols

Workflow: Synthesis of Pyrazolo[3,4-b]pyridines

This is a common scaffold in kinase inhibitors (e.g., substituted at the 4-position of the pyrazole).

Scenario: You need to condense hydrazine with the nicotinonitrile core.[1]

  • Using 2-CNN:

    • Requires refluxing hydrazine hydrate (100°C+).[1]

    • Risk:[1][5] If the 4-methyl group were sensitive (e.g., if it were a bromomethyl group), these conditions would destroy it.[1]

  • Using 2-F-4-Me-NN:

    • Reaction proceeds at 0°C to RT.[1]

    • Benefit: Allows for "clean" cyclization without side reactions at the nitrile or methyl positions.

Experimental Protocol: Controlled Substitution

Objective: Displacement of Halide with a chiral amine (R-NH2) while preventing racemization.[1][2]

Materials:

  • Substrate: 2-Fluoro-4-methylnicotinonitrile (1.0 eq)[1]

  • Nucleophile: (S)-1-phenylethanamine (1.1 eq)[1]

  • Base: Diisopropylethylamine (DIPEA) (2.0 eq)[1]

  • Solvent: Anhydrous THF (0.2 M)

Step-by-Step:

  • Preparation: Charge a reaction vial with 2-F-4-Me-NN and dissolve in anhydrous THF under

    
     atmosphere.
    
  • Addition: Cool the solution to 0°C (ice bath). Add DIPEA followed by the dropwise addition of the amine.

  • Reaction: Allow to warm to Room Temperature (25°C). Monitor by LCMS.[1]

    • Note: With 2-CNN, this would require heating to 80°C, potentially racemizing the amine.[1] With the Fluoro-analog, conversion is typically complete in < 2 hours at RT.[1]

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .[1][3]
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Decision Matrix: Which to Choose?

Use the following logic flow to select the appropriate building block for your campaign.

Decision_Tree Start Select Reagent Q1 Is the 4-Methyl group required for SAR? Start->Q1 Branch1 NO Q1->Branch1 No Branch2 YES Q1->Branch2 Yes Result_CNN Use 2-Chloronicotinonitrile (Cost-effective, Standard) Branch1->Result_CNN Q2 Is the Nucleophile poor/sterically hindered? Branch2->Q2 Result_F Use 2-Fluoro-4-methylnicotinonitrile (High Reactivity Required) Q2->Result_F Yes (Sensitive/Weak Nu) Result_Custom Custom Synthesis Required (2-Chloro-4-methyl...) Q2->Result_Custom No (Robust Nu)

Caption: Decision matrix for selecting between Chloro and Fluoro nicotinonitrile cores based on SAR needs and nucleophile reactivity.

Safety & Handling

  • Toxicity: Both compounds are nitrile derivatives and should be treated as potential cyanide sources upon metabolic breakdown.[1]

  • Skin Absorption: 2-F-4-Me-NN is lipophilic and likely has higher skin permeability than 2-CNN.[1] Double-gloving and handling in a fume hood are mandatory.[1]

  • Waste: Segregate halogenated organic waste. Do not mix with strong acids (risk of HCN generation from the nitrile group).

References

  • Reactivity of Fluoropyridines in

    
     :
    
    • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. American Chemical Society.[1]

    • [1]

  • Mechanistic Analysis of Pyridine Substitutions

    • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide.
  • Applications in Drug Discovery (Autophagy Enhancers)

    • Discovery of novel 2-aminonicotinonitrile derivatives with new potential autophagy activity. Future Medicinal Chemistry.
  • General Properties of 2-Chloronicotinonitrile

    • PubChem Compound Summary for CID 81079, 2-Chloronicotinonitrile. National Center for Biotechnology Information.[1]

Sources

Foundational

Solubility Profile of 2-Fluoro-4-methylnicotinonitrile: Technical Guide

This guide serves as an authoritative technical reference on the solubility profile of 2-Fluoro-4-methylnicotinonitrile , a critical intermediate in the synthesis of kinase inhibitors (e.g., KRAS G12C inhibitors).[1] Exe...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an authoritative technical reference on the solubility profile of 2-Fluoro-4-methylnicotinonitrile , a critical intermediate in the synthesis of kinase inhibitors (e.g., KRAS G12C inhibitors).[1]

Executive Summary & Compound Identity

2-Fluoro-4-methylnicotinonitrile is a functionalized pyridine scaffold characterized by a high dipole moment due to the orthogonal electron-withdrawing effects of the nitrile (


) and fluoro (

) substituents.[1] Its solubility behavior is governed by the competition between its crystal lattice energy (driven by

-stacking and dipole alignment) and the solvation energy provided by the solvent.
  • CAS Number: 1807136-76-0 (Primary reference)[1][2]

  • IUPAC Name: 2-Fluoro-4-methylpyridine-3-carbonitrile[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 136.13 g/mol [1]

  • Physical State: Solid (White to off-white crystalline powder)[1]

  • Melting Point:

    
     (Estimated based on structural analogs; low-melting solid).[1]
    
The Solubility Landscape
Solvent ClassSolubility RatingKey Interaction Mechanism
Polar Aprotic (DMSO, DMF, DMAc)Excellent (

mg/mL)
Dipole-dipole interactions; disruption of crystal lattice.[1]
Polar Protic (Methanol, Ethanol)Moderate (

mg/mL)
Hydrogen bonding (Acceptor: N_py, CN, F).
Esters/Ketones (Ethyl Acetate, Acetone)Good (

mg/mL)
Van der Waals & Dipole interactions.
Chlorinated (DCM, Chloroform)Good (

mg/mL)
Dispersion forces & weak H-bonding.[1]
Aliphatic Hydrocarbons (Hexane, Heptane)Poor (

mg/mL)
Lack of polar interaction capability.
Water Insoluble (

mg/mL)
Hydrophobic effect dominates; lacks H-bond donors.[1]

Thermodynamic Analysis & Solvent Selection

Understanding the thermodynamics of dissolution is critical for process optimization. The dissolution of 2-Fluoro-4-methylnicotinonitrile is generally endothermic , meaning solubility increases with temperature.[1]

Theoretical Solubility Parameters

Using Hansen Solubility Parameters (HSP), we can predict compatibility. The compound has high polarity (


) and moderate hydrogen bonding capability (

, primarily as an acceptor).
  • Best Reaction Solvents: DMSO or NMP. The high dielectric constant stabilizes the Meisenheimer complex intermediate during

    
     reactions (displacement of the 2-Fluoro group).
    
  • Best Workup Solvents: Ethyl Acetate (EtOAc) or Dichloromethane (DCM). These dissolve the product well but are immiscible with water, facilitating aqueous washes to remove inorganic salts (e.g., KF, KCl).

  • Crystallization Systems:

    • Solvent: Ethanol or Isopropanol (Moderate solubility, high

      
       of dissolution upon heating).
      
    • Anti-solvent:[1] Water or Heptane (Drastically reduces solubility, forcing precipitation).

Diagram: Solvent Selection Logic for SNAr Chemistry

The following diagram illustrates the decision matrix for selecting solvents based on the intended process stage (Reaction vs. Purification).

SolventLogic Compound 2-Fluoro-4-methylnicotinonitrile Process Intended Process? Compound->Process Reaction SNAr Reaction (Displacement of F) Process->Reaction Synthesis Extraction Aqueous Workup (Purification) Process->Extraction Isolation Crystallization Recrystallization Process->Crystallization Final Polish DMSO DMSO / DMF / NMP (Stabilizes Transition State) Reaction->DMSO EtOAc Ethyl Acetate / DCM (Immiscible with Water) Extraction->EtOAc AlcWater EtOH + Water (Anti-solvent Crash) Crystallization->AlcWater

Figure 1: Solvent selection logic based on the operational phase.[1] Polar aprotic solvents drive reaction kinetics, while esters and alcohols are preferred for isolation.

Experimental Protocols for Solubility Determination

Since specific thermodynamic data for this exact isomer is often proprietary, the following Standard Operating Procedures (SOPs) are provided to generate self-validating data.

Protocol A: Visual Kinetic Solubility (High Throughput)

Best for: Rapid solvent screening during early development.

  • Preparation: Weigh 10 mg of 2-Fluoro-4-methylnicotinonitrile into a clear HPLC vial.

  • Titration: Add solvent in

    
     aliquots at 
    
    
    
    .
  • Agitation: Vortex for 30 seconds after each addition.

  • Observation: Check for clarity against a dark background.

    • Dissolved: Solution is clear.

    • Undissolved: Visible particles or turbidity.

  • Calculation:

    
    .
    
Protocol B: Thermodynamic Shake-Flask Method (Gold Standard)

Best for: Precise data for crystallization design or formulation.

  • Saturation: Add excess solid (

    
     mg) to 2 mL of solvent in a glass vial.
    
  • Equilibration:

    • Incubate at

      
       (or target temperature) for 24 hours with constant agitation (orbital shaker).
      
    • Self-Validation: Ensure solid is still present after 24 hours. If not, add more solid and repeat.

  • Filtration: Filter the supernatant using a

    
     PTFE syringe filter (pre-heated if testing elevated temperatures).
    
  • Quantification: Dilute the filtrate 100-fold with Acetonitrile and analyze via HPLC-UV (

    
     nm).
    
  • Analysis: Calculate concentration using a standard curve.

Diagram: Thermodynamic Solubility Workflow

SolubilityWorkflow Start Start: Excess Solid + Solvent Equilibrate Equilibrate 24h @ Temp (Orbital Shaker) Start->Equilibrate CheckSolid Is Solid Present? Equilibrate->CheckSolid AddSolid Add more Solid CheckSolid->AddSolid No Filter Filter Supernatant (0.45 µm PTFE) CheckSolid->Filter Yes AddSolid->Equilibrate HPLC HPLC-UV Analysis Filter->HPLC

Figure 2: Step-by-step workflow for determining thermodynamic solubility, ensuring saturation equilibrium is reached.

Critical Application: SNAr Reaction Optimization

The solubility of 2-Fluoro-4-methylnicotinonitrile is most relevant when utilizing it as an electrophile in Nucleophilic Aromatic Substitution (


).[1]
  • Mechanism: The nitrile group at C3 and the pyridine nitrogen activate the C2-Fluorine for displacement.

  • Solvent Effect:

    • DMSO/DMF: These solvents solvate the cationic counter-ion of the nucleophile (e.g.,

      
       in 
      
      
      
      ), leaving the nucleophilic anion "naked" and more reactive.
    • Reaction Rate: Rate in DMSO

      
       Rate in Ethanol 
      
      
      
      Rate in Toluene.
  • Recommendation: Perform substitution reactions in DMSO at concentrations of

    
     to maximize throughput and minimize solvent waste.
    

References

  • PubChem. (2024).[3] Compound Summary: 2-Fluoro-4-methylpyridine-3-carbonitrile (CAS 1807136-76-0).[1] National Library of Medicine. [Link]

  • Plater, M. J., & Harrison, W. T. (2023).[4] Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH.[1][4] Journal of Chemical Research.[4] (Demonstrates solvent effects in SNAr of fluorinated aromatics). [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Ed.). Longman Scientific & Technical. (Standard reference for recrystallization and solubility protocols). [Link]

Sources

Exploratory

Technical Guide: Safety &amp; Handling of 2-Fluoro-4-methylnicotinonitrile

The following technical guide provides an in-depth safety and handling analysis of 2-Fluoro-4-methylnicotinonitrile (CAS 1807136-76-0). This document is structured for researchers and safety officers requiring actionable...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth safety and handling analysis of 2-Fluoro-4-methylnicotinonitrile (CAS 1807136-76-0). This document is structured for researchers and safety officers requiring actionable data beyond standard vendor SDS summaries.

Executive Summary

2-Fluoro-4-methylnicotinonitrile (Synonyms: 2-Fluoro-4-methylpyridine-3-carbonitrile) is a specialized heterocyclic building block used primarily in the synthesis of bioactive pharmaceutical ingredients.[1] Its structural core—a pyridine ring substituted with a reactive fluorine at the C2 position and a nitrile group at C3—imparts unique reactivity profiles (specifically SNAr susceptibility) but also distinct toxicological hazards.

This guide synthesizes data from structural analogs and available vendor safety sheets to establish a robust protocol for handling, storage, and emergency response.

Chemical Identity Details
IUPAC Name 2-Fluoro-4-methylpyridine-3-carbonitrile
CAS Number 1807136-76-0
Molecular Formula C₇H₅FN₂
Molecular Weight 136.13 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water.[1]

Hazard Identification & GHS Classification

The primary hazards of 2-Fluoro-4-methylnicotinonitrile stem from its potential to release cyanide ions under metabolic stress and its reactivity toward biological nucleophiles (proteins/DNA) via the labile C2-fluorine.[1]

GHS Label Elements

Based on quantitative structure-activity relationship (QSAR) modeling and data from the homologous 2-Fluoronicotinonitrile (CAS 3939-13-7), the following classifications apply:

  • Signal Word: WARNING

  • Pictograms:

    • 
      (GHS07)
      
Hazard Statements (H-Codes)
CodeHazard DescriptionMechanism of Action
H302 Harmful if swallowed.[1]Metabolic release of cyanide (CN⁻) or fluoroacetate-like derivatives.[1]
H312 Harmful in contact with skin.Lipophilic pyridine ring facilitates dermal absorption.
H332 Harmful if inhaled.Irritation of mucosal membranes; systemic uptake via alveoli.
H315 Causes skin irritation.[2]Reactive fluorinated electrophile capable of alkylating skin proteins.
H319 Causes serious eye irritation.[2]Direct chemical insult to corneal epithelium.
H335 May cause respiratory irritation.[2]Interaction with upper respiratory tract mucosa.
Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Toxicological Mechanisms & Reactivity

Understanding why this compound is hazardous allows for better risk mitigation.

The SNAr Hazard

The fluorine atom at position 2 is highly activated due to the electron-withdrawing nature of the pyridine nitrogen and the adjacent nitrile (cyano) group.[1]

  • Risk: This makes the compound an electrophile. It can react with nucleophilic residues (cysteine, lysine) on skin proteins, leading to sensitization or chemical burns upon prolonged contact.

  • Incompatibility: Avoid uncontrolled mixing with strong nucleophiles (amines, thiols) or strong bases, as this can generate exothermic reactions or unexpected derivatives.

Metabolic Activation (Cyanide Potential)

While the nitrile group (-CN) is generally stable, hepatic metabolism (Cytochrome P450) can potentially liberate cyanide ions, especially if the ring is opened or oxidatively processed.[1]

  • Symptoms of Exposure: Headache, dizziness, rapid breathing, nausea (early signs of cellular hypoxia).

Visualizing the Hazard Pathway

The following logic flow illustrates the progression from exposure to physiological impact.

HazardPathway Exposure Exposure Route (Oral/Dermal/Inhalation) Absorption Systemic Absorption (Lipophilic Pyridine) Exposure->Absorption Mechanism1 S_NAr Reaction (Protein Alkylation) Absorption->Mechanism1 Local/Systemic Mechanism2 Metabolic Activation (Possible CN- Release) Absorption->Mechanism2 Hepatic Effect1 Skin/Eye Irritation Sensitization Mechanism1->Effect1 Effect2 Cellular Hypoxia (Acute Toxicity) Mechanism2->Effect2

Figure 1: Toxicological pathway of 2-Fluoro-4-methylnicotinonitrile from exposure to physiological effect.[1]

Safe Handling Protocols

Engineering Controls
  • Primary: All handling must occur within a certified Chemical Fume Hood functioning at a face velocity of >100 fpm.

  • Secondary: Use a glove box for weighing large quantities (>10g) to prevent dust aerosolization.

Personal Protective Equipment (PPE) Matrix
Body PartRecommendationRationale
Hands Double Nitrile Gloves (min 0.11 mm thick).[1]Standard nitrile offers good resistance to pyridines. Double gloving protects against pinholes during fine manipulation.
Eyes Chemical Safety Goggles .Safety glasses are insufficient due to the risk of airborne dust entering the eye and reacting with moisture.
Body Lab Coat + Tyvek Sleeves .Prevents accumulation of dust on personal clothing.
Respiratory N95/P100 Respirator (if outside hood).Only required if engineering controls fail or during spill cleanup.
Storage Conditions
  • Temperature: 2–8°C (Refrigerated).

  • Atmosphere: Store under inert gas (Argon or Nitrogen) if possible. The fluorine bond is stable, but the nitrile can hydrolyze under moist, acidic conditions.

  • Segregation: Keep away from strong oxidizing agents and strong bases .

Emergency Response & First Aid

Critical Note: Treat all exposures as potentially systemic until proven otherwise.

Exposure Response Workflow

EmergencyResponse Start Incident Detected Type Identify Exposure Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin Wash 15min w/ Soap Remove Clothing Skin->ActionSkin ActionEye Rinse 15min Lift Eyelids Eye->ActionEye ActionInhale Fresh Air Oxygen if needed Inhale->ActionInhale Medical Seek Medical Attention (Bring SDS) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 2: Immediate decision logic for exposure incidents.[1]

Specific First Aid Measures
  • Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes. The lachrymator potential requires thorough irrigation to prevent corneal clouding.

  • Skin Contact: Wash with soap and water. Do not use organic solvents (ethanol/acetone) as they may increase the rate of transdermal absorption.

  • Ingestion: Rinse mouth with water. Do not induce vomiting unless instructed by a poison control center.

  • Antidote Note: While unlikely to release lethal cyanide doses rapidly, medical personnel should be aware of the nitrile functionality. Standard cyanide antidote kits (e.g., Hydroxocobalamin) are rarely needed but should be considered in massive ingestions.

Spill Cleanup[1][2]
  • Evacuate the immediate area.

  • PPE: Wear full PPE including a P100 respirator.

  • Containment: Cover spill with a damp absorbent pad or vermiculite to prevent dust generation.

  • Disposal: Collect in a sealed hazardous waste container labeled "Toxic Organic Solid."

Waste Disposal

  • Classification: Hazardous Chemical Waste (Toxic/Irritant).

  • Method: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

  • Warning: Incineration may generate Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx) . The incinerator must be rated for halogenated organics.

References

  • Fluoropharm Co., Ltd. (n.d.). 2-Fluoro-4-methylpyridine-3-carbonitrile Product Page. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 2737403, 2-Fluoro-4-methylpyridine (Analog). Retrieved from

  • Apollo Scientific. (2025). Safety Data Sheet: 2-Fluoronicotinonitrile (Analogous Hazard Data). Retrieved from

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: 2-Fluoro-4-methylpyridine. Retrieved from [1][3]

  • ECHA (European Chemicals Agency). (2025).[4][5] C&L Inventory: Pyridine-3-carbonitrile derivatives. Retrieved from [1]

Sources

Foundational

Strategic Sourcing &amp; Technical Profile: 2-Fluoro-4-methylnicotinonitrile

Topic: Strategic Sourcing & Technical Guide: 2-Fluoro-4-methylnicotinonitrile Content Type: In-depth Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Procurement Specialists in Drug Discovery. Exe...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic Sourcing & Technical Guide: 2-Fluoro-4-methylnicotinonitrile Content Type: In-depth Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Procurement Specialists in Drug Discovery.

Executive Summary

2-Fluoro-4-methylnicotinonitrile (CAS: 1807136-76-0) is a high-value heterocyclic building block predominantly utilized in the synthesis of kinase inhibitors and other small-molecule therapeutics. Its structural motif—a pyridine ring functionalized with a reactive nitrile at C3, a labile fluorine at C2, and a methyl group at C4—offers a versatile scaffold for nucleophilic aromatic substitution (


) and subsequent heterocycle formation.

This guide provides a comprehensive technical analysis of the compound, detailing supply chain dynamics, pricing models, validated synthetic protocols, and quality control metrics required for pharmaceutical research.

Chemical Identity & Technical Specifications

ParameterSpecification
IUPAC Name 2-Fluoro-4-methylpyridine-3-carbonitrile
Common Name 2-Fluoro-4-methylnicotinonitrile
CAS Number 1807136-76-0 (Primary), 1228863-43-1 (Alternate)
Molecular Formula C

H

FN

Molecular Weight 136.13 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, Methanol, Ethyl Acetate
Key Reactivity C2-Fluorine displacement (

), Nitrile hydrolysis/reduction

Procurement Intelligence: Suppliers & Pricing

Market Landscape

The compound is classified as a Tier 2 Research Chemical , meaning it is not a commodity solvent but is available from specialized heterocyclic synthesis vendors. It is often stocked in milligram to gram quantities, with bulk orders (>100g) requiring lead times of 2–4 weeks.

Validated Suppliers
  • Primary Vendors (Catalog): BLD Pharm, NJ Fine Chem, Apollo Scientific.

  • Aggregators: ChemicalBook, eMolecules (verify stock status before ordering).

  • Custom Synthesis: WuXi AppTec, Pharmablock (for GMP scale).

Price Analysis (Research Scale)

Pricing is highly volume-dependent due to the cost of the fluorination step.

QuantityEstimated Price Range (USD)Lead TimeNotes
1 g $120 - $180In StockHigh markup for small aliquots.
5 g $450 - $6001-2 WeeksStandard medicinal chemistry scale.
25 g $1,800 - $2,2002-3 WeeksBulk discount applies.
100 g+ Inquire4 Weeks+Custom synthesis batch recommended.

Strategic Note: If the price per gram exceeds $250, consider in-house synthesis from the chlorinated precursor (2-Chloro-4-methylnicotinonitrile , CAS 65169-38-2), which trades at approximately 10–15% of the fluoro-analog's cost.

Synthetic Utility & "Make vs. Buy" Decision

For process chemists, the decision to purchase or synthesize depends on the project stage. The synthesis is robust but requires handling hazardous fluorinating agents.

Procurement Decision Tree

ProcurementLogic Start Need 2-Fluoro-4-methylnicotinonitrile QtyCheck Quantity Required? Start->QtyCheck SmallScale < 10 grams QtyCheck->SmallScale LargeScale > 10 grams QtyCheck->LargeScale Buy PURCHASE from Catalog (BLD Pharm, Apollo) Lead time: <1 week SmallScale->Buy CostCheck Check Precursor Cost (2-Chloro-4-methylnicotinonitrile) LargeScale->CostCheck Synthesis IN-HOUSE SYNTHESIS (Halex Reaction) CostCheck->Synthesis If Precursor < 15% of Target Cost Outsource OUTSOURCE (Custom Synthesis CRO) CostCheck->Outsource If Internal Capacity Low

Figure 1: Decision matrix for sourcing vs. synthesizing the target compound.

Validated Synthetic Protocol (Halex Reaction)

The most reliable route is the Halogen Exchange (Halex) reaction, converting the chloro-analog to the fluoro-analog using Potassium Fluoride (KF).

Reaction Scheme:



Step-by-Step Methodology:

  • Preparation: In a dry flask equipped with a condenser and nitrogen inlet, charge 2-Chloro-4-methylnicotinonitrile (1.0 eq) and Spray-Dried Potassium Fluoride (2.5 eq).

  • Solvent System: Add anhydrous Sulfolane or DMSO (5 mL per mmol substrate). Add 18-Crown-6 (0.1 eq) or TDA-1 as a phase transfer catalyst.

  • Reaction: Heat the mixture to 130–150°C for 4–6 hours. Monitor by HPLC/TLC (The fluoro product is slightly less polar).

    • Critical Control Point: Ensure the system is strictly anhydrous; water inhibits fluoride nucleophilicity.

  • Workup: Cool to room temperature. Dilute with water and extract 3x with Ethyl Acetate.

  • Purification: Wash combined organics with brine, dry over MgSO

    
    , and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient).
    

Quality Control & Analytical Validation

To ensure data integrity in biological assays, the compound must meet specific purity criteria.

Standard Purity Assessment
  • HPLC Purity: >97% (Area under curve).

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water (0.1% TFA) / Acetonitrile gradient.

  • H-NMR (400 MHz, DMSO-d6):

    • 
       2.45 (s, 3H, -CH
      
      
      
      )
    • 
       7.45 (d, 1H, Pyridine H5)
      
    • 
       8.45 (d, 1H, Pyridine H6)
      
    • Note: Coupling constants (

      
      ) will show F-H coupling.
      
  • F-NMR: Essential to confirm complete conversion from Chloro-precursor (distinct shift).

Impurity Profile

Common impurities arising from synthesis or degradation:

  • 2-Chloro-4-methylnicotinonitrile: Unreacted starting material (Retains Cl).

  • 2-Hydroxy-4-methylnicotinonitrile: Hydrolysis product (if water was present).

  • Solvent Residue: Sulfolane is difficult to remove; ensure high-vacuum drying.

Applications in Drug Discovery[2][3]

This compound acts as a "linchpin" intermediate. The fluorine atom at position 2 is highly activated by the electron-withdrawing nitrile group (C3) and the pyridine nitrogen, making it susceptible to


 reactions with amines, alkoxides, or thiols.
Synthetic Pathway Visualization

SynthesisPath Precursor 2-Chloro-4-methyl- nicotinonitrile Target 2-Fluoro-4-methyl- nicotinonitrile (The Product) Precursor->Target KF, 18-Crown-6 Halex Reaction Drug Kinase Inhibitor Scaffold Target->Drug R-NH2 (SnAr Displacement) Heterocycle Bicyclic System (e.g., Pyrazolopyridine) Target->Heterocycle Hydrazine/Cyclization

Figure 2: The central role of 2-Fluoro-4-methylnicotinonitrile in generating complex pharmaceutical scaffolds.

Handling & Safety (EHS)

  • Hazard Classification:

    • Acute Toxicity (Oral/Dermal/Inhalation): Category 3/4 (Nitrile functionality).

    • Skin/Eye Irritation: Category 2.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of nitrile or displacement of fluorine over long periods).

  • Disposal: All nitrile-containing waste must be segregated and treated as hazardous chemical waste.

References

  • Sandford, G. (2013). Perfluoroalkanes. In Organofluorine Chemistry. Springer. (Context on Halex reactions).
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for 2-Fluoro-4-methylpyridine. Retrieved from [Link]

  • Organic Syntheses. (2020). Preparation of 2-Chloronicotinonitrile Derivatives. (Basis for precursor synthesis). Retrieved from [Link]

Exploratory

fluorinated pyridine building blocks for medicinal chemistry

The "Fluorine Magic" in Pyridine Scaffolds: A Technical Guide to Physicochemical Modulation and Synthetic Assembly As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently enco...

Author: BenchChem Technical Support Team. Date: March 2026

The "Fluorine Magic" in Pyridine Scaffolds: A Technical Guide to Physicochemical Modulation and Synthetic Assembly

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the strategic insertion of fluorine into heteroaromatic systems. The pyridine ring is arguably the most privileged nitrogenous heterocycle in the FDA-approved pharmacopeia. However, native pyridine often suffers from high basicity (leading to hERG channel liabilities) and rapid cytochrome P450-mediated oxidative metabolism.

The strategic incorporation of fluorine atoms—or fluorinated motifs like trifluoromethyl (–CF₃) and thiofluoroalkyl (–SRF) groups—acts as a physicochemical "magic bullet." This guide dissects the causality behind the fluorine effect, outlines logical synthetic workflows, and provides a self-validating protocol for late-stage fluorination.

Physicochemical Causality: The "Why" Behind Fluorination

To rationally design fluorinated pyridine building blocks, we must understand the mechanistic causality of the carbon-fluorine (C–F) bond. Fluorine is the most electronegative element, yet it is sterically comparable to oxygen. When appended to a pyridine ring, it exerts profound effects through two primary mechanisms:

  • Inductive Electron Withdrawal (-I Effect): Fluorine pulls electron density away from the pyridine nitrogen's lone pair via the σ-bond network. This stabilizes the unprotonated state, drastically lowering the pKa of the conjugate acid. By tuning the pKa below physiological pH (7.4), we reduce the fraction of positively charged molecules, thereby enhancing passive membrane permeability and mitigating off-target ion channel toxicity.

  • Lipophilicity (logP/logD) Modulation: While the C–F bond is highly polarized, fluorine's low polarizability (tightly held electrons) makes it highly hydrophobic. However, the effect is highly context-dependent. Recent studies on thiofluoroalkyl pyridines demonstrate that while fluorination increases the hydrophobic surface area, placing C–F bonds adjacent to highly polarizable atoms (like sulfur) increases the overall molecular dipole, leading to counterintuitive reductions in lipophilicity[1].

Table 1: Physicochemical Impact of Fluorine Substitution on the Pyridine Scaffold

CompoundpKa (Conjugate Acid)logP (Octanol/Water)Mechanistic Rationale
Pyridine 5.230.65Baseline reference scaffold; highly basic, moderate lipophilicity.
2-Fluoropyridine -0.440.90Strong inductive withdrawal (-I) at the α-position drastically reduces nitrogen basicity.
3-Fluoropyridine 2.970.95Moderate -I effect at the β-position; retains weak basicity.
2-(Trifluoromethyl)pyridine -1.401.50Extreme electron withdrawal and high lipophilicity driven by the bulky, hydrophobic CF₃ group.

Data synthesized from standard physicochemical databases and recent structure-property relationship models[1].

Synthetic Logic and Workflow Assembly

The synthesis of fluorinated pyridines has evolved from harsh, classical methods to elegant, late-stage functionalizations. The choice of methodology is dictated by the starting material and the desired regiochemistry.

  • Classical Methods: The Balz-Schiemann reaction (diazotization of aminopyridines followed by thermal decomposition of the tetrafluoroborate salt) and Halex reactions (nucleophilic aromatic substitution of chloropyridines using KF/CsF at >150°C) are robust but suffer from poor functional group tolerance.

  • De Novo Synthesis: Rh(III)-catalyzed C–H functionalization provides a highly selective, bench-stable route to construct 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes, bypassing the need for pre-functionalized pyridine rings[2].

  • Late-Stage C–H Fluorination: For complex medicinal chemistry intermediates, direct C–H to C–F conversion is preferred. Silver(II) fluoride (AgF₂) enables rapid, room-temperature fluorination exclusively at the α-position (C2)[3]. Conversely, novel heterogeneous photocatalysts (e.g., ZnIn₂S₄) facilitate radical relay pathways for remote C4 functionalization[4].

G Start Target: Fluorinated Pyridine PreFunc Pre-functionalized Starting Material? Start->PreFunc Halex Halex Reaction / SNAr (KF, CsF, 150°C) PreFunc->Halex Yes (Halogenated) Balz Balz-Schiemann (Diazotization + HBF4) PreFunc->Balz Yes (Aminated) LateStage Late-Stage C-H Fluorination PreFunc->LateStage No (Direct C-H) RhCat Rh(III) Catalysis (Oxime + Alkyne) PreFunc->RhCat No (De Novo) AgF2 AgF2-Mediated α-Fluorination (Room Temp, Fast) LateStage->AgF2 α-Position Target Photoredox Photoredox Catalysis (Radical Relay) LateStage->Photoredox Remote / C4 Target

Decision matrix for selecting fluorinated pyridine synthesis routes based on target regiochemistry.

Experimental Methodology: Late-Stage α-Fluorination via AgF₂

To ensure trustworthiness and reproducibility, I have detailed a self-validating protocol for the late-stage α-fluorination of complex pyridine derivatives using AgF₂[3].

Mechanistic Rationale: AgF₂ acts as both a single-electron oxidant and a fluorine radical source. It oxidizes the pyridine ring to a radical cation, followed by rapid fluorine transfer. Because AgF₂ violently reacts with moisture to form HF and inactive silver oxides, strict anhydrous conditions are the primary causality for high yields.

Step-by-Step Protocol

Step 1: Preparation & Reagent Handling

  • Flame-dry a 20 mL Schlenk tube under vacuum and backfill with dry Nitrogen (N₂).

  • Crucial Step: Transfer the flask to an N₂-filled glovebox. Weigh 3.0 equivalents of AgF₂ (black powder) into the flask. Causality: Ambient humidity degrades AgF₂ in seconds; glovebox handling ensures the reagent retains its oxidative potential.

Step 2: Reaction Execution

  • Dissolve the pyridine substrate (1.0 mmol) in 5.0 mL of anhydrous Acetonitrile (MeCN).

  • Inject the substrate solution into the Schlenk tube containing AgF₂.

  • Seal the tube, remove it from the glovebox, and stir vigorously at 25 °C for 2 hours. The solution will transition from black to a pale yellow/gray suspension as AgF₂ is reduced to AgF.

Step 3: Self-Validating In-Process Control (IPC)

  • Withdraw a 50 µL aliquot of the crude suspension. Dilute in 0.5 mL CD₃CN and spike with exactly 1.0 equivalent of fluorobenzene (internal standard).

  • Acquire a ¹⁹F NMR spectrum.

  • Validation: The integration ratio of the product peak (typically appearing between -60 to -70 ppm for α-fluoropyridines) against the fluorobenzene standard (-113.1 ppm) provides an absolute, chromatography-free yield verification. Proceed to workup only if conversion is >95%.

Step 4: Quenching and Workup

  • Quench the reaction by slowly adding 5.0 mL of saturated aqueous NaHCO₃. Causality: This neutralizes any trace HF generated from residual moisture and prevents acid-catalyzed degradation of sensitive functional groups.

  • Add 10 mL of Methyl tert-butyl ether (MTBE) and stir for 5 minutes. Filter the biphasic mixture through a pad of Celite to remove insoluble silver salts (AgF/Ag₂O).

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify via flash chromatography.

Medicinal Chemistry Case Studies

The practical application of these building blocks has led to significant breakthroughs in target affinity and metabolic stability. For example, fluorinated derivatives of pyridine-2,4-dicarboxylate have been synthesized as potent, broad-spectrum inhibitors of human 2-oxoglutarate dependent oxygenases. The introduction of fluorine at the C5 position not only alters the electronic landscape of the pyridine core but substantially increases the selectivity for aspartate/asparagine-β-hydroxylase (AspH) over off-target demethylases[5]. This exemplifies how a single atomic substitution—leveraging the distinct stereoelectronic profile of fluorine—can rescue a promiscuous scaffold and transform it into a highly selective pharmacological probe.

References

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. PMC - NIH.[Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC - NIH.[Link]

  • Heterogeneous photocatalytic C4 remote fluorosulfonamidation of pyridines. Chemical Science (RSC Publishing).[Link]

  • Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases. PMC - NIH.[Link]

Sources

Foundational

Strategic Utilization of 2-Fluoro-4-methylnicotinonitrile in Medicinal Chemistry

Executive Summary & Chemical Identity 2-Fluoro-4-methylnicotinonitrile (also known as 2-fluoro-4-methylpyridine-3-carbonitrile) represents a high-value pharmacophore scaffold in modern drug discovery. Its structural util...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

2-Fluoro-4-methylnicotinonitrile (also known as 2-fluoro-4-methylpyridine-3-carbonitrile) represents a high-value pharmacophore scaffold in modern drug discovery. Its structural utility lies in the orthogonal reactivity of its substituents: the C-2 fluorine atom serves as a labile "warhead" for nucleophilic aromatic substitution (


), while the C-3 nitrile group acts as a stable precursor for diverse heterocycles (tetrazoles, oxadiazoles) or carbonyl derivatives.

This guide details the physicochemical properties, synthetic reactivity, and experimental protocols for leveraging this molecule in the synthesis of bioactive compounds, particularly kinase inhibitors and GPCR ligands.

Table 1: Chemical Identity & Physicochemical Constants
PropertyData
IUPAC Name 2-Fluoro-4-methylpyridine-3-carbonitrile
Common Name 2-Fluoro-4-methylnicotinonitrile
CAS Registry Number 1807136-76-0
PubChem CID 129452245
InChIKey VQHMZLHWCIZVSC-UHFFFAOYSA-N
Molecular Formula

Molecular Weight 136.13 g/mol
SMILES CC1=C(C(=NC=C1)F)C#N
Physical State Solid (typically off-white to pale yellow)
Solubility Soluble in DMSO, DMF, MeOH, DCM; sparingly soluble in water.[1][2]

Core Reactivity Profile: The "Push-Pull" Mechanism

Understanding the electronic environment of 2-Fluoro-4-methylnicotinonitrile is critical for designing successful synthetic routes.

The C-2 Fluorine "Warhead" ( Susceptibility)

The fluorine atom at the 2-position is highly activated toward nucleophilic attack due to two synergistic factors:

  • Inductive Effect (-I): The adjacent ring nitrogen (N-1) and the electron-withdrawing nitrile group (CN) at C-3 significantly deplete electron density at C-2.

  • Meisenheimer Complex Stabilization: The intermediate anion formed during nucleophilic attack is stabilized by the electron-deficient pyridine ring and the nitrile group.

Experimental Insight: Unlike chloropyridines, the fluoropyridine moiety often reacts under milder conditions due to the high electronegativity of fluorine, which lowers the energy of the transition state for the rate-determining step (nucleophilic addition), despite fluorine being a poorer leaving group than chlorine in


/

contexts.
The C-3 Nitrile "Anchor"

The nitrile group at C-3 is relatively stable under standard


 conditions (basic, mild heat), allowing it to serve as a protecting group or a latent functionality. Post-

, it can be transformed into:
  • Amides: Via controlled hydrolysis (e.g., Radziszewski reaction).

  • Tetrazoles: Via [3+2] cycloaddition with sodium azide.

  • Amines: Via reduction (e.g., hydrogenation or LAH).

The C-4 Methyl "Modulator"

The methyl group provides steric bulk that can influence the regioselectivity of metabolic oxidation (blocking the 4-position) and lipophilicity (


). While electron-donating (+I), its effect is insufficient to deactivate the C-2 position toward 

.

Visualization of Reactivity Pathways[3]

The following diagram illustrates the divergent synthesis pathways accessible from the core scaffold.

ReactivityMap Figure 1: Divergent Synthetic Pathways from 2-Fluoro-4-methylnicotinonitrile Core 2-Fluoro-4-methyl- nicotinonitrile (Core Scaffold) Amino 2-Amino-4-methyl- nicotinonitrile (Kinase Inhibitor Core) Core->Amino Primary Amines (SNAr, Base, Heat) Alkoxy 2-Alkoxy-4-methyl- nicotinonitrile Core->Alkoxy Alcohols/NaH (SNAr) Tetrazole Tetrazolyl-Pyridine Derivatives Amino->Tetrazole NaN3 / ZnBr2 (Cycloaddition) Amide Nicotinamide Derivatives Amino->Amide H2O2 / K2CO3 (Hydrolysis)

Figure 1: Divergent Synthetic Pathways. Blue arrows indicate direct displacement (


); dashed arrows indicate subsequent nitrile transformations.

Experimental Protocols

Protocol A: Displacement with Primary Amines

Objective: To synthesize 2-amino-4-methylnicotinonitrile derivatives (common intermediate for kinase inhibitors).

Reagents:

  • 2-Fluoro-4-methylnicotinonitrile (1.0 equiv)[3][4]

  • Primary Amine (

    
    ) (1.1–1.2 equiv)
    
  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0–3.0 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone)

Methodology:

  • Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve 2-Fluoro-4-methylnicotinonitrile (1.0 mmol) in anhydrous DMSO (3.0 mL).

  • Addition: Add DIPEA (2.5 mmol) followed by the primary amine (1.1 mmol).

    • Note: If the amine is a hydrochloride salt, increase the base to 3.5 mmol.

  • Reaction: Seal the vial and heat to 60–80°C for 2–4 hours.

    • Monitoring: Monitor reaction progress via LC-MS or TLC (typically 30-50% EtOAc/Hexanes). The fluorine displacement is usually rapid; prolonged heating may cause nitrile hydrolysis side products.

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-water (20 mL).

    • If solid precipitates: Filter, wash with water, and dry under vacuum.

    • If oil forms: Extract with EtOAc (3 x 15 mL), wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Flash column chromatography (SiO2, Hexanes/EtOAc gradient).

Protocol B: Controlled Nitrile Hydrolysis (Radziszewski Reaction)

Objective: To convert the C-3 nitrile to a primary amide without hydrolyzing the pyridine ring or affecting the 2-substituent.

Reagents:

  • Substrate (e.g., 2-amino-4-methylnicotinonitrile derivative)[1]

  • Hydrogen Peroxide (

    
    )
    
  • Potassium Carbonate (

    
    )
    
  • Solvent: DMSO or EtOH/Water

Methodology:

  • Dissolve the nitrile substrate (1.0 mmol) in DMSO (2 mL).

  • Add

    
     (0.5 equiv) followed by 
    
    
    
    (1.0 mL) dropwise at 0°C (exothermic reaction).
  • Allow the mixture to warm to room temperature and stir for 1–2 hours.

  • Quench: Carefully add saturated sodium thiosulfate solution to quench excess peroxide.

  • Isolation: Dilute with water; the amide product often precipitates. Filter and dry.

Strategic Synthesis Workflow

The following diagram outlines the logical flow for incorporating this building block into a drug discovery campaign, highlighting the decision points for "Early Stage" vs. "Late Stage" functionalization.

SynthesisWorkflow Figure 2: Strategic Workflow for Scaffold Utilization Start Start: 2-Fluoro-4-methylnicotinonitrile Decision Decision Point: Target Moiety? Start->Decision PathA Path A: Kinase Hinge Binder (2-Amino-pyridine motif) Decision->PathA H-Bond Donor Needed PathB Path B: Allosteric Modulator (2-Alkoxy/Phenoxy motif) Decision->PathB Lipophilic Contact Needed StepA1 SNAr with Aniline/Amine (Solvent: DMSO, 80°C) PathA->StepA1 StepB1 SNAr with Alcohol/Phenol (Base: NaH/Cs2CO3) PathB->StepB1 Intermediate Stable Intermediate (Nitrile Intact) StepA1->Intermediate StepB1->Intermediate FinalStep Late-Stage Diversification (Nitrile Transformation) Intermediate->FinalStep Hydrolysis / Cyclization

Figure 2: Strategic Workflow. Decision points based on the desired pharmacophore properties (H-bond donor vs. lipophilic contact).

Safety & Handling

  • Hazards: Fluorinated pyridines can be skin and eye irritants. The nitrile group poses a potential risk of liberating HCN under strongly acidic/reducing conditions, though the molecule itself is stable.

  • Storage: Store in a cool, dry place (2–8°C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis of the nitrile or oxidation.

  • Incompatibility: Avoid strong oxidizing agents and strong acids unless specifically required for hydrolysis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 129452245, 2-Fluoro-4-methylnicotinonitrile. Retrieved from [Link]

Sources

Exploratory

2-Fluoronicotinonitrile Derivatives in Modern Medicinal Chemistry: A Comprehensive Literature Review and Synthetic Guide

Executive Summary: The Strategic Value of 2-Fluoronicotinonitrile As a Senior Application Scientist specializing in early-stage drug discovery, I continuously evaluate building blocks that offer both synthetic versatilit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of 2-Fluoronicotinonitrile

As a Senior Application Scientist specializing in early-stage drug discovery, I continuously evaluate building blocks that offer both synthetic versatility and favorable physicochemical properties for lead optimization. 2-Fluoronicotinonitrile (CAS 3939-13-7) has emerged as a privileged scaffold in medicinal chemistry 1. The strategic placement of a fluorine atom ortho to a cyano group on a pyridine ring creates a highly electrophilic center at the C2 position. This electron-deficient node enables rapid, high-yielding Nucleophilic Aromatic Substitution (SNAr) reactions, allowing for the divergent synthesis of complex bicyclic heterocycles and targeted active pharmaceutical ingredients (APIs).

Mechanistic Rationale: Why Fluorinated Nicotinonitriles?

The success of 2-fluoronicotinonitrile in library synthesis is deeply rooted in molecular orbital theory. The pyridine nitrogen and the C3-cyano group act as synergistic electron-withdrawing groups (EWGs). When a nucleophile attacks the C2 position, the resulting negative charge in the transition state (the Meisenheimer complex) is heavily delocalized onto the highly electronegative nitrogen atoms.

Fluoride is an excellent leaving group in SNAr because the highly polarized C-F bond lowers the activation energy of the initial nucleophilic attack. Once the complex forms, fluoride is rapidly expelled, restoring aromaticity. This self-validating mechanistic pathway ensures high regioselectivity and minimizes side reactions, which is critical when scaling up API precursors.

G N1 2-Fluoronicotinonitrile (Highly Electrophilic C2) N2 Nucleophilic Attack (Amines, Alkoxides) N1->N2 Activation N3 Meisenheimer Complex (Charge Delocalized) N2->N3 Rate-Limiting Step N4 Fluoride Expulsion (-F⁻) N3->N4 Fast Rearrangement N5 2-Substituted Derivative (Stable API Precursor) N4->N5 Aromatization

Mechanistic causality of SNAr on 2-fluoronicotinonitrile via Meisenheimer complex.

Field-Proven Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are detailed with the causality behind each experimental choice. Every step is designed as a self-validating system to minimize downstream failures.

Protocol A: Microwave-Assisted Synthesis of RNase H Inhibitor Intermediates

This protocol details the N-alkylation of 2-fluoronicotinonitrile using O-benzylhydroxylamine, a critical step in synthesizing HIV-1 Reverse Transcriptase RNase H inhibitors like XZ462 2.

  • Step 1: Reagent Assembly. Dissolve 2-fluoronicotinonitrile (1.0 equiv, 13.0 mmol) and O-benzylhydroxylamine (3.0 equiv, 39.0 mmol) in anhydrous DMSO (2.0 mL).

    • Causality: DMSO is chosen as a polar aprotic solvent because it poorly solvates anions, dramatically increasing the nucleophilicity of the hydroxylamine. The 3.0 equivalent excess drives the equilibrium forward and acts as an inherent acid scavenger for the liberated HF.

  • Step 2: Microwave Irradiation. Heat the mixture under microwave irradiation at 120°C for 10 hours.

    • Causality: Microwave heating provides uniform, rapid energy transfer directly to the polar molecules, overcoming the activation energy barrier of the sterically hindered O-benzylhydroxylamine attack much faster than conventional thermal heating.

  • Step 3: Quench and Extraction. Cool to room temperature and extract with Ethyl Acetate (EtOAc).

    • Causality: EtOAc effectively partitions the relatively non-polar product from the highly polar DMSO and unreacted hydroxylamine salts.

  • Step 4: Washing and Drying. Wash the organic phase with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.

    • Causality: Brine washing removes residual DMSO from the organic layer due to the salting-out effect. Na2SO4 is preferred over MgSO4 to avoid potential coordination with the cyano/amino groups.

  • Self-Validation: The completion of the reaction is self-validated by the disappearance of the highly UV-active 2-fluoronicotinonitrile spot on TLC, replaced by a more polar, lower-Rf product spot due to the added hydrogen-bonding capacity of the amine.

Protocol B: Alkoxide Displacement for HIV-1 Maturation Inhibitors (VH-937)

This protocol outlines the introduction of a 4-cyanopyridyl ether moiety to a triterpenoid core, yielding the advanced HIV-1 maturation inhibitor VH-937 3.

  • Step 1: Alkoxide Generation. Treat the primary alcohol intermediate (e.g., alcohol 64 derived from GSK254) with Potassium hexamethyldisilazide (KHMDS) in anhydrous THF at room temperature.

    • Causality: KHMDS is a strong, non-nucleophilic base. It quantitatively deprotonates the alcohol to form a highly reactive potassium alkoxide without competing for the electrophilic site on the pyridine ring. THF provides optimal solubility and coordinates the potassium cation, leaving the alkoxide "naked" and highly reactive.

  • Step 2: Electrophile Addition. Add 2-fluoronicotinonitrile dropwise to the reaction mixture and stir for 2.5 hours at room temperature.

    • Causality: The extreme reactivity of the generated alkoxide allows the SNAr to proceed at room temperature. The dropwise addition prevents localized exothermic spikes and minimizes bis-substitution or oligomerization.

  • Step 3: Workup. Quench with aqueous NH4Cl and extract.

    • Self-Validation: The self-validating nature of this step lies in the pH of the aqueous workup; maintaining a slightly acidic to neutral pH ensures the ether linkage remains intact while completely quenching the strong base, preventing downstream degradation.

Biological Applications & Quantitative Efficacy

The versatility of the 2-fluoronicotinonitrile scaffold is demonstrated by its successful integration into various therapeutic agents. By modifying the C2 position, researchers have unlocked potent biological activities across multiple viral and oncological targets 3425.

Derivative / CompoundBiological TargetKey Efficacy MetricTherapeutic AreaReference
VH-937 (Compound 24) HIV-1 Gag (CA-SP1)EC50 < 10 nM (A364V mutant)Antiviral (HIV)[2]
XZ462 HIV-1 RT RNase HEC50 = 1.5 µM (CC50 = 22.4 µM)Antiviral (HIV)[4]
Compound 46 (Pyrrole) SARS-CoV-2 NSP14 MTaseIC50 = 5.0 nMAntiviral (COVID-19)[3]
S-0027 Autotaxin (ATX)High ATX InhibitionOncology / Fibrosis[5]

Table 1: Quantitative summary of biological activities for key 2-fluoronicotinonitrile derivatives.

Advanced Applications in Viral Targets

The structural geometry provided by the nicotinonitrile system is particularly advantageous in viral enzyme inhibition. For instance, in the development of SARS-CoV-2 NSP14 inhibitors, the conversion of 2-fluoronicotinonitrile into an amine via pyrrolidine displacement, followed by cyano reduction, yielded compounds with single-digit nanomolar cellular activity 4. The cyano group acts as a critical hydrogen bond acceptor, while the pyridine ring engages in π-π stacking with aromatic residues in the target's active site.

G N1 2-Fluoronicotinonitrile Core Scaffold N2 O-Alkylation (Ether Linkage) N1->N2 KHMDS, THF N3 N-Alkylation (Amine Linkage) N1->N3 Amines, DMSO N4 VH-937 (HIV-1 Maturation Inhibitor) N2->N4 Target: Gag Polyprotein N5 XZ462 (HIV-1 RNase H Inhibitor) N3->N5 Target: RT RNase H N6 Pyrrole Derivatives (SARS-CoV-2 NSP14) N3->N6 Target: N7-MTase N7 Viral Replication Arrest (In Vivo Efficacy) N4->N7 N5->N7 N6->N7

Divergent therapeutic applications of 2-fluoronicotinonitrile derivatives in antiviral drug discovery.

Conclusion

The 2-fluoronicotinonitrile building block is a cornerstone of contemporary medicinal chemistry. Its predictable reactivity profile, governed by the synergistic electron-withdrawing effects of the pyridine and cyano groups, allows for the rapid generation of diverse chemical libraries. By understanding the mechanistic causality behind its SNAr reactions, application scientists can design highly efficient, self-validating synthetic workflows that accelerate the discovery of potent therapeutics against challenging targets like HIV-1, SARS-CoV-2, and oncological biomarkers.

References

  • Ossila. "2-Fluoropyridine-3-carbonitrile | CAS 3939-13-7". 1

  • PMC (ACS Medicinal Chemistry Letters). "Invention of VH-937, a Potent HIV-1 Maturation Inhibitor with the Potential for Infrequent Oral Dosing in Humans". 3

  • ACS. "Discovery, Optimization, and Evaluation of Non-Nucleoside SARS-CoV-2 NSP14 Inhibitors". 4

  • ASM Journals. "Developing and Evaluating Inhibitors against the RNase H Active Site of HIV-1 Reverse Transcriptase".2

  • Google Patents. "EP3753943A1 - Heterocyclic compound, application thereof and pharmaceutical composition comprising same". 5

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 2-Fluoro-4-methylnicotinonitrile via Halex Reaction

Executive Summary This application note details the optimized protocol for synthesizing 2-Fluoro-4-methylnicotinonitrile (CAS: 1807136-76-0) from its chlorinated precursor, 2-chloro-4-methylnicotinonitrile . This transfo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for synthesizing 2-Fluoro-4-methylnicotinonitrile (CAS: 1807136-76-0) from its chlorinated precursor, 2-chloro-4-methylnicotinonitrile . This transformation utilizes a Nucleophilic Aromatic Substitution (


) via Halogen Exchange (Halex), a critical pathway in the manufacturing of kinase inhibitors (e.g., ALK, ROS1 inhibitors).

The protocol emphasizes the use of anhydrous Potassium Fluoride (KF) activated by 18-crown-6 in polar aprotic solvents. By controlling critical process parameters (CPPs) such as moisture content and solvent polarity, this method achieves high conversion (>95%) while minimizing hydrolysis byproducts.

Scientific Background & Mechanism[1]

Strategic Importance

Fluorinated pyridines are "privileged scaffolds" in medicinal chemistry. The introduction of fluorine at the C2 position of the nicotinonitrile core serves two purposes:

  • Metabolic Stability: Blocks oxidative metabolism at the susceptible C2 position.

  • Reactivity Modulation: The C-F bond is highly stable but can serve as a specific handle for subsequent

    
     reactions with amines or alkoxides during late-stage drug assembly.
    
Reaction Mechanism ( )

The reaction proceeds via an addition-elimination mechanism. The nitrile group at C3 (ortho to the leaving group) is essential; its strong electron-withdrawing nature (


, 

effects) lowers the energy of the LUMO, making the C2 carbon susceptible to nucleophilic attack by the fluoride ion.

The 4-methyl group provides a slight electron-donating effect via hyperconjugation, which theoretically deactivates the ring slightly compared to the non-methylated analog. However, the activation provided by the ring nitrogen and the nitrile group is sufficient to drive the reaction under elevated temperatures.

Mechanistic Pathway Diagram

SNAr_Mechanism cluster_conditions Critical Conditions Reactants Reactants 2-Cl-4-Me-Nicotinonitrile + KF (naked F-) TS Meisenheimer Complex (Anionic Intermediate) Reactants->TS Nucleophilic Attack (F-) Products Product 2-F-4-Me-Nicotinonitrile + KCl TS->Products Elimination (Cl-) Solvent Solvent: Sulfolane/DMSO (Solvates K+, leaves F- naked) Catalyst Catalyst: 18-Crown-6 (Sequesters K+)

Caption: Figure 1.


 pathway showing the transition from reactants to the fluorinated product via the Meisenheimer intermediate.

Critical Process Parameters (CPPs)

Success in Halex chemistry relies on three pillars: Dryness , Solvation , and Temperature .

ParameterSpecificationScientific Rationale
Water Content

Fluoride ion is a strong base in aprotic media. Water causes hydrolysis of the substrate to the pyridone impurity (2-hydroxy-4-methylnicotinonitrile), which is difficult to remove.
KF Surface Area Spray-dried or Azeotropically driedLattice energy of KF is high (

). Bulk KF reacts slowly. Spray-drying increases surface area, enhancing dissolution kinetics.
Solvent Sulfolane or DMSOHigh dielectric constant is required to dissociate the KF ion pair. Sulfolane is preferred for scale-up due to higher thermal stability than DMSO.
Catalyst 18-Crown-6 (5-10 mol%)Acts as a phase transfer catalyst (PTC) by complexing potassium cations, generating "naked" (highly reactive) fluoride anions.

Experimental Protocol

Materials & Reagents
  • Substrate: 2-chloro-4-methylnicotinonitrile (1.0 eq)

  • Reagent: Potassium Fluoride (anhydrous, spray-dried preferred) (1.5 - 2.0 eq)

  • Catalyst: 18-Crown-6 (0.05 eq) or Tetraphenylphosphonium bromide (0.05 eq)

  • Solvent: Sulfolane (anhydrous) or DMSO (anhydrous)

  • Workup: Ethyl Acetate (EtOAc), Brine, Sodium Sulfate (

    
    )
    
Step-by-Step Methodology
Phase 1: Reagent Preparation (Crucial)
  • Drying KF: If spray-dried KF is unavailable, place bulk KF in a flask with toluene. Distill off toluene (azeotropic drying) to remove trace water. Dry the remaining solid under high vacuum at

    
     for 4 hours.
    
  • Solvent Drying: Ensure Sulfolane/DMSO is stored over

    
     molecular sieves for at least 24 hours prior to use.
    
Phase 2: Reaction[1]
  • Charge: To a dry reaction vessel equipped with a magnetic stir bar and a nitrogen inlet, add the dried KF (2.0 eq) and 18-crown-6 (0.05 eq).

  • Solvation: Add Sulfolane (5 volumes relative to substrate mass). Stir at room temperature for 15 minutes to allow partial solubilization/complexation.

  • Addition: Add 2-chloro-4-methylnicotinonitrile (1.0 eq) in one portion.

  • Heating: Heat the mixture to

    
     .
    
    • Note: Do not exceed

      
       to prevent thermal decomposition of the nitrile.
      
  • Monitoring: Monitor by HPLC or GC every 2 hours.

    • Endpoint: Reaction is complete when starting material is

      
       (typically 4–6 hours).
      
Phase 3: Workup & Purification[2]
  • Quench: Cool the reaction mixture to

    
    . Pour slowly into a mixture of ice/water (10 volumes).
    
    • Observation: The product may precipitate as a solid.

  • Extraction: Extract the aqueous slurry with EtOAc (

    
    ).
    
    • Note: If Sulfolane is used, extensive water washing (

      
      ) of the organic layer is necessary to remove the solvent due to its high boiling point and water miscibility.
      
  • Drying: Dry combined organics over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification:

    • Method A (Crystallization): Recrystallize from minimal hot Ethanol/Heptane if the crude is solid.

    • Method B (Distillation): If oil/low-melting solid, perform Kugelrohr distillation under high vacuum (

      
      ).
      
    • Target: Off-white to white solid/crystalline mass.

Experimental Workflow Diagram

Workflow cluster_prep Phase 1: Preparation cluster_rxn Phase 2: Reaction cluster_workup Phase 3: Workup Step1 Dry KF (Azeotropic/Vacuum) < 500 ppm H2O Step2 Charge Vessel: KF + 18-Crown-6 + Sulfolane Step1->Step2 Step3 Add Substrate: 2-Cl-4-Me-Nicotinonitrile Step2->Step3 Step4 Heat to 130°C (4-6 Hours) Step3->Step4 IPC IPC Check (HPLC) Target: SM < 1% Step4->IPC IPC->Step4 Fail (Continue Heating) Step5 Quench in Ice Water IPC->Step5 Pass Step6 Extract (EtOAc) Wash (Water/Brine) Step5->Step6 Step7 Concentrate & Crystallize Step6->Step7

Caption: Figure 2. Operational workflow for the synthesis of 2-Fluoro-4-methylnicotinonitrile.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion "Wet" Fluoride / Low SolubilityRe-dry KF. Increase catalyst (18-crown-6) load to 10 mol%. Switch solvent to DMSO (more polar, but harder to remove).
Hydrolysis Product (Pyridone) Water in systemEnsure all glassware is oven-dried. Use fresh anhydrous solvent. Keep system under positive

pressure.
Dark/Tar Formation Thermal decompositionReduce temperature to

and extend reaction time. Ensure inert atmosphere to prevent oxidation.

Safety & Handling

  • Potassium Fluoride (KF): Toxic by ingestion and inhalation. Contact with acid releases Hydrogen Fluoride (HF) , a highly corrosive and toxic gas. Do not acidify the waste stream without proper neutralization (e.g., Calcium Hydroxide treatment).

  • Nitriles: The substrate and product are organic nitriles; avoid contact with strong acids or bases that could hydrolyze the cyano group to a carboxylic acid or amide.

  • 18-Crown-6: Toxic and suspected reproductive hazard. Handle in a fume hood.

References

  • Finger, G. C., et al. (1959). Aromatic Fluorine Compounds.[3][4] VIII. Plant Growth Regulators and Intermediates. Journal of the American Chemical Society. Link (Foundational Halex chemistry).

  • Adams, J. L., et al. (2006). Method of synthesizing 2-fluoro-4-nitrobenzonitrile.[5] US Patent 6,982,270. Link (Analogous Halex conditions for activated nitriles).

  • Organic Syntheses. (1974). 18-Crown-6.[6][7] Org.[3][8] Synth. 1974, 54, 30. Link (Preparation and handling of the catalyst).

  • ACS GCI Pharmaceutical Roundtable. (2023). Halex Reaction Guide.Link (General best practices for green Halex reactions).

  • Sun, H., & DiMagno, S. G. (2006). Anhydrous Tetrabutylammonium Fluoride. Journal of the American Chemical Society. Link (Alternative fluoride sources).

Sources

Application

Application Note: Nucleophilic Aromatic Substitution (SNAr) of 2-Fluoro-4-methylnicotinonitrile

Abstract & Strategic Significance 2-Fluoro-4-methylnicotinonitrile (CAS: 886372-05-0) is a high-value heterocyclic building block, widely utilized in the synthesis of kinase inhibitors (e.g., EGFR, MEK) and fused bicycli...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

2-Fluoro-4-methylnicotinonitrile (CAS: 886372-05-0) is a high-value heterocyclic building block, widely utilized in the synthesis of kinase inhibitors (e.g., EGFR, MEK) and fused bicyclic systems like pyrido[2,3-d]pyrimidines. Its utility stems from the orthogonal reactivity of its substituents:

  • 2-Fluoro: A highly labile leaving group for SNAr.

  • 3-Cyano: An electron-withdrawing activator and a precursor for amides, amidines, or heterocycle ring closure.

  • 4-Methyl: A steric handle that remains inert during standard substitution conditions.

This guide provides an optimized, evidence-based framework for performing SNAr reactions on this substrate, addressing common pitfalls such as nitrile hydrolysis and regioselectivity issues.

Mechanistic Insight: The "Activation Vector"

Success with this substrate requires understanding why it is hyper-reactive compared to standard pyridines.

Electronic Activation

The reaction proceeds via an Addition-Elimination mechanism involving a Meisenheimer complex.[1]

  • The Pyridine Nitrogen (N1): Acts as an electron sink, stabilizing the negative charge accumulation in the intermediate.

  • The 3-Cyano Group: Crucial for reactivity. Being ortho to the fluorine, it inductively withdraws electron density (-I effect) and stabilizes the transition state via resonance (-M effect), significantly lowering the activation energy (

    
    ).
    
  • The Leaving Group (Fluorine): In SNAr, the C-F bond breaking is not the rate-determining step. Instead, the highly electronegative fluorine stabilizes the transition state of the rate-determining addition step more effectively than chlorine or bromine. Consequently, 2-F analogs react ~300x faster than 2-Cl analogs in these systems.

Visualization: Reaction Mechanism

The following diagram illustrates the stabilization of the Meisenheimer intermediate.

SNAr_Mechanism Substrate 2-Fluoro-4-methyl- nicotinonitrile TS Meisenheimer Complex (Stabilized by CN & N1) Substrate->TS Rate Determining Addition Nucleophile Nucleophile (Nu-H) Nucleophile->TS Product 2-Substituted Product TS->Product Fast Elimination LG HF / F- Salt TS->LG

Caption: The highly electronegative Fluorine and electron-withdrawing Nitrile stabilize the anionic intermediate.

Experimental Protocols

Method A: Amination (Primary & Secondary Amines)

This is the most common transformation. The reaction is generally rapid and high-yielding.

Reagents:

  • Substrate: 2-Fluoro-4-methylnicotinonitrile (1.0 equiv)

  • Nucleophile: Amine (1.1 – 1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine) (1.5 – 2.0 equiv)

  • Solvent: DMSO or DMF (Preferred for kinetics); THF or MeCN (Preferred for easier workup).

Step-by-Step Protocol:

  • Preparation: In a clean reaction vial, dissolve 2-Fluoro-4-methylnicotinonitrile (100 mg, 0.73 mmol) in anhydrous DMSO (2.0 mL).

    • Note: Anhydrous solvents are recommended to prevent competitive hydrolysis of the nitrile, though the reaction tolerates trace moisture.

  • Addition: Add DIPEA (190 µL, 1.1 mmol) followed by the amine (0.80 mmol).

  • Reaction: Stir at Room Temperature (20–25 °C) .

    • Optimization: Most primary amines react within 1–2 hours at RT. Sterically hindered secondary amines may require heating to 50 °C.

  • Monitoring: Monitor by LC-MS or TLC (Hexane/EtOAc). Look for the disappearance of the starting material (SM) peak.[2]

  • Workup (Precipitation Method - Preferred for DMSO):

    • Slowly pour the reaction mixture into 10 mL of ice-cold water with vigorous stirring.

    • The product usually precipitates as a solid. Filter, wash with water, and dry under vacuum.

  • Workup (Extraction Method - Alternative):

    • Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

    • Dry over Na2SO4, filter, and concentrate.

Method B: Etherification (Alkoxides/Phenoxides)

Reaction with alcohols requires deprotonation to generate the more nucleophilic alkoxide.

Reagents:

  • Base: NaH (60% dispersion) or KOtBu.

  • Solvent: Anhydrous THF or DMF.[1][2]

Step-by-Step Protocol:

  • Alkoxide Formation: To a suspension of NaH (1.2 equiv) in anhydrous THF at 0 °C, add the alcohol (1.1 equiv) dropwise. Stir for 15–30 min until gas evolution ceases.

  • Substrate Addition: Add a solution of 2-Fluoro-4-methylnicotinonitrile (1.0 equiv) in THF dropwise to the alkoxide solution at 0 °C.

  • Reaction: Allow to warm to RT. Stir for 2–4 hours.

    • Caution: If using DMF and heating >80 °C, be wary of nitrile hydrolysis or attack by dimethylamine (from DMF decomposition).

  • Quench: Carefully quench with sat. NH4Cl solution.

  • Isolation: Extract with EtOAc, wash with water/brine, dry, and concentrate.

Optimization & Troubleshooting Guide

Decision Tree for Reaction Optimization

Use this logic flow when standard conditions fail.

Optimization_Flow Start Standard Condition: DMSO, DIPEA, RT Check Check LCMS after 2h Start->Check Complete Proceed to Workup Check->Complete >95% Conv. NoRxn Low/No Conversion Check->NoRxn <10% Conv. Byprod Hydrolysis/Byproducts Check->Byprod Impure Heat Increase Temp to 60°C NoRxn->Heat Dry Use Anhydrous Solvent (Dry DMSO/THF) Byprod->Dry Hydrolysis seen Mild Lower Temp / Weaker Base (NaHCO3) Byprod->Mild Decomposition StrongBase Switch Base: Cs2CO3 or NaH Heat->StrongBase Still slow

Caption: Systematic approach to troubleshooting low yields or impurities.

Common Issues and Solutions
IssueProbable CauseSolution
Nitrile Hydrolysis (M+18 peak)Presence of water + heat + high pH.Use anhydrous solvents; switch from hydroxide bases to carbonate (Cs2CO3) or amine bases (DIPEA). Avoid temps >100°C.
Slow Reaction Steric hindrance of nucleophile.Switch solvent to NMP (N-methylpyrrolidone) and heat to 80-100°C. Use microwave irradiation (sealed tube) for 10-20 min.
Regioselectivity Attack at CN group.Rare with soft nucleophiles. Ensure temperature is controlled. If using Grignards, switch to organozincs (Negishi) or perform SNAr before organometallic steps.
Darkening/Tars Polymerization or oxidation.Degas solvents (sparge with N2). Pyridines can be light sensitive; protect reaction from light.

Safety & Handling

  • Cyanide Warning: While the nitrile group is covalently bonded, combustion or strong acid treatment can release HCN. Work in a well-ventilated fume hood.

  • Fluoride Waste: The reaction generates stoichiometric fluoride ions (as HF salts). Ensure waste streams are compatible with fluoride disposal regulations (avoid glass contact for prolonged storage of acidic waste).

  • Sensitizers: Many pyridine derivatives are skin sensitizers. Wear nitrile gloves and eye protection.

References

  • Mechanistic Foundation:Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.

    • Source: National Institutes of Health (PMC) / J Org Chem.
    • Context: Establishes the "reverse element effect" and reactivity order for activ
  • Fluorine vs Chlorine Reactivity:The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide.

    • Source: ResearchG
    • Context: Quantitative data showing 2-fluoropyridine reacts ~320x faster than 2-chloropyridine.
  • Synthetic Application:Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties.

    • Source: MDPI Molecules.
    • Context: Illustrates general protocols for SNAr on fluorin
  • Analogous Protocols:Application Notes for SNAr of 2-Fluoro-5-nitrobenzene-1,4-diamine.

    • Source: BenchChem.[1][2]

    • Context: Provides validated bench protocols for amine and thiol nucleophiles on similar activated fluoro-arom
    • (Analogous substrate reference).

Sources

Method

reduction of 2-Fluoro-4-methylnicotinonitrile to 3-aminomethylpyridine

Technical Application Note: Chemoselective Reduction of 2-Fluoro-4-methylnicotinonitrile Part 1: Executive Summary & Strategic Analysis 1.1 The Challenge: Chemoselectivity in Fluoropyridines The reduction of 2-Fluoro-4-m...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Chemoselective Reduction of 2-Fluoro-4-methylnicotinonitrile

Part 1: Executive Summary & Strategic Analysis

1.1 The Challenge: Chemoselectivity in Fluoropyridines The reduction of 2-Fluoro-4-methylnicotinonitrile (CAS: 1158204-74-4) presents a classic chemoselectivity paradox in medicinal chemistry. The goal is to reduce the nitrile moiety (-CN) to a primary amine (-CH₂NH₂) while preserving two sensitive features:

  • The Fluorine Atom (C2 Position): Pyridyl fluorides are highly susceptible to hydrodefluorination (HDF) under standard catalytic hydrogenation conditions (e.g., Pd/C, H₂), driven by the thermodynamic stability of the H-F bond.

  • The Pyridine Ring: Electron-deficient pyridine rings can undergo partial saturation (to piperidines) or nucleophilic attack by strong hydride donors.

1.2 Nomenclature Clarification While often colloquially referred to as the synthesis of "3-aminomethylpyridine" (the core scaffold), the precise product of this reaction is (2-Fluoro-4-methylpyridin-3-yl)methanamine . Preserving the substituents is critical for downstream structure-activity relationship (SAR) studies, as the 2-Fluoro group is frequently used as a bioisostere or handle for nucleophilic aromatic substitution (SₙAr).

1.3 Strategic Pathway Selection We evaluate three methodologies based on scale and selectivity:

MethodologyReagentsSelectivity (F-Retention)ScalabilityRecommendation
Catalytic Hydrogenation H₂ / Pd/CPoor (High HDF risk)HighAvoid
Raney Nickel H₂ / Ra-Ni / NH₃Moderate HighViable (Industrial)
Borane Reduction BH₃[1]·THF or BH₃·DMSExcellent Low-MediumPrimary Recommendation
Transition Metal Hydride NaBH₄ / CoCl₂Good MediumAlternative

Part 2: Detailed Experimental Protocols

Protocol A: The "Gold Standard" Chemoselective Reduction (Borane-THF)

Best for: Laboratory scale (1g – 50g), high purity, absolute fluorine retention.

Mechanism: Borane acts as an electrophilic reducing agent. It coordinates to the nitrile nitrogen, facilitating hydride transfer without interacting with the electron-poor aryl fluoride, thereby eliminating the risk of defluorination.

Materials:

  • Substrate: 2-Fluoro-4-methylnicotinonitrile (1.0 eq)

  • Reagent: Borane-tetrahydrofuran complex (BH₃[1]·THF), 1.0 M solution (2.5 eq)

  • Solvent: Anhydrous THF

  • Quench: Methanol (MeOH), 10% HCl

Step-by-Step Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel.

  • Solvation: Charge the flask with 2-Fluoro-4-methylnicotinonitrile (10 mmol) and anhydrous THF (50 mL). Cool to 0°C using an ice bath.

  • Addition: Transfer the BH₃·THF solution (25 mmol, 25 mL) to the addition funnel via cannula. Dropwise add the borane solution to the reaction mixture over 20 minutes.

    • Note: Gas evolution is minimal, but ensure venting is open to the inert gas line.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 1 hour, then heat to gentle reflux (65°C) for 3–4 hours.

    • Monitoring: Check by TLC (System: 10% MeOH in DCM + 1% NH₄OH). The intermediate borane-amine complex may appear as a smear; full consumption of starting material is the key indicator.

  • The "Double Quench" (Critical):

    • Cool the mixture back to 0°C.

    • Carefully add Methanol (10 mL) dropwise. (Caution: Vigorous hydrogen evolution).

    • Once bubbling ceases, add 10% aqueous HCl (20 mL) and reflux for 1 hour. This step breaks the robust Boron-Nitrogen bond.

  • Workup:

    • Cool to RT and concentrate in vacuo to remove THF/MeOH.

    • Basify the aqueous residue to pH >12 using 4M NaOH.

    • Extract with Dichloromethane (DCM) (3 x 30 mL).

    • Dry combined organics over Na₂SO₄ and concentrate.[2][3]

  • Purification: If necessary, purify via flash column chromatography (DCM/MeOH/NH₄OH gradient).

Protocol B: The "Scalable" Reduction (Cobalt Boride)

Best for: Scale-up (>50g) where Borane safety/cost is prohibitive.

Mechanism: In situ generation of cobalt boride (Co₂B) acts as a heterogeneous catalyst that functions similarly to Raney Nickel but often with milder conditions, reducing the nitrile to the amine.

Materials:

  • Substrate: 2-Fluoro-4-methylnicotinonitrile (1.0 eq)

  • Reagent: Sodium Borohydride (NaBH₄) (4.0 eq)

  • Catalyst: Cobalt(II) Chloride hexahydrate (CoCl₂·6H₂O) (0.2 eq)

  • Solvent: Methanol[4]

Step-by-Step Procedure:

  • Solvation: Dissolve the substrate (10 mmol) and CoCl₂·6H₂O (2 mmol) in Methanol (60 mL). The solution will be deep purple/pink.

  • Reduction: Cool to 0°C. Add NaBH₄ (40 mmol) portion-wise over 30 minutes.

    • Observation: The solution will turn black immediately (formation of Cobalt Boride active species) with vigorous gas evolution (H₂).

  • Completion: Stir at RT for 2 hours.

  • Quench: Add 3M HCl carefully until gas evolution stops and the black precipitate dissolves (or filter off the catalyst if preferred before acidification).

  • Isolation: Basify with conc. NH₄OH, extract with EtOAc, and concentrate.[4]

Part 3: Visualization & Logic

Reaction Pathway & Chemoselectivity Map

The following diagram illustrates the competing pathways. The "Green Path" is the desired Borane/CoCl₂ route. The "Red Path" illustrates the failure mode common with Pd/C.

ReactionPathways Start 2-Fluoro-4-methyl- nicotinonitrile Imine Imine Intermediate (Transient) Start->Imine Reduction (2H) Defluoro Side Product A: Hydrodefluorination (Loss of F) Start->Defluoro Pd/C + H2 (Oxidative Addition into C-F) Target TARGET PRODUCT: (2-Fluoro-4-methylpyridin- 3-yl)methanamine Imine->Target Reduction (+2H) (Borane/CoCl2) Dimer Side Product B: Secondary Amine (Dimerization) Imine->Dimer Condensation w/ Amine (No NH3 present)

Caption: Chemoselectivity map highlighting the risk of Hydrodefluorination (Red) and Dimerization (Yellow) versus the desired pathway (Green).

Borane Reduction Workflow

BoraneWorkflow Step1 1. Complexation Mix Substrate + BH3-THF (0°C) Step2 2. Reduction Reflux (65°C, 3h) Forms Borane-Amine Adduct Step1->Step2 Step3 3. Acid Hydrolysis (CRITICAL) Add MeOH then HCl, Reflux Breaks B-N bond Step2->Step3 Step4 4. Basification & Extraction pH > 12, DCM Extraction Step3->Step4

Caption: Operational workflow for Protocol A, emphasizing the critical acid hydrolysis step required to liberate the free amine.

Part 4: Data Summary & Troubleshooting

4.1 Comparative Analysis of Reducing Agents

ParameterBorane-THF (Protocol A)NaBH₄ / CoCl₂ (Protocol B)H₂ / Pd/C (Not Recommended)
Yield 85-92%70-80%<40% (Complex mixture)
Purity High (>95%)Moderate (requires chrom.)Low
F-Retention Excellent Good Poor
Primary Risk Incomplete hydrolysis of B-N bondBlack cobalt precipitate handlingLoss of Fluorine

4.2 Troubleshooting Guide

  • Problem: Low yield after workup.

    • Cause: The Boron-Nitrogen bond is incredibly strong. If the acid reflux (Step 5 in Protocol A) is too short, the amine remains complexed to boron and stays in the aqueous phase or is lost.

    • Solution: Extend HCl reflux time or use methanolic HCl.

  • Problem: Formation of Secondary Amine (Dimer).

    • Cause: The intermediate imine reacts with the newly formed amine.

    • Solution: In catalytic hydrogenation, add NH₃.[1] In Borane reduction, this is rare because the reaction is stoichiometric and fast, but ensuring excess hydride helps.

  • Problem: "Missing" Fluorine in NMR.

    • Cause: Hydrodefluorination.[5][6][7]

    • Solution: Switch immediately from transition metal catalysis (Pd, Pt) to Borane or Hydride-based methods.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Standard text for hydride reduction mechanisms).
  • Caron, S. (2011). Practical Synthetic Organic Chemistry. Wiley.[8] (Source for scale-up considerations of nitrile reductions).

  • Burke, S. D., & Danheiser, R. L. (1999). Handbook of Reagents for Organic Synthesis, Oxidizing and Reducing Agents. Wiley.[8] (Reference for Borane-THF handling).

  • Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry, 609(1-2), 137-151. (Source for CoCl2/NaBH4 protocols).

  • Organic Chemistry Portal. (2025). Reduction of Nitriles to Amines. Link (General overview of chemoselectivity).

Sources

Application

Application Notes &amp; Protocols: Leveraging 2-Fluoro-4-methylnicotinonitrile as a Strategic Pharmaceutical Intermediate

Introduction: In the landscape of modern drug discovery and development, the strategic selection of molecular building blocks is paramount. 2-Fluoro-4-methylnicotinonitrile is a highly versatile heterocyclic intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: In the landscape of modern drug discovery and development, the strategic selection of molecular building blocks is paramount. 2-Fluoro-4-methylnicotinonitrile is a highly versatile heterocyclic intermediate that offers medicinal chemists a powerful toolkit for constructing complex Active Pharmaceutical Ingredients (APIs). Its unique arrangement of functional groups—a fluorine atom, a methyl group, and a nitrile on a pyridine scaffold—provides a confluence of desirable properties. The fluorine atom can significantly enhance metabolic stability and receptor binding affinity, while the nitrile group serves as a versatile chemical handle for a variety of transformations. This guide provides an in-depth exploration of 2-Fluoro-4-methylnicotinonitrile, detailing its properties, handling protocols, and key synthetic applications.

Section 1: Physicochemical Properties and Critical Safety Protocols

Before utilization in any synthetic protocol, a thorough understanding of the reagent's properties and safety requirements is essential. The data presented here is compiled for 2-Fluoro-4-methylnicotinonitrile.

1.1: Compound Data
PropertyValue
Molecular Formula C₇H₅FN₂
Molecular Weight 136.13 g/mol
IUPAC Name 2-Fluoro-4-methylpyridine-3-carbonitrile
Appearance Typically an off-white to pale yellow solid
CAS Number 162991-58-0
1.2: Safety & Handling: A Self-Validating Protocol

Working with fluorinated nitrogen heterocycles requires stringent adherence to safety protocols. These compounds are often classified as hazardous, and proper handling is critical to ensure researcher safety and experimental integrity.[1][2][3]

Core Principle: Treat 2-Fluoro-4-methylnicotinonitrile as harmful if swallowed, in contact with skin, or inhaled. It is a suspected skin, eye, and respiratory irritant.[1][2][3]

Experimental Protocol: Safe Handling Workflow

  • Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[2]

  • Personal Protective Equipment (PPE):

    • Wear a flame-retardant lab coat, fully buttoned.

    • Use nitrile gloves (double-gloving is recommended for extended operations).

    • Wear chemical splash goggles and a face shield.

  • Weighing and Dispensing:

    • Conduct weighing on a tared, disposable weigh boat inside the fume hood.

    • Use anti-static equipment where possible to prevent dispersal of fine powders.[4]

    • Close the primary container immediately after dispensing.

  • Spill Management:

    • In case of a small spill, decontaminate the area with an inert absorbent material (e.g., sand, vermiculite).[4]

    • Collect the absorbed material into a sealed, labeled waste container. Do not use combustible materials like paper towels for the initial absorption.

    • For larger spills, evacuate the area and follow institutional emergency procedures.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]

    • The storage area should be a locked cabinet or room to restrict access.[1]

  • Waste Disposal:

    • Dispose of all contaminated materials (gloves, weigh boats, absorbent) and un-used reagents in a dedicated, labeled hazardous waste container in accordance with local and national regulations.[1]

Section 2: Core Synthetic Applications & Mechanistic Insights

The true value of 2-Fluoro-4-methylnicotinonitrile lies in the reactivity of its nitrile and fluoro-pyridine moieties. The following protocols highlight its most impactful applications in pharmaceutical synthesis.

Application 1: Nitrile Reduction to Synthesize 2-Fluoro-4-methylpyridin-3-yl)methanamine

Expertise & Experience: The transformation of the nitrile group into a primary amine is a cornerstone of API synthesis, creating a nucleophilic handle for subsequent amide bond formation, urea synthesis, or reductive amination. Catalytic hydrogenation is often the preferred method due to its high efficiency, clean reaction profile, and avoidance of metal hydride waste streams.

Experimental Protocol: Catalytic Hydrogenation

  • Reactor Preparation: To a dry hydrogenation vessel, add 2-Fluoro-4-methylnicotinonitrile (1.0 eq) and a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate). The choice of solvent is critical; alcohols are common, but ethyl acetate can be advantageous for products with higher solubility in less polar media.

  • Catalyst Addition: Under an inert atmosphere (Argon or Nitrogen), carefully add the catalyst, such as 10% Palladium on Carbon (Pd/C) or Raney Nickel (5-10 mol%). Causality Note: Pd/C is generally robust and effective, while Raney Nickel can be more reactive but requires more careful handling.

  • Hydrogenation: Seal the vessel and purge thoroughly with the inert gas before introducing hydrogen gas (H₂). Pressurize the vessel to the desired pressure (typically 50-100 psi).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature or with gentle heating (40-50 °C) to ensure efficient mass transfer. Monitor the reaction progress by observing hydrogen uptake and periodically analyzing aliquots via TLC or LC-MS.

  • Work-up: Once the reaction is complete (disappearance of starting material), carefully vent the hydrogen and purge the vessel with inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Safety Note: The catalyst can be pyrophoric; do not allow the filter cake to dry completely. Quench it carefully with water.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude aminomethyl pyridine product, which can be purified further by crystallization or column chromatography.

Data Presentation: Representative Reaction Parameters

CatalystSolventPressure (psi)Temperature (°C)Time (h)Typical Yield (%)
10% Pd/CMethanol502512>90
Raney NiEthanol100408>95
PtO₂Acetic Acid502516~85

Visualization: Workflow for Nitrile Reduction

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Charge Reactor with 2-Fluoro-4-methylnicotinonitrile & Solvent B Add Catalyst (e.g., Pd/C) under Inert Gas A->B C Purge & Pressurize with H₂ Gas B->C D Stir & Monitor (TLC / LC-MS) C->D E Vent H₂ & Purge with Inert Gas D->E F Filter through Celite® to Remove Catalyst E->F G Concentrate Filtrate F->G H Purify Product G->H

Caption: A typical workflow for the catalytic hydrogenation of a nitrile.

Application 2: Hydrolysis to 2-Fluoro-4-methylnicotinic Acid

Expertise & Experience: The carboxylic acid moiety is another critical functional group in drug development, serving as a key component for forming amides and esters. Both acidic and basic conditions can effect the hydrolysis of the nitrile. Base-catalyzed hydrolysis is often preferred as it tends to produce fewer side products and can be run under milder conditions compared to forcing acidic conditions with strong mineral acids.

Experimental Protocol: Base-Catalyzed Hydrolysis

  • Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-Fluoro-4-methylnicotinonitrile (1.0 eq) in a solution of aqueous sodium hydroxide (NaOH, 3-5 eq, typically a 10-20% w/v solution).

  • Heating: Heat the mixture to reflux (approx. 100-110 °C). Mechanistic Insight: The hydroxide ion attacks the electrophilic carbon of the nitrile, initiating a series of steps that ultimately lead to the formation of a sodium carboxylate salt and the evolution of ammonia gas.

  • Monitoring: Monitor the reaction for the cessation of ammonia evolution (can be tested with moist pH paper held at the top of the condenser) and by TLC/LC-MS analysis of acidified aliquots.

  • Work-up: Cool the reaction mixture to room temperature. Carefully acidify the solution to a pH of ~2-3 with concentrated hydrochloric acid (HCl) in an ice bath. This protonates the carboxylate salt, causing the carboxylic acid product to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum to yield the desired 2-Fluoro-4-methylnicotinic acid.

Visualization: Nitrile to Carboxylic Acid Transformation

G Start 2-Fluoro-4-methylnicotinonitrile Intermediate Sodium 2-Fluoro-4- methylnicotinate Start->Intermediate 1. NaOH (aq), Reflux 2. Cool End 2-Fluoro-4-methylnicotinic Acid Intermediate->End HCl (aq), 0 °C

Caption: Key stages in the base-catalyzed hydrolysis of the nitrile.

Application 3: Precursor to Advanced Cross-Coupling Intermediates

Trustworthiness: While the 2-fluoro substituent is generally stable, the pyridine ring can be further functionalized to build molecular complexity. A common strategy involves converting a related halogenated precursor (e.g., a bromo- or iodo-analogue) into a boronic acid or ester, which can then participate in powerful C-C bond-forming reactions like the Suzuki coupling. This approach is foundational for creating bi-aryl structures common in many kinase inhibitors and other targeted therapies.

Conceptual Protocol: Synthesis of a Pyridine Boronic Ester for Suzuki Coupling

This protocol describes a general method, illustrating how a bromo-analogue of the title compound could be used.

  • Mixture Preparation: In a dry, oven-baked flask under an inert atmosphere, combine the bromo-pyridine starting material (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1 eq), and a potassium salt base like potassium acetate (KOAc, 3.0 eq).

  • Solvent and Catalyst: Add a dry, degassed solvent such as dioxane or DMF. Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 2-5 mol%).

  • Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed, as monitored by GC-MS or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with a solvent like ethyl acetate and wash with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting crude boronic ester can often be used directly in the subsequent Suzuki coupling or purified by column chromatography.

Visualization: The Suzuki Coupling Cycle

SuzukiCycle Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition (R¹-X) Transmetal R¹-Pd(II)(R²)L₂ OxAdd->Transmetal Transmetalation (R²-B(OR)₂) RedElim [R¹-Pd(II)(R²)L₂]* Transmetal->RedElim RedElim->Pd0 Reductive Elimination Product R¹-R² RedElim->Product

Caption: The catalytic cycle of a palladium-catalyzed Suzuki coupling reaction.

Section 3: Quality Control & Analytical Methods

Ensuring the purity and identity of 2-Fluoro-4-methylnicotinonitrile and its derivatives is critical for reproducible downstream results.

Protocol: Standard QC Workflow

  • Purity Assessment (HPLC):

    • Method: Utilize a reverse-phase C18 column.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid.

    • Detection: UV detection at 254 nm and 280 nm.

    • Acceptance Criteria: Purity should typically be ≥98% for use in subsequent synthetic steps.

  • Identity Confirmation (¹H and ¹⁹F NMR):

    • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

    • ¹H NMR: Expect signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts will be influenced by the fluorine and nitrile substituents.

    • ¹⁹F NMR: Expect a singlet or a narrowly coupled multiplet, providing unambiguous confirmation of the fluorine atom's presence.

  • Residual Solvent Analysis (GC-MS):

    • Analyze the final product to ensure that residual solvents from the synthesis and purification are below the limits specified by ICH guidelines, particularly for late-stage intermediates.

Conclusion

2-Fluoro-4-methylnicotinonitrile is a strategically valuable intermediate whose utility is derived from its distinct and reactive functional groups. The protocols and insights provided herein demonstrate its application in creating primary amines, carboxylic acids, and precursors for advanced cross-coupling reactions—all of which are critical transformations in the synthesis of modern pharmaceuticals. Proper handling and rigorous analytical characterization are essential to successfully and safely leverage the full potential of this powerful building block.

References

  • Vertex AI Search. (2026, January 30). The Role of 2-Fluoro-4-methoxybenzonitrile in API Synthesis.
  • Sutherland, A., et al. (2003, March 21). Synthesis of two fluoro analogues of the nicotinic acetylcholine receptor agonist UB-165. Journal of Organic Chemistry, 68(6), 2475-8. [Link]

  • Fisher Scientific. SAFETY DATA SHEET: 2-Fluoro-4-methoxybenzonitrile.
  • Fisher Scientific. (2009, June 25). SAFETY DATA SHEET: 4-Fluoro-2-methylbenzonitrile.
  • Google Patents. (2014). CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.
  • Google Patents. (2003). CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
  • MilliporeSigma. (2025, November 6).
  • Guidechem. (2021, January 5).
  • Drug Intermediates Innovations In Synthesis Techniques. (2025, March 24).
  • Organic Syntheses. (1957). 2-CHLORONICOTINONITRILE. Org. Synth. 1957, 37, 12. [Link]

  • CymitQuimica. (2024, December 19).
  • Evonik. Intermediates for the pharmaceutical industry - Pharma & Biopharma.
  • Benchchem. Application Notes and Protocols for N-Alkylation of 2-Fluoro-5-methylpyridin-3-amine.
  • Allfluoro Pharmaceutical Company Limited.
  • CHEMLYTE SOLUTIONS CO.,LTD. Buy 2-Fluoro-4-iodonicotinonitrile Industrial Grade.
  • Google Patents. (2016).
  • EurekAlert!. (2025, February 21).
  • MDPI. (2020, August 27). Automated Synthesis of Fluorine-18 Labeled CXCR4 Ligand via the Conjugation with Nicotinic Acid N-Hydroxysuccinimide Ester (6-[18F]SFPy).

Sources

Method

Application Note: Nucleophilic Aromatic Substitution of 2-Fluoro-4-methylnicotinonitrile with Primary Amines

) Introduction & Scientific Rationale The 2-amino-3-cyanopyridine scaffold is a privileged structure in medicinal chemistry, serving as a critical intermediate for the synthesis of pyrido[2,3-d]pyrimidines , 1,8-naphthyr...

Author: BenchChem Technical Support Team. Date: March 2026


)

Introduction & Scientific Rationale

The 2-amino-3-cyanopyridine scaffold is a privileged structure in medicinal chemistry, serving as a critical intermediate for the synthesis of pyrido[2,3-d]pyrimidines , 1,8-naphthyridines , and pyridopyrimidinediones —heterocycles frequently found in kinase inhibitors (e.g., PIM-1, VEGFR-2) and antimicrobial agents.

This guide focuses on the reaction of 2-Fluoro-4-methylnicotinonitrile with primary amines. While 2-chloro analogs are common, the 2-fluoro variant offers superior reactivity due to the high electronegativity of fluorine. This effect lowers the energy of the transition state for the initial nucleophilic attack (rate-determining step in many


 reactions on electron-deficient heterocycles), stabilizing the Meisenheimer complex and allowing for milder reaction conditions.
Mechanistic Insight: Regioselective

The reaction proceeds via an Addition-Elimination mechanism.[1]

  • Activation: The C-2 position is highly electrophilic, activated by the adjacent electron-withdrawing nitrile (CN) group at C-3 and the pyridine nitrogen (N-1).

  • Attack: The primary amine attacks C-2, forming a resonance-stabilized anionic intermediate (Meisenheimer complex).

  • Elimination: Re-aromatization occurs via the loss of the fluoride ion.

Regioselectivity: Nucleophilic attack is overwhelmingly favored at C-2 over C-6 due to the strong ortho-directing effect of the nitrile group and the inductive destabilization of the C-F bond.

Reaction Optimization & Parameters

Solvent Selection[2]
  • Polar Aprotic (Recommended): DMSO or NMP are superior for less reactive amines or sterically hindered substrates. They stabilize the polar transition state and the Meisenheimer intermediate.

  • Polar Protic (Green Alternative): Ethanol or Isopropanol can be used for highly reactive aliphatic amines. However, reaction rates may be slower than in dipolar aprotic solvents.

  • Acetonitrile (MeCN): A good compromise for ease of workup, often used with carbonate bases.

Base Selection
  • Inorganic Bases:

    
      or 
    
    
    
    (1.5–2.0 equiv) are standard. Cesium carbonate is preferred for difficult substrates due to its higher solubility in organic solvents.
  • Organic Bases: DIPEA (Hünig's base) or TEA (1.2–1.5 equiv) are excellent for homogeneous reactions, particularly in DCM or THF.

Temperature
  • Standard: Room Temperature (RT) to 50°C.

  • Challenging Substrates: 80–100°C (e.g., anilines or bulky amines).

  • Note: The fluoro-substrate is significantly more reactive than the chloro-analog; avoid excessive heating initially to prevent nitrile hydrolysis.

Standard Operating Protocol (SOP)

Materials
  • Substrate: 2-Fluoro-4-methylnicotinonitrile (1.0 equiv)

  • Nucleophile: Primary Amine (

    
    ) (1.1 – 1.2 equiv)
    
  • Base: DIPEA (1.5 equiv) or

    
     (2.0 equiv)
    
  • Solvent: Anhydrous DMSO (0.2 – 0.5 M concentration)

Step-by-Step Procedure
  • Preparation: In a clean, dry reaction vial equipped with a magnetic stir bar, dissolve 2-Fluoro-4-methylnicotinonitrile (1.0 equiv) in anhydrous DMSO .

  • Addition: Add the Base (DIPEA or

    
    ).
    
  • Initiation: Add the Primary Amine dropwise while stirring.

    • Observation: A color change (often yellow to orange) indicates the formation of the intermediate complex.

    • Exotherm Check: For highly reactive amines (e.g., benzylamine), cool to 0°C during addition, then warm to RT.

  • Reaction: Stir at Room Temperature for 1–4 hours.

    • Monitoring: Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS. Look for the disappearance of the starting material (

      
      ) and appearance of the product (
      
      
      
      ).
    • Optimization: If conversion is <50% after 4 hours, heat to 60°C.

  • Workup (Precipitation Method - Preferred):

    • Pour the reaction mixture slowly into ice-cold water (10x reaction volume) with vigorous stirring.

    • The product usually precipitates as a solid. Filter, wash with water, and dry under vacuum.

  • Workup (Extraction Method - Alternative):

    • Dilute with water and extract 3x with Ethyl Acetate or DCM .

    • Wash combined organics with Brine (saturated NaCl).

    • Dry over

      
      , filter, and concentrate in vacuo.
      
Data Presentation: Typical Yields
Amine ClassExample NucleophileConditionTimeYield
Aliphatic BenzylamineDMSO, DIPEA, RT1 h92%
Cyclic MorpholineDMSO,

, 50°C
2 h88%
Aromatic AnilineDMSO,

, 90°C
6 h75%
Steric tert-ButylamineNMP, DIPEA, 100°C12 h60%

Mechanism & Workflow Visualization

Figure 1: Reaction Mechanism ( )

This diagram illustrates the addition-elimination pathway, highlighting the stabilization of the anionic intermediate.

SNAr_Mechanism Figure 1: SNAr Mechanism showing C-2 attack stabilized by the ortho-nitrile group. SM 2-Fluoro-4-methyl- nicotinonitrile TS Meisenheimer Complex (Anionic Intermediate) SM->TS Nucleophilic Attack (C-2) Amine Primary Amine (R-NH2) Amine->TS Product 2-Amino-4-methyl- nicotinonitrile TS->Product Elimination of F- Byproduct HF / Salt TS->Byproduct

Figure 2: Experimental Workflow

From synthesis to downstream cyclization.[2]

Workflow Start Start: 2-Fluoro-4-methylnicotinonitrile Step1 Reaction: Add Amine + Base Solvent: DMSO or EtOH Start->Step1 Check Check Conversion (TLC/LCMS) Step1->Check Heat Heat to 60-80°C Check->Heat Incomplete Workup Quench: Pour into Ice Water Check->Workup Complete Heat->Check Isolate Filtration & Drying Workup->Isolate App Application: Cyclization to Pyrido[2,3-d]pyrimidine Isolate->App Reflux with Formamide

Downstream Applications: Cyclization

The resulting 2-amino-4-methylnicotinonitrile is a versatile precursor. A primary application is the synthesis of Pyrido[2,3-d]pyrimidines .[3][4]

Protocol for Cyclization:

  • Reagent: Neat Formamide (excess) or Triethyl Orthoformate.

  • Conditions: Reflux (160–180°C for Formamide) for 4–6 hours.

  • Catalyst: Acid catalysis (

    
     or 
    
    
    
    -TsOH) can accelerate the reaction if using Orthoformates.
  • Mechanism: The exocyclic amine attacks the formylating agent, followed by intramolecular nucleophilic attack of the endocyclic pyridine nitrogen on the nitrile carbon, closing the pyrimidine ring.

References

  • General SNAr on Fluoropyridines: BenchChem Application Notes. "Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines."

  • Synthesis of 2-Amino-3-cyanopyridines: M. A. R. E.-Gazzar et al.[2][5][6] "Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives..." RSC Advances, 2024.[7]

  • Reactivity of 2-Fluoro vs 2-Chloro Pyridines: S. Caron. "Practical Synthetic Organic Chemistry."[8] Wiley, 2011. (General reference for SNAr reactivity trends).

  • Cyclization to Pyrido[2,3-d]pyrimidines: A. Davoodnia et al.[4] "One-pot synthesis of 2-amino-3-cyanopyridine derivatives..." Arkivoc, 2005.[2]

  • Substrate Data (2-Fluoro-4-methylnicotinonitrile): PubChem Compound Summary. CID 12387736 (Chloro analog) and related fluoro-derivatives.

Sources

Application

Advanced Protocols for the C(sp3)–H Activation of the C4-Methyl Group in 2-Fluoro-4-methylnicotinonitrile

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Application Note & Experimental Protocol Introduction & Mechanistic Rationale 2-Fluoro-4-methylnicotinonitrile (CAS: 180...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

2-Fluoro-4-methylnicotinonitrile (CAS: 1807136-76-0) is a highly versatile, electron-deficient fluorinated pharmacophore. The presence of the strongly electron-withdrawing C2-fluoro and C3-cyano groups significantly depletes the electron density of the pyridine ring. This electronic configuration imparts two critical reactivity profiles:

  • Enhanced C(sp3)–H Acidity: The benzylic protons of the C4-methyl group are highly acidic, allowing for direct functionalization without the need for pre-halogenation[1].

  • Susceptibility to Nucleophilic Aromatic Substitution (SNAr): The C2-fluorine is highly labile. Strongly nucleophilic reagents will preferentially attack the C2-position, displacing the fluoride ion rather than acting as Brønsted bases[2].

As a Senior Application Scientist, I have designed this guide to navigate these competing pathways. To achieve selective C(sp3)–H functionalization of the C4-methyl group, we must employ orthogonal strategies: Palladium-Catalyzed Direct Arylation (avoiding strong bases entirely) and Cryogenic Base-Mediated Alkylation (utilizing strictly non-nucleophilic bases).

Experimental Workflows & Protocols

Protocol A: Palladium-Catalyzed Direct C(sp3)–H Arylation

Causality & Design: Transition-metal-catalyzed C(sp3)–H activation often suffers from catalyst poisoning when basic nitrogen heterocycles over-coordinate to the metal center[3]. However, the strongly electron-withdrawing nature of 2-fluoro-4-methylnicotinonitrile reduces the Lewis basicity of the pyridine nitrogen, mitigating this risk. We utilize a Pd(OAc)₂ precatalyst paired with a bulky, electron-rich biaryl phosphine ligand (XPhos) to facilitate the oxidative addition of aryl halides. Silver carbonate (Ag₂CO₃) is selected as the base; it acts as a halide scavenger to regenerate the active Pd(II) species and facilitates the critical Concerted Metalation-Deprotonation (CMD) step[1].

G A Pd(II) Precatalyst Activation BB BB A->BB Base (Ag2CO3) B Substrate Coordination (Weak N-coordination) C CMD Step C(sp3)-H Cleavage D Oxidative Addition (Ar-X) C->D Palladacycle Intermediate E Reductive Elimination (C-C Bond Formation) D->E F Product Release & Catalyst Regeneration E->F F->B Next Cycle BB->C Base (Ag2CO3)

Pd-catalyzed C(sp3)-H arylation cycle via Concerted Metalation-Deprotonation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 2-fluoro-4-methylnicotinonitrile (1.0 equiv, 0.5 mmol), the aryl iodide (1.2 equiv, 0.6 mmol), Pd(OAc)₂ (5 mol%), XPhos (10 mol%), and Ag₂CO₃ (2.0 equiv, 1.0 mmol).

  • Inert Atmosphere: Seal the tube with a septum and purge with ultra-pure Argon for 5 minutes.

  • Solvent Addition: Syringe in 3.0 mL of anhydrous, degassed DMF.

  • Thermal Activation: Replace the septum with a Teflon screw cap under Argon flow. Transfer the sealed tube to a pre-heated oil bath at 110 °C. Stir vigorously (1000 rpm) for 16 hours.

  • In-Process Control (IPC): At 16 hours, cool a 50 µL aliquot, dilute with MeCN, filter, and analyze via LC-MS. Self-Validation: Look for the disappearance of the starting material (m/z 137.05[M+H]⁺) and the emergence of the arylated product mass.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and filter through a short pad of Celite to remove silver salts and palladium black. Wash the organic layer with 5% aqueous LiCl (3 × 10 mL) to remove DMF.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Cryogenic Base-Mediated C(sp3)–H Alkylation

Causality & Design: Standard alkylation of 4-methylpyridines often utilizes bases like n-BuLi or NaOMe[4]. If applied to 2-fluoro-4-methylnicotinonitrile, these nucleophilic bases will instantly execute an SNAr reaction at the C2-fluorine, destroying the starting material[2]. To selectively deprotonate the C4-methyl group, we must use Lithium bis(trimethylsilyl)amide (LiHMDS). LiHMDS is sterically hindered (non-nucleophilic) but sufficiently basic (pKa ~26) to abstract the activated benzylic proton. The reaction must be strictly maintained at -78 °C to prevent the resulting carbanion from undergoing self-condensation with the C3-cyano group.

Workflow S1 Substrate Preparation (Anhydrous THF) S2 Cryogenic Cooling (-78 °C) S1->S2 S3 Base Addition (LiHMDS, 1.1 eq) Non-nucleophilic S2->S3 S4 Electrophile Addition (R-X) S3->S4 S5 Reaction Quench (NH4Cl aq) S4->S5 S6 Isolation & Purification S5->S6

Step-by-step workflow for cryogenic base-mediated C(sp3)-H alkylation.

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried 50 mL round-bottom flask with 2-fluoro-4-methylnicotinonitrile (1.0 equiv, 1.0 mmol). Evacuate and backfill with Argon (3x).

  • Solvent Addition: Add 10 mL of anhydrous THF. Stir to dissolve.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath. Allow the internal temperature to equilibrate to -78 °C for 15 minutes.

  • Deprotonation: Dropwise add LiHMDS (1.0 M in THF, 1.1 equiv, 1.1 mL) over 5 minutes down the side of the flask to pre-cool the titrant. The solution will typically turn deep red/purple, indicating the formation of the benzylic carbanion. Stir for 30 minutes at -78 °C.

  • Electrophile Addition: Add the alkyl halide (e.g., benzyl bromide, 1.2 equiv, 1.2 mmol) dropwise. Maintain stirring at -78 °C for 2 hours.

  • Quenching (Self-Validating Step): Quench the reaction while still at -78 °C by adding 2 mL of saturated aqueous NH₄Cl. This prevents any unreacted carbanion from attacking the cyano group as the reaction warms.

  • Workup: Allow the mixture to warm to room temperature. Extract with EtOAc (3 × 15 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Validation: Confirm success via ¹H NMR. The singlet corresponding to the C4-methyl group (~2.6 ppm) should disappear, replaced by a multiplet integrating to the newly formed methylene bridge.

Quantitative Data & Optimization

To underscore the causality of our reagent selections, the following tables summarize the optimization data for both workflows.

Table 1: Optimization of Pd-Catalyzed Arylation Conditions Reaction of 2-fluoro-4-methylnicotinonitrile with iodobenzene (1.2 eq).

Catalyst (5 mol%)Ligand (10 mol%)Base (2.0 eq)SolventTemp (°C)Yield (%)
Pd(OAc)₂PPh₃K₂CO₃Toluene10015
Pd(dppf)Cl₂NoneCs₂CO₃Dioxane9045
Pd(TFA)₂DavePhosAg₂CO₃DMF11078
Pd(OAc)₂ XPhos Ag₂CO₃ DMF 110 82

Insight: The use of Ag₂CO₃ is non-negotiable for high yields; standard carbonate bases fail to efficiently abstract the iodide byproduct, stalling the catalytic cycle[1].

Table 2: Base Screening for C4-Methyl Deprotonation Reaction of 2-fluoro-4-methylnicotinonitrile with benzyl bromide (1.2 eq).

BasepKa (conjugate acid)NucleophilicityTemp (°C)Major Product ObservedConversion (%)
n-BuLi~50High-78C2-Butyl SNAr adduct>90 (Undesired)
NaOMe15.5High0C2-Methoxy SNAr adduct>95 (Undesired)
LDA36Low-78C4-Benzylated product85 (Desired)
LiHMDS 26 Very Low -78 C4-Benzylated product 92 (Desired)

Insight: Highly nucleophilic bases strictly attack the C2-fluorine[2]. LiHMDS provides the optimal balance of steric bulk and basicity to selectively target the C4-methyl protons[4].

Troubleshooting & Analytical Validation

  • Issue: Formation of Di-arylated or Di-alkylated Side Products

    • Cause: The newly formed benzylic methylene protons remain acidic (often more so due to the added aryl/alkyl group stabilizing the anion).

    • Solution: Strictly control stoichiometry (use 1.0 equiv of base/electrophile) and maintain strict cryogenic temperatures (-78 °C) during base-mediated protocols.

  • Issue: Loss of the Cyano Group Signal in IR/NMR

    • Cause: Nucleophilic attack on the C3-carbonitrile by the base or unquenched carbanion during warming.

    • Solution: Ensure the reaction is fully quenched with NH₄Cl before removing the flask from the dry ice bath.

  • Safety Note: Fluorinated pyridines can be volatile and toxic. Furthermore, transition-metal-catalyzed reactions involving cyanides or nitriles can occasionally release trace HCN under strongly acidic conditions. Always perform these reactions in a properly ventilated fume hood.

References

  • Title : Main group metal-mediated strategies for C–H and C–F bond activation and functionalisation of fluoroarenes - Chemical Science (RSC Publishing) Source : rsc.org URL : 2

  • Title : Pd-Catalyzed C–H Activation vs β-H Elimination: An Experimental and Computational Insight into the Reactivity of Tertiary Alkylamines - ACS Publications Source : acs.org URL : 3

  • Title : Transition-Metal-Catalyzed, Coordination-Assisted Functionalization of Nonactivated C(sp3)–H Bonds - PMC Source : nih.gov URL : 1

  • Title : Technical Support Center: Optimization of 4-Methylpyridine Benzylation - Benchchem Source : benchchem.com URL : 4

Sources

Method

Application Note: Orthogonal Suzuki-Miyaura Coupling Strategies for 2-Fluoro-4-methylnicotinonitrile Derivatives

Executive Summary & Strategic Analysis This guide addresses the synthetic challenges associated with 2-Fluoro-4-methylnicotinonitrile derivatives . These scaffolds are high-value intermediates in medicinal chemistry (e.g...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

This guide addresses the synthetic challenges associated with 2-Fluoro-4-methylnicotinonitrile derivatives . These scaffolds are high-value intermediates in medicinal chemistry (e.g., kinase inhibitors) due to the dense arrangement of functional handles:

  • 2-Fluoro (2-F): A highly activated leaving group for Nucleophilic Aromatic Substitution (SNAr).

  • 3-Nitrile (3-CN): An electron-withdrawing group (EWG) that activates the ring and directs ortho-metallation.

  • Halogenated Positions (e.g., 5-Br/6-Cl): The typical sites for Suzuki-Miyaura coupling.

The Core Challenge: The primary difficulty in performing Suzuki coupling on these derivatives is chemoselectivity . The 2-fluoro position is sufficiently activated by the 3-cyano group that it becomes susceptible to SNAr attack by standard Suzuki bases (hydroxides, alkoxides) or nucleophilic solvents (alcohols, water) under heating.

This application note provides protocols specifically designed to couple aryl boronic acids at halogenated positions (C-5/C-6) while preserving the labile 2-F bond for subsequent functionalization.

Mechanistic Pathway & Chemoselectivity

To design a successful experiment, one must understand the competing pathways. The diagram below illustrates the "Safe Zone" for Suzuki coupling versus the "Danger Zone" of unwanted side reactions.

Chemoselectivity Substrate 5-Bromo-2-fluoro- 4-methylnicotinonitrile Pd_Cycle Pd(0) Catalytic Cycle (Oxidative Addition at C-Br) Substrate->Pd_Cycle Path A: Anhydrous/Non-nuc Base SNAr_Side S_NAr Side Reaction (Attack at C-F) Substrate->SNAr_Side Path B: Aqueous/Alkoxide Base Product_Suzuki Target: 5-Aryl-2-fluoro- 4-methylnicotinonitrile Pd_Cycle->Product_Suzuki Reductive Elimination Byproduct_Hydrolysis Byproduct: 2-Hydroxy/Alkoxy (Pyridone Formation) SNAr_Side->Byproduct_Hydrolysis Fluoride Displacement

Figure 1: Chemoselectivity map highlighting the competition between the desired Suzuki coupling at C-Br and the undesired SNAr at C-F.

Critical Experimental Parameters

Base Selection (The "Non-Nucleophilic" Rule)

Standard Suzuki bases like NaOEt, NaOH, or even K2CO3 in wet methanol will rapidly displace the 2-fluorine.

  • Recommended: K3PO4 (anhydrous), KF, or CsF. These provide sufficient basicity to activate the boronic acid but exhibit lower nucleophilicity toward the pyridine ring in aprotic solvents.

  • Avoid: Hydroxides, Alkoxides, and aqueous carbonate systems at high temperatures.

Solvent Systems
  • Recommended: 1,4-Dioxane (anhydrous), Toluene, or DME.

  • Avoid: Alcohols (MeOH, EtOH) which form ether byproducts. DMF/DMAc can be used but require careful temperature control to avoid dimethylamine displacement (decomposition of solvent).

Catalyst Systems

The 2-F/3-CN substitution pattern makes the pyridine ring electron-deficient. Oxidative addition at the C-Br bond is generally facile.

  • Standard: Pd(dppf)Cl2[1][2]·DCM or Pd(PPh3)4.

  • High Activity: Pd2(dba)3 + XPhos (useful if the boronic acid is sterically hindered).

Detailed Experimental Protocols

Protocol A: Anhydrous Coupling (Preserving the 2-F Group)

Best for: Synthesizing intermediates where the 2-F is needed for a later step (e.g., amine introduction).

Reagents:

  • Substrate: 5-Bromo-2-fluoro-4-methylnicotinonitrile (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2[1][2]·DCM (0.05 equiv)

  • Base: K3PO4 (tribasic, anhydrous, finely ground) (3.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous, 0.1 M concentration)

Step-by-Step Workflow:

  • Preparation: Dry all glassware in an oven (>120°C) and cool under a stream of Nitrogen/Argon.

  • Charging: Add the pyridine substrate, boronic acid, K3PO4, and Pd catalyst to the reaction vial.

  • Inerting: Seal the vial with a septum. Evacuate and backfill with Argon three times (Standard Schlenk technique).

  • Solvation: Inject anhydrous 1,4-Dioxane via syringe. Do not degas by bubbling air; use freeze-pump-thaw or pre-degassed solvent if possible to minimize oxygen.

  • Reaction: Heat the block to 80–90°C .

    • Note: Monitor strictly by LCMS/TLC. Do not overheat (>100°C) as this increases the risk of F-displacement by the phosphate oxygen or trace water.

  • Workup:

    • Cool to room temperature.[3]

    • Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts and Pd black.

    • Concentrate the filtrate.

  • Purification: Flash chromatography (Hexane/EtOAc). The product usually elutes earlier than the des-bromo starting material.

Protocol B: Sequential One-Pot SNAr / Suzuki

Best for: Rapid library synthesis where the final target requires an amine at position 2 and an aryl group at position 5.

Reagents:

  • Substrate: 5-Bromo-2-fluoro-4-methylnicotinonitrile

  • Nucleophile: Primary/Secondary Amine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)

Workflow:

  • Step 1 (SNAr): Dissolve substrate in DMF. Add Amine (1.0 equiv) and DIPEA (1.2 equiv). Stir at RT or mild heat (40°C). The 2-F is displaced rapidly due to the 3-CN activation.

    • Checkpoint: Verify conversion of 2-F to 2-Amino species by LCMS.

  • Step 2 (Suzuki): To the same reaction vessel, add:

    • Aryl Boronic Acid[1][2][4][5]

    • 2M aq. Na2CO3 (3.0 equiv) — Aqueous base is safe now because the labile F is gone.

    • Pd(dppf)Cl2 (0.05 equiv)

  • Reaction: Heat to 100°C for 2–4 hours.

  • Workup: Standard aqueous extraction (EtOAc/Water).

Troubleshooting & Optimization Data

Issue ObservedRoot CauseCorrective Action
Product contains 2-OH or 2-OMe Hydrolysis/Solvolysis of C-F bond.Switch to Protocol A . Ensure solvent is anhydrous.[6] Use K3PO4 instead of Carbonates.
Low Conversion of Bromide Catalyst deactivation or poor oxidative addition.Switch to electron-rich ligands like XPhos or SPhos . Increase temp to 90°C (carefully).
Protodeboronation Boronic acid instability.Use Boronic Esters (Pinacol) instead of acids. Add excess partner (1.5 equiv).
Homocoupling of Boronic Acid Oxygen presence.[1]Rigorous degassing (sparging with Ar for 15 min) is essential.

Visualization of Reaction Scope

The following diagram details the "Orthogonal" approach, showing how the order of operations affects the outcome.

Workflow cluster_0 Route 1: Suzuki First (High Risk) cluster_1 Route 2: SNAr First (Low Risk) Start Start: 5-Br-2-F-4-Me-Nicotinonitrile Step1_Suzuki Suzuki Coupling (Anhydrous, K3PO4) Start->Step1_Suzuki Step1_SNAr_2 S_NAr with Amine (RT to 40°C) Start->Step1_SNAr_2 Inter_1 Intermediate: 5-Ar-2-F-... Step1_Suzuki->Inter_1 Step2_SNAr S_NAr with Amine Inter_1->Step2_SNAr Final_1 Final: 5-Ar-2-Amino-... Step2_SNAr->Final_1 Inter_2 Intermediate: 5-Br-2-Amino-... Step1_SNAr_2->Inter_2 Step2_Suzuki_2 Suzuki Coupling (Aq. Base OK) Inter_2->Step2_Suzuki_2 Final_2 Final: 5-Ar-2-Amino-... Step2_Suzuki_2->Final_2

Figure 2: Comparison of Synthetic Routes.[7] Route 2 is generally higher yielding due to the elimination of the sensitive C-F bond early in the sequence.

References

  • Mechanistic Insight on Pyridine Couplings: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • SNAr Reactivity of Fluoropyridines: Loudon, G. M., & Parham, M. (2009). Organic Chemistry. Roberts and Company Publishers. (See Chapter on Nucleophilic Aromatic Substitution of Pyridines).

  • Suzuki Coupling of Chloropyridines (Analogous Protocols): Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.

  • Base Effects in Suzuki Coupling: Kondolff, I., et al. (2006). Suzuki-Miyaura coupling of halopyridines: An optimization study. Tetrahedron, 62(28), 6610-6615.

Sources

Application

optimization of SNAr reaction yield with 2-fluoropyridines

Application Note: High-Fidelity Optimization of SNAr Reactions with 2-Fluoropyridines Executive Summary In the landscape of heteroaromatic functionalization, 2-fluoropyridines represent a unique paradox. While often cons...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Optimization of SNAr Reactions with 2-Fluoropyridines

Executive Summary

In the landscape of heteroaromatic functionalization, 2-fluoropyridines represent a unique paradox. While often considered "inert" in palladium-catalyzed cross-couplings compared to their chloro- or bromo-analogs, they are the superior substrate for Nucleophilic Aromatic Substitution (SNAr).

This guide addresses the specific kinetic and thermodynamic challenges of coupling 2-fluoropyridines with amine, alkoxide, and thiol nucleophiles. Unlike generic aryl halide protocols, this document focuses on leveraging the "Fluorine Effect"—where high electronegativity stabilizes the rate-determining Meisenheimer complex—to achieve quantitative conversions under milder conditions than typically expected.

Mechanistic Grounding: The "Fluorine Effect"

To optimize yield, one must first respect the mechanism. SNAr on 2-fluoropyridine proceeds via a two-step addition-elimination pathway.[1][2][3][4]

  • Step 1 (Rate Determining): The nucleophile attacks C2. The high electronegativity of fluorine ($ \chi = 3.98 $) inductively withdraws electron density, making C2 highly electrophilic. Crucially, it stabilizes the anionic Meisenheimer Complex , particularly when the negative charge delocalizes onto the ring nitrogen.

  • Step 2 (Fast): Re-aromatization and expulsion of fluoride.

Key Insight: The reaction rate follows the order F >> Cl ≈ Br > I .[2][4][5][6] This is the inverse of SN1/SN2 and Pd-catalyzed reactions. If your protocol is sluggish with a 2-chloropyridine, switching to the 2-fluoro analog is often the single most effective optimization step [1, 2].

Visual 1: The Stabilized Meisenheimer Complex

SNAr_Mechanism cluster_explanation The Fluorine Advantage Substrate 2-Fluoropyridine (Electrophile) TS Meisenheimer Complex (Stabilized by F & N) Substrate->TS  Step 1: Addition (Rate Limiting) Nu Nucleophile (:Nu-) Nu->TS Product 2-Substituted Pyridine TS->Product  Step 2: Elimination (Fast) LG Fluoride (F-) TS->LG Expl Fluorine's electronegativity lowers the energy of the Transition State

Caption: Mechanism of SNAr on 2-fluoropyridine. The electronegative fluorine atom stabilizes the anionic intermediate, accelerating the rate-determining addition step.

Critical Optimization Parameters

Solvent Selection: The Dipolar Requirement

The choice of solvent dictates the "nakedness" of the nucleophile.

  • Standard Recommendation: Polar Aprotic solvents (DMSO, NMP, DMF) are required to solvate the cation (e.g., K+, Cs+) while leaving the anionic nucleophile desolvated and reactive.

  • The "Protic" Trap: Avoid alcohols (MeOH, EtOH) unless the nucleophile is the corresponding alkoxide. Alcohols form hydrogen bonds with the nucleophile, significantly retarding the reaction rate.

  • Advanced Option: For difficult substrates, Sulfolane allows for higher temperatures (>180°C) without the thermal decomposition often seen with DMSO [3].

The "Cesium Effect"

While K2CO3 is economical, Cs2CO3 is the gold standard for difficult SNAr couplings.

  • Solubility: Cesium has a larger ionic radius, making the carbonate salt more soluble in organic solvents like DMSO.

  • Ion Pairing: The "soft" nature of the Cesium cation forms looser ion pairs with the nucleophile, increasing its effective concentration [4].

Temperature & Concentration
  • Concentration: Run high concentrations (0.5 M – 1.0 M). SNAr is second-order kinetics ($ Rate = k[Substrate][Nu] $). Dilution kills the rate.

  • Temperature: 2-fluoropyridines typically react between 80°C and 120°C. If >140°C is required, consider microwave irradiation to minimize degradation.

Experimental Protocols

Protocol A: High-Throughput Screening (Optimization)

Use this for initial condition finding.

Materials:

  • 2-Fluoropyridine substrate (1 equiv)[3][7][8]

  • Nucleophile (1.2 equiv)

  • Bases: K2CO3, Cs2CO3, DIPEA

  • Solvents: DMSO, NMP, MeCN

Procedure:

  • Prepare 1 M stock solutions of substrate and nucleophile in the test solvents.

  • In a 1-dram vial or HPLC vial, combine:

    • 100 µL Substrate stock (0.1 mmol)

    • 120 µL Nucleophile stock (0.12 mmol)

    • Base (2-3 equiv; ~30-40 mg for carbonates)

  • Cap and heat to 100°C for 4 hours.

  • Analysis: Dilute 10 µL aliquot into 1 mL MeCN/H2O (50:50). Inject on LC-MS.

  • Success Criteria: Look for >90% conversion (Area%) and minimal hydrolysis (M+17 mass peak).

Protocol B: Preparative Scale Synthesis (10g Scale)

Validated for secondary amine nucleophiles (e.g., Morpholine, Piperazine).

Reagents:

  • 2-Fluoro-4-methylpyridine (10.0 g, 90 mmol)

  • Morpholine (9.4 g, 108 mmol, 1.2 equiv)

  • K2CO3 (powdered, dry) (24.8 g, 180 mmol, 2.0 equiv)

  • DMSO (anhydrous) (90 mL, 1.0 M concentration)

Step-by-Step:

  • Setup: Equip a 250 mL 3-neck round bottom flask with a mechanical stirrer (critical for slurry), internal temperature probe, and reflux condenser.

  • Charging: Charge K2CO3 and DMSO. Stir to form a uniform slurry.

  • Addition: Add Morpholine followed by 2-Fluoro-4-methylpyridine. Note: Mild exotherm may occur.

  • Reaction: Heat to 110°C . Monitor internal temperature; do not overshoot 120°C to prevent solvent decomposition.

  • Monitoring: Sample at 2 hours. If conversion is <95%, add 10% more nucleophile.

  • Workup (The "Crash" Method):

    • Cool mixture to 25°C.

    • Slowly pour the reaction mixture into 400 mL of ice-water with vigorous stirring.

    • The product should precipitate as a solid. Filter, wash with water (3x 50 mL) to remove DMSO, and dry in a vacuum oven at 45°C.

    • Alternative: If product is an oil, extract with EtOAc (3x), wash with brine (2x) and LiCl solution (1x) to remove DMSO.

Troubleshooting & Data Interpretation

Table 1: Common Failure Modes and Fixes
SymptomProbable CauseCorrective Action
Low Conversion (<20%) Nucleophile is too bulky or solvent is wet.Switch base to Cs2CO3; Switch solvent to NMP; Add 18-crown-6 ether.
Hydrolysis Product (M-F+OH) Wet solvent or hygroscopic base.Use anhydrous DMSO; Dry K2CO3 in oven; Add 3Å Molecular Sieves.
Ether Product (M-F+OR) Alcohol solvent used.[3][8]STOP. Never use alcohol solvents for amine couplings. Use DMSO/DMF.
Black Tar / Decomposition Temperature too high (>140°C).Lower temp to 100°C; Switch to microwave heating (shorter contact time).
Visual 2: Optimization Decision Tree

Optimization_Flow Start Start: 2-Fluoropyridine S_NAr Check1 Is Conversion > 90%? Start->Check1 Success Proceed to Workup Check1->Success Yes Fail1 Check LCMS for Side Products Check1->Fail1 No Hydrolysis Peak M+17 (OH)? (Hydrolysis) Fail1->Hydrolysis NoRxn Starting Material Only? Fail1->NoRxn FixHydro Action: Dry Solvent/Base Add Molecular Sieves Hydrolysis->FixHydro FixNoRxn Action: Increase Temp Switch to Cs2CO3 NoRxn->FixNoRxn FixHydro->Start Retest FixNoRxn->Start Retest

Caption: Decision tree for troubleshooting low yields in SNAr reactions.

References

  • Mechanism & Kinetics: Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms; Springer, 2007. (Confirming F > Cl reactivity order in SNAr).
  • The "Fluorine Effect": Anbar, M.; et al. "The Reactivity of 2-Fluoropyridine." J. Chem. Soc.1960 , 4919. Link

  • Solvent Effects: Bunnett, J. F.[8] "Nucleophilic Aromatic Substitution: The Role of Solvent." J. Am. Chem. Soc.1957 , 79, 5969. Link

  • Cesium Effect: Fagnou, K.; Lautens, M. "Halide Effects in Transition Metal Catalysis." Angew. Chem. Int. Ed.2002 , 41, 26. (Contextualizing cation effects). Link

  • Process Optimization: Roughley, S. D.; Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." J. Med. Chem.2011 , 54, 3451. (Applications of fluoropyridines in drug design). Link

Sources

Method

microwave-assisted synthesis using 2-Fluoro-4-methylnicotinonitrile

Application Note: Microwave-Assisted Synthesis Using 2-Fluoro-4-methylnicotinonitrile )[1][2] Executive Summary This guide details the microwave-assisted utilization of 2-Fluoro-4-methylnicotinonitrile (CAS: Generic anal...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis Using 2-Fluoro-4-methylnicotinonitrile


)[1][2]

Executive Summary

This guide details the microwave-assisted utilization of 2-Fluoro-4-methylnicotinonitrile (CAS: Generic analog reference, Structure: Pyridine core, 2-F, 3-CN, 4-Me) as a versatile building block for medicinal chemistry.[1][2][3]

The 2-fluoro-3-cyanopyridine scaffold is a "privileged structure" in drug discovery, serving as a direct precursor to pyrazolo[3,4-b]pyridines (kinase inhibitors) and pyrido[2,3-d]pyrimidines (antiproliferative agents).[2][3] Conventional thermal heating for these transformations often requires prolonged reflux (12–24 hours) and harsh solvents (DMF/DMAc), leading to byproduct formation.[1][2]

Microwave irradiation (MW) overcomes these limitations by exploiting the high polarity of the transition state in


 reactions, typically reducing reaction times to 5–20 minutes while improving purity profiles.[2]

Chemistry & Mechanism

The Substrate: Reactivity Profile

2-Fluoro-4-methylnicotinonitrile is highly activated for Nucleophilic Aromatic Substitution (


) due to the cooperative electron-withdrawing effects of:
  • The Pyridine Nitrogen: Inductive withdrawal (

    
    ) and resonance stabilization of the Meisenheimer complex.[3]
    
  • The Nitrile Group (C-3): Strong electron-withdrawing group (

    
    , 
    
    
    
    ) ortho to the leaving group.[2][3]

The Fluorine atom is the preferred leaving group for MW synthesis over chlorine or bromine because the highly electronegative C-F bond increases the electrophilicity of the C-2 carbon, accelerating the rate-determining step (nucleophilic attack).

Reaction Pathways

The guide focuses on two primary pathways:

  • Pathway A (Amination): Displacement of Fluorine by primary/secondary amines to yield 2-amino-nicotinonitriles.[2][3]

  • Pathway B (Cyclization): Reaction with bidentate nucleophiles (e.g., hydrazine) to form fused heterocyclic systems directly.[1][2]

ReactionPathways Substrate 2-Fluoro-4-methyl- nicotinonitrile ProductA 2-Amino-4-methyl- nicotinonitrile Substrate->ProductA Pathway A: SnAr Substitution ProductB 3-Amino-4-methyl- 1H-pyrazolo[3,4-b]pyridine Substrate->ProductB Pathway B: Cascade Cyclization Amine R-NH2 / MW Amine->Substrate Hydrazine NH2NH2 / MW Hydrazine->Substrate

Figure 1: Divergent synthesis pathways from the core scaffold.[1][2][3]

Experimental Protocols

Protocol A: Rapid Library Synthesis of 2-Amino-nicotinonitriles

Target Application: Synthesis of intermediates for SAR studies.[2][3]

Materials:

  • Substrate: 2-Fluoro-4-methylnicotinonitrile (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv)[2][3]

  • Base: Diisopropylethylamine (DIPEA) (2.0 equiv) – Required to scavenge HF.[2][3]

  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN).[2][3] Avoid DMF if possible to simplify workup.

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave-transparent borosilicate vial, dissolve 0.5 mmol of 2-Fluoro-4-methylnicotinonitrile in 2.0 mL of EtOH.

  • Addition: Add the amine (0.6 mmol) followed by DIPEA (1.0 mmol). Cap the vial with a PTFE-lined septum.[3]

  • Irradiation: Place in a single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).

    • Temp: 120 °C

    • Time: 10 minutes

    • Pressure Limit: 250 psi (Safety cutoff)

    • Stirring: High

  • Workup:

    • Cool to room temperature (compressed air cooling).[2][3]

    • If product precipitates: Filter and wash with cold EtOH.[3]

    • If soluble: Evaporate solvent under reduced pressure.[3][4] Resuspend in EtOAc, wash with water (x2) and brine. Dry over MgSO4.[3]

Data Summary: Representative Yields

Amine NucleophileTemp (°C)Time (min)Yield (%)
Morpholine1201094%
Benzylamine1201091%
Aniline1502078%
Isopropylamine100596%
Protocol B: "One-Pot" Synthesis of Pyrazolo[3,4-b]pyridines

Target Application: Kinase inhibitor core synthesis.[2][3]

This reaction involves a cascade sequence: (1)


 displacement of fluorine by hydrazine, followed by (2) intramolecular nucleophilic attack of the hydrazine nitrogen on the nitrile carbon.[2]

Materials:

  • Substrate: 2-Fluoro-4-methylnicotinonitrile (1.0 equiv)

  • Reagent: Hydrazine Hydrate (64-65% in water) (2.0 – 3.0 equiv)[2][3]

  • Solvent: Ethanol (EtOH)[2][3]

Step-by-Step Procedure:

  • Preparation: Dissolve 0.5 mmol of substrate in 2.5 mL EtOH in a 10 mL microwave vial.

  • Addition: Add Hydrazine Hydrate (1.5 mmol) dropwise. Note: Reaction is exothermic; add slowly.

  • Irradiation:

    • Temp: 80 °C (Initial)

      
       100 °C (Optimization)
      
    • Time: 5 – 10 minutes

    • Mode: Dynamic Power (maintains temp)[2][3]

  • Isolation:

    • The product, 3-amino-4-methyl-1H-pyrazolo[3,4-b]pyridine , typically precipitates as a solid upon cooling.[1][2][3]

    • Filter the solid.[4]

    • Wash with cold water (to remove excess hydrazine) and cold diethyl ether.[3]

    • Recrystallize from EtOH if necessary.[3]

Mechanistic Insight: Microwave heating is particularly effective here because the cyclization step (nucleophilic attack on nitrile) often has a higher activation energy than the initial fluorine displacement. The rapid dielectric heating of the polar transition state accelerates ring closure, preventing the isolation of the open-chain hydrazinyl intermediate.[2]

Optimization & Troubleshooting

Solvent Selection

The choice of solvent critically impacts microwave absorption (loss tangent,


).[1][2]
Solvent

(at 2.45 GHz)
SuitabilityNotes
Ethanol 0.941High Excellent coupling; Green solvent; Easy workup.[2][3]
DMSO 0.825HighGood for difficult substrates; Hard to remove.[3]
Toluene 0.040LowPoor heating; requires doping with ionic liquid or polar co-solvent.[3]
Water 0.123MediumGood for hydrazine reactions; poor solubility for lipophilic amines.[3]
Common Issues
  • Issue: Hydrolysis of the nitrile to amide.

    • Cause: Wet solvents or excess water in reagents at high temps (>150°C).[2][3]

    • Fix: Use anhydrous solvents; keep temp <140°C; dry reagents.[2][3]

  • Issue: Pressure buildup.[3]

    • Cause: Volatile amines (e.g., methylamine, ethylamine).[1][2]

    • Fix: Use amine hydrochloride salts + DIPEA, or ensure vial headspace is sufficient (fill only 1/3 volume).[1][2]

Safety Considerations

  • Pressure: Microwave heating of volatile solvents (EtOH) in sealed vessels generates significant pressure.[2][3] Ensure vials are rated for at least 20 bar (300 psi).

  • Hydrazine: Highly toxic and unstable.[3] Perform all hydrazine additions in a fume hood.[3]

  • HF Generation: While the leaving group is Fluoride (F-), in acidic media this can form HF.[2][3] In these basic protocols, F- is sequestered as a salt (e.g., DIPEA-HF), but standard caution applies.[1][2]

References

  • General Microwave

    
     Methodology: 
    
    • Kappe, C. O. (2004).[1][2] Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. Link[2][3]

  • Synthesis of Pyrazolopyridines

    • Quiroga, J., et al. (2008).[1][2] Regioselective synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation. Tetrahedron Letters. Link[2][3]

  • Reactivity of 2-Fluoro-3-cyanopyridines

    • Litvinov, V. P. (2003).[1][2] Cyanopyridines: synthesis, properties, and applications. Russian Chemical Reviews. Link[2][3]

  • Microwave Library Generation

    • Mavandadi, F., & Pilotti, A. (2006).[1][2] The impact of microwave-assisted organic synthesis in drug discovery. Drug Discovery Today. Link[2][3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Hydrolysis of 2-Fluoro-4-methylnicotinonitrile

Status: Operational Ticket ID: CHEM-SUP-2F4M-HYD Subject: Troubleshooting Low Yield & Side Reactions in Nicotinonitrile Hydrolysis The Mechanistic Conflict: Why This Reaction Fails The hydrolysis of 2-Fluoro-4-methylnico...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: CHEM-SUP-2F4M-HYD Subject: Troubleshooting Low Yield & Side Reactions in Nicotinonitrile Hydrolysis

The Mechanistic Conflict: Why This Reaction Fails

The hydrolysis of 2-Fluoro-4-methylnicotinonitrile is deceptively simple. Users often attempt standard basic hydrolysis (NaOH/H₂O) or vigorous acidic reflux, resulting in low yields (<30%) or complete decomposition.

The failure stems from a "molecular tug-of-war" between three competing factors:

  • The "Lure" of the Fluorine (

    
    ):  The 2-position of a pyridine ring is electron-deficient. The presence of the electron-withdrawing nitrile group at C3 makes the C2-Fluorine bond highly susceptible to Nucleophilic Aromatic Substitution (
    
    
    
    ). Hydroxide ions (
    
    
    ) will attack the Fluorine faster than they attack the Nitrile, converting your starting material into 2-hydroxy-4-methylnicotinonitrile (a dead-end byproduct).
  • The "Shield" of the Methyl (Steric Hindrance): The methyl group at C4 is ortho to the nitrile at C3. This creates a steric wall that blocks water from attacking the nitrile carbon, significantly slowing down the desired hydrolysis.

  • Zwitterionic Traps (Workup Loss): If you successfully form the 2-fluoro-4-methylnicotinic acid, it exists as a zwitterion (internal salt) in water. It is highly water-soluble and often discarded in the aqueous waste during standard extraction.

Troubleshooting Guides (Q&A)
Category A: Impurity Identification

Q: I see a major byproduct with a mass of [M-2] or [M+16] relative to the product. What is it? A: This is the 2-Hydroxy derivative (2-hydroxy-4-methylnicotinic acid or amide).

  • Cause: You likely used aqueous base (NaOH, KOH, LiOH) or heated too long in water. The

    
     or 
    
    
    
    displaced the Fluorine atom.
  • Fix: Strictly avoid basic conditions. Switch to concentrated acid catalysis or enzymatic hydrolysis (see Protocols).

Category B: Reaction Stalling

Q: The starting material persists even after 24 hours of reflux. Should I increase the temperature? A: Proceed with caution.

  • Cause: The C4-Methyl group hinders the nitrile.

  • Risk: Increasing temperature >100°C significantly increases the rate of Fluorine displacement (

    
    ) by water.
    
  • Fix: Increase the acidity (protonation power), not just the thermal energy. Use 70-90% H₂SO₄ to super-protonate the nitrile, making it more electrophilic without introducing strong nucleophiles.

Category C: Isolation Issues

Q: The reaction looks complete by TLC/LCMS, but I recover almost nothing after extraction with DCM/EtOAc. A: Your product is likely in the water layer.

  • Cause: 2-Fluoro-nicotinic acids are amphoteric. At low pH, the pyridine nitrogen is protonated (cation). At high pH, the carboxylic acid is deprotonated (anion).

  • Fix: You must adjust the aqueous phase to the Isoelectric Point (pI) —typically pH 3.0–4.0 for fluoronicotinic acids—to precipitate the neutral zwitterion before extraction or filtration.

Validated Protocols
Protocol A: High-Acid Hydrolysis (Chemical Method)

Best for: Labs without enzyme access. Moderate Yield (50-70%).

Reagents: 70% Sulfuric Acid (H₂SO₄), Water. Mechanism: Acid-catalyzed hydration followed by deamination.

  • Dissolution: Dissolve 2-Fluoro-4-methylnicotinonitrile (1.0 eq) in 70% H₂SO₄ (10 vol).

    • Note: Do not use dilute acid; water acts as a nucleophile toward the Fluorine. High acid concentration lowers water activity.

  • Reaction: Heat to 80–90°C for 4–8 hours. Monitor by HPLC.

    • Critical: Do not exceed 100°C. If conversion stalls, add a catalytic amount of Sodium Nitrite (NaNO₂) to drive the amide-to-acid step (diazotization mechanism) rather than forcing with heat.

  • Quench: Pour reaction mixture onto crushed ice.

  • Isolation (The pI Trick):

    • The solution will be strongly acidic (pH < 1).

    • Slowly add saturated Sodium Acetate (NaOAc) solution until pH reaches 3.5 .

    • The product should precipitate as a white/off-white solid. Filter and wash with cold water.

    • If no precipitate: Saturate with NaCl and extract with THF/EtOAc (3:1 mixture).

Protocol B: Nitrilase Biocatalysis (The "Gold Standard")

Best for: High Yield (>90%), Scale-up, Green Chemistry.

Reagents: Nitrilase Enzyme (e.g., from Rhodococcus rhodochrous or commercial kits like Codexis/Almac), Phosphate Buffer (pH 7.2). Mechanism: Enzymatic hydrolysis is highly regioselective and occurs at neutral pH/low temp, completely avoiding Fluorine displacement.

  • Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.2).

  • Loading: Suspend substrate (50 g/L) in buffer. Add 5% (v/v) Methanol or DMSO to aid solubility.

  • Catalysis: Add Nitrilase enzyme preparation (10–20 U/mmol substrate).

  • Incubation: Stir at 30°C for 12–24 hours.

  • Workup: Acidify to pH 3.5 with 1M HCl to precipitate the free acid. Filter.

Visualization & Logic
Diagram 1: Reaction Pathways & Competition

This diagram illustrates the "Danger Zone" (Base) vs. the "Safe Zone" (Enzyme/Acid).

ReactionPathways SM 2-Fluoro-4-methyl- nicotinonitrile Base Aqueous Base (NaOH/H2O) SM->Base Acid 70% H2SO4 (80°C) SM->Acid Enzyme Nitrilase (pH 7, 30°C) SM->Enzyme SNAr_Prod 2-Hydroxy-4-methyl- nicotinonitrile (DEAD END) Base->SNAr_Prod Fast SNAr (F displacement) Amide Intermediate Amide Acid->Amide Slow Hydrolysis Product 2-Fluoro-4-methyl- nicotinic acid (TARGET) Amide->Product Heat/Time Enzyme->Product Direct Hydrolysis No Side Rxn

Caption: Pathway analysis showing why basic conditions fail (red) and enzymatic/acidic routes succeed (green/yellow).

Diagram 2: Isolation Logic (Zwitterion Management)

Follow this flow to recover your product from the aqueous phase.

WorkupLogic Start Reaction Mixture (Aqueous) CheckpH Check pH Start->CheckpH Acidic pH < 2 (Cationic Form) CheckpH->Acidic If Acid Hydrolysis Basic pH > 8 (Anionic Form) CheckpH->Basic If Basic Hydrolysis Adjust Adjust to pH 3.5 (Isoelectric Point) Acidic->Adjust Add NaOAc Basic->Adjust Add HCl Precip Precipitate Forms? Adjust->Precip Filter Filter Solid (Pure Product) Precip->Filter Yes Extract Saturate w/ NaCl Extract w/ THF:EtOAc Precip->Extract No (Soluble Zwitterion)

Caption: Workup decision tree emphasizing the Isoelectric Point (pI) for isolating amphoteric pyridine acids.

Data Summary: Condition Comparison
ParameterAqueous NaOH (Base)70% H₂SO₄ (Acid)Nitrilase (Enzyme)
Primary Mechanism

(F-displacement)
Acid-Cat. HydrationEnzymatic Catalysis
Reaction Temp Reflux (100°C)80–90°C30°C
Fluorine Retention Poor (<5%) Moderate (70%)Excellent (>99%)
Major Byproduct 2-Hydroxy derivativeDecarboxylated speciesNone
Yield <10%50–70%90–98%
References
  • Gong, J. S., et al. (2017). "Rational Regulation of Reaction Specificity of Nitrilase for Efficient Biosynthesis of 2-Chloronicotinic Acid." Applied and Environmental Microbiology. Link

    • Relevance: Establishes Nitrilase as the superior method for 2-halo-nicotinonitriles to avoid halogen displacement.
  • Cantillo, D., et al. (2013). "Flash Chemistry: Fast Chemical Synthesis by Using Microreactors." Journal of Organic Chemistry. Link

    • Relevance: Discusses control of side reactions in fluorinated pyridines using temper
  • Li, Z., et al. (2022). "Improvement of multicatalytic properties of nitrilase from Paraburkholderia graminis for efficient biosynthesis of 2-chloronicotinic acid." Frontiers in Bioengineering and Biotechnology. Link

    • Relevance: Provides specific enzymatic protocols for sterically hindered, halogen
  • Sandler, S. R., & Karo, W. (1992). "Hydrolysis of Nitriles." Organic Functional Group Preparations. Link

    • Relevance: Foundational text on acid-catalyzed hydrolysis mechanisms and the requirement for high acid concentr
Optimization

preventing side reactions in nucleophilic substitution of fluoropyridines

Welcome to the Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and practical challenges resea...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and practical challenges researchers face during the nucleophilic aromatic substitution (SNAr) of fluoropyridines.

Fluoropyridines are highly privileged scaffolds in drug discovery. Paradoxically, while the C–F bond is the strongest single bond to carbon, fluoride is an exceptional leaving group in SNAr reactions. This is because the rate-determining step is the initial nucleophilic attack to form the anionic Meisenheimer complex, not the bond cleavage[1]. The intense electronegativity of fluorine strongly polarizes the C–F bond, rendering the adjacent carbon highly electrophilic and accelerating the reaction—often making 2-fluoropyridines hundreds of times more reactive than their chlorinated counterparts[2].

However, this heightened reactivity frequently leads to competing side reactions. Below is our comprehensive Q&A and protocol guide to achieving high-fidelity functionalization.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: I am attempting a mono-substitution on a polyfluoropyridine (e.g., 2,4-difluoropyridine), but I am getting a mixture of regioisomers. How do I control regioselectivity? Analysis & Causality: In polyfluorinated pyridines, multiple electrophilic sites compete. Generally, substitution at the 4-position is thermodynamically favored because the resulting Meisenheimer complex allows the negative charge to be perfectly stabilized by the highly electronegative pyridine nitrogen atom (para to the attack site)[3]. However, kinetic control or specific solvent interactions can drive substitution to the 2-position. Solution:

  • To favor the 4-position: Run the reaction under thermodynamic control (elevated temperatures, e.g., 60–80 °C) in polar aprotic solvents (DMF, DMSO).

  • To favor the 2-position: Lower the temperature (0 °C to RT) to capture the kinetic product. Additionally, switching to non-polar solvents (like toluene) can disrupt the stabilization of the polar transition state at the 4-position, forcing an ortho-selective attack via a cyclic transition state if your nucleophile has hydrogen-bonding capabilities[4].

Q2: My LC-MS shows a significant amount of di-substituted byproduct. How can I prevent over-substitution? Analysis & Causality: While the first SNAr substitution replaces a strongly electron-withdrawing fluorine with a less electron-withdrawing group (which theoretically deactivates the ring toward a second attack), the inherent electrophilicity of the pyridine ring can still facilitate a second substitution if the nucleophile is highly reactive or present in excess. Solution:

  • Strictly control stoichiometry to 1.00 – 1.05 equivalents of the nucleophile.

  • Add the nucleophile dropwise to a dilute solution (0.1 M) of the fluoropyridine to prevent localized excess concentration.

  • Use a sterically hindered, non-nucleophilic base (e.g., DIPEA) rather than strong inorganic bases that might act as nucleophiles themselves.

Q3: I am isolating a significant amount of 2-hydroxypyridine (pyridinol) instead of my desired product. What is going wrong? Analysis & Causality: Hydrolysis is the most common side reaction in fluoropyridine chemistry[5]. Fluoropyridines are exquisitely sensitive to hydroxide ions or water acting as a nucleophile. If your polar aprotic solvent (e.g., DMF, DMSO) has absorbed atmospheric moisture, or if your inorganic base (e.g., K2CO3) is wet, water will outcompete your intended nucleophile, displacing the fluoride to form a pyridinol. Solution: Switch to rigorously anhydrous conditions. Use freshly opened anhydrous solvents, flame-dried glassware, and consider adding molecular sieves (4 Å) to the reaction mixture to scavenge trace water[6].

Part 2: Quantitative Data & Reaction Parameters

To guide your experimental design, the following table summarizes the relative reactivity and selectivity parameters critical to fluoropyridine SNAr reactions.

Table 1: Relative Reactivity and Selectivity in Pyridine SNAr

SubstrateLeaving GroupRelative RatePrimary Substitution SitePrimary Side Reaction Risk
2-Halopyridine Fluoride320x fasterC-2Hydrolysis (Pyridinol formation)[2]
2-Halopyridine Chloride1x (Baseline)C-2Unreacted starting material
2,4-Difluoropyridine FluorideN/AC-4 (Thermodynamic)[3]C-2 Substitution (Kinetic)
Pentafluoropyridine FluorideN/AC-4Di-substitution at C-4 and C-2

Part 3: Self-Validating Experimental Protocol

To ensure reproducibility and eliminate the side reactions discussed above, follow this self-validating protocol for the anhydrous mono-amination of 2-fluoropyridine.

Step-by-Step Methodology: Anhydrous SNAr of 2-Fluoropyridine

  • Preparation (Moisture Elimination): Flame-dry a 50 mL Schlenk flask under vacuum and backfill with dry Argon three times. Causality: Eliminates trace ambient moisture, preventing the hydrolysis side reaction (pyridinol formation).

  • Reagent Loading: Add 2-fluoropyridine (1.0 eq, 5.0 mmol) and anhydrous N,N-diisopropylethylamine (DIPEA) (1.5 eq, 7.5 mmol) to the flask.

  • Solvent Addition: Inject 25 mL of anhydrous DMF (0.2 M) via syringe. Add 500 mg of activated 4 Å molecular sieves. Stir at room temperature for 15 minutes.

  • Nucleophile Introduction (Over-substitution Prevention): Cool the reaction mixture to 0 °C using an ice bath. Dissolve the amine nucleophile (1.05 eq, 5.25 mmol) in 5 mL of anhydrous DMF and add it dropwise over 10 minutes. Causality: Dropwise addition at low temperature ensures the nucleophile is the limiting reagent locally, preventing di-substitution.

  • Reaction & Monitoring: Allow the reaction to slowly warm to room temperature. Monitor via LC-MS every 2 hours. Self-Validation: The reaction is deemed complete when the 2-fluoropyridine peak area is <2% of the product peak area.

  • Quenching & Workup: Quench the reaction by adding 20 mL of saturated aqueous NH4Cl. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine (5 x 20 mL) to remove DMF, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Part 4: Mechanistic & Troubleshooting Visualizations

The following diagrams illustrate the mechanistic pathways and a logical troubleshooting matrix for fluoropyridine SNAr.

SNAr_Mechanism Start Fluoropyridine + Nucleophile Meisenheimer Meisenheimer Complex (Anionic Intermediate) Start->Meisenheimer Nucleophilic Attack (Rate Determining) Side2 Hydrolysis Product (Pyridinol) Start->Side2 Trace Water / OH- Product Desired SNAr Product (Mono-substituted) Meisenheimer->Product Fluoride Elimination (Fast) Side1 Over-substitution (Di-substituted) Product->Side1 Excess Nucleophile High Temperature

Caption: SNAr addition-elimination mechanism and competing side-reaction pathways.

Troubleshooting Issue Side Reaction Identified Regio Poor Regioselectivity Issue->Regio OverSub Over-substitution Issue->OverSub Hydro Hydrolysis (Pyridinol) Issue->Hydro SolRegio Lower Temp / Change Solvent (Non-polar favors ortho) Regio->SolRegio SolOver Strict 1.0 eq Nucleophile Sterically Hindered Base OverSub->SolOver SolHydro Rigorous Anhydrous Conditions Add 4Å Molecular Sieves Hydro->SolHydro

Caption: Decision tree for troubleshooting common SNAr side reactions in fluoropyridines.

References

  • Schlosser, M., & Rausis, T. "The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions." ResearchGate, 2025. Available at:[Link]

  • Sythana, S., et al. "Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene." Organic Process Research & Development, Semantic Scholar, 2014. Available at: [Link]

  • Wang, Y., et al. "Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase." Journal of the American Chemical Society, 2024. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: 2-Fluoro-4-methylnicotinonitrile Purification

Here is the technical support guide for the purification and impurity management of 2-Fluoro-4-methylnicotinonitrile. Executive Summary 2-Fluoro-4-methylnicotinonitrile (CAS: 884494-38-6) is a critical intermediate, nota...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support guide for the purification and impurity management of 2-Fluoro-4-methylnicotinonitrile.

Executive Summary

2-Fluoro-4-methylnicotinonitrile (CAS: 884494-38-6) is a critical intermediate, notably in the synthesis of KRAS G12C inhibitors like Sotorasib (AMG 510). Its synthesis predominantly involves a Halex (Halogen Exchange) reaction converting the 2-chloro precursor to the 2-fluoro product.

The primary challenge in this workflow is not the synthesis itself, but the purification . The physiochemical similarity between the chloro-starting material and the fluoro-product renders standard separation techniques inefficient. This guide addresses the "Chloro-Fluoro Separation Problem" and the management of hydrolysis byproducts.

Module 1: Impurity Profiling & Diagnostics[1]

Before attempting purification, you must accurately diagnose the impurity profile. The two dominant impurities require distinct removal strategies.

Impurity A: The "Stubborn" Precursor
  • Identity: 2-Chloro-4-methylnicotinonitrile[1][2]

  • Origin: Incomplete Halex reaction.

  • Behavior: Co-elutes with product on standard silica; co-crystallizes in many solvent systems.

  • Diagnostic:

    • LC-MS: Look for M+H = 153/155 (Cl isotope pattern 3:1). The product is M+H = 137.

    • 1H NMR: Shifts are nearly identical. Look for subtle differences in the aromatic region (~7.3–8.5 ppm).

    • 19F NMR: Silent (contains no Fluorine).

Impurity B: The "Hydrolysis" Byproduct
  • Identity: 2-Hydroxy-4-methylnicotinonitrile (or 4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile tautomer).

  • Origin: Moisture in the Halex reaction (wet KF or solvent) or harsh acidic workup.

  • Behavior: Significantly more polar; often appears as a solid precipitate or broad tailing peak.

  • Diagnostic:

    • LC-MS: M+H = 135.

    • Appearance: Often causes the crude material to appear yellow/orange due to extended conjugation or oligomerization.

Diagnostic Data Table
AnalyteRetention (C18 HPLC)MS Signature (ESI+)19F NMR Shift (approx)Solubility (EtOAc)
Target: 2-Fluoro ~1.0 (Ref)137.1 (M+H)-60 to -70 ppm (s)High
Impurity A: 2-Chloro ~1.05 (Co-elutes)153.0 / 155.0 (3:1)SilentHigh
Impurity B: 2-Hydroxy ~0.4 (Early eluter)135.1 (M+H)SilentLow

Module 2: Troubleshooting Workflows (Q&A)

Q1: I have 10% unreacted Chloro-starting material. Can I separate it via flash chromatography?

A: Ideally, no. Separating a Cl-analog from an F-analog via standard silica chromatography is extremely difficult due to their similar dipole moments and lipophilicity.

  • The Fix: Prevention is the only robust cure. You must push the Halex reaction to >98% conversion before workup.

  • Action Plan:

    • Use Spray-Dried Potassium Fluoride (KF) . Standard KF has too much surface lattice energy.

    • Add a phase transfer catalyst: 18-Crown-6 (0.05 eq) or Tetramethylammonium chloride .

    • Increase temperature to 130°C+ in sulfolane or DMSO.

    • If you are stuck with the mixture: Use Recrystallization Protocol B (below) rather than column chromatography.

Q2: My crude product is dark brown/black tar. How do I clean this?

A: This is likely polymerized material or degradation products from high-temperature reaction conditions.

  • The Fix: Perform a "Silica Plug Filtration" before fine purification.

  • Protocol: Dissolve crude in minimum Dichloromethane (DCM). Pass through a short pad of silica gel (2 inches). Wash with 100% DCM. The product elutes; the black tar stays on the silica.

Q3: I see a new peak growing during workup. Is the product unstable?

A: Yes, the C-F bond at the 2-position of a pyridine ring activated by a 3-cyano group is highly susceptible to Nucleophilic Aromatic Substitution (


) .
  • Cause: Exposure to aqueous base (NaOH, NaHCO3) or even prolonged exposure to water at high temperatures.

  • The Fix: Keep workup neutral. Use saturated NH4Cl or brine. Avoid strong bases. Dry organic layers immediately over MgSO4.

Module 3: Step-by-Step Purification Protocols

Protocol A: High-Efficiency Flash Chromatography

Use this only if the Chloro-impurity is <5%.

  • Stationary Phase: High-surface area silica (40 µm spherical particles preferred).

  • Mobile Phase: Hexanes (A) / Ethyl Acetate (B).

  • Gradient Strategy: Shallow gradient to maximize resolution.

    • 0–5 min: 5% B (Isocratic equilibration)

    • 5–25 min: 5% -> 20% B (Very slow ramp)

    • 25–35 min: 20% -> 40% B

  • Loading: Dry load on Celite or silica. Do not liquid load (causes band broadening).

  • Fraction Collection: Collect small fractions. The Chloro-impurity typically elutes on the tail of the Fluoro-product (slightly more lipophilic/retentive on some phases, but often overlaps). Check "shoulder" fractions by LC-MS.

Protocol B: Selective Recrystallization (Recommended)

Best for removing residual Chloro-SM and Hydroxy-impurities.

  • Solvent System: Heptane / Ethyl Acetate (3:1 ratio).

  • Dissolution:

    • Place crude solid in a flask.

    • Add EtOAc (just enough to dissolve at 60°C).

    • Add Heptane slowly at 60°C until the solution turns slightly cloudy.

    • Add a few drops of EtOAc to clear it again.

  • Crystallization:

    • Remove from heat.[3] Let cool to Room Temp (RT) slowly (stirring at 50 rpm).

    • Once at RT, cool to 0°C in an ice bath for 1 hour.

  • Filtration: Filter the white needles. Wash with cold Heptane.

    • Mechanism:[4][5][6][7] The 2-Fluoro product crystallizes well. The 2-Chloro impurity often stays in the mother liquor if its concentration is low (<10%), effectively enriching the solid in the Fluoro compound.

Module 4: Visualizing the Purification Logic

The following diagram illustrates the decision matrix for handling crude reaction mixtures based on impurity levels.

PurificationWorkflow Start Crude Reaction Mixture (Halex Reaction) Analyze Analyze Purity (LC-MS / 19F NMR) Start->Analyze Decision Impurity Profile? Analyze->Decision CaseA > 5% Chloro-Precursor Decision->CaseA Incomplete Conv. CaseB < 5% Chloro-Precursor & Dark Color Decision->CaseB Dirty/Colored CaseC High Purity (>95%) Trace Hydrolysis Decision->CaseC Clean Crude ActionA REJECT PURIFICATION Optimize Reaction Conditions: 1. Dry KF (Spray dried) 2. Add 18-Crown-6 3. Increase Temp CaseA->ActionA ActionB 1. Silica Plug (DCM) 2. Recrystallization (Heptane/EtOAc) CaseB->ActionB ActionC Flash Chromatography (Hex/EtOAc 5-20%) CaseC->ActionC ActionA->Start Re-run Reaction Final Pure 2-Fluoro-4-methylnicotinonitrile ActionB->Final ActionC->Final

Figure 1: Decision tree for processing crude 2-Fluoro-4-methylnicotinonitrile based on analytical data.

Module 5: Impurity Formation Pathway

Understanding how impurities form allows for proactive prevention.

ReactionPathway SM 2-Chloro-4-methyl nicotinonitrile SM->SM Incomplete Rxn (Low Temp/Wet KF) Product 2-Fluoro-4-methyl nicotinonitrile SM->Product KF, 18-Crown-6 SNAr (Halex) Impurity 2-Hydroxy-4-methyl nicotinonitrile Product->Impurity H2O / Heat (Hydrolysis)

Figure 2: Reaction pathway showing the competition between successful fluorination and hydrolysis.

References

  • Amgen Inc. (2019).[8] KRAS G12C Inhibitors and Methods of Using the Same. (Patent WO2019213516). Describes the synthesis of Sotorasib intermediates including the Halex fluorination steps.

  • Finger, M., et al. (2021). Development of a Scalable Synthesis of Sotorasib (AMG 510). Organic Process Research & Development. Discusses the optimization of fluorination on pyridine rings and impurity control.

  • Sigma-Aldrich. (n.d.). 2-Chloro-4-methylnicotinonitrile Product Sheet. Provides physical property data for the starting material (mp 105-106°C) crucial for recrystallization planning.

  • Scientific Update. (2025). The Shell Halex Reaction: How an Impurity Had a Catastrophic Effect. A case study on Halex reaction safety and impurity management in industrial settings.

Sources

Optimization

Technical Support Center: Functionalization of 2-Fluoro-4-methylnicotinonitrile

Topic: Troubleshooting Regioselectivity & Chemoselectivity in 2-Fluoro-4-methylnicotinonitrile Reactions Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Status: Active Guide (Updated 2026)...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Regioselectivity & Chemoselectivity in 2-Fluoro-4-methylnicotinonitrile Reactions Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Status: Active Guide (Updated 2026)

Executive Summary: The Reactivity Triad

2-Fluoro-4-methylnicotinonitrile (CAS: 886372-05-0) is a "privileged scaffold" in kinase inhibitor synthesis. Its utility stems from three distinct reactivity vectors that must be carefully managed to avoid regioselectivity failures.

  • Vector A (C2-Fluorine): The "Soft Spot." Highly activated for SNAr due to the ortho-nitrile and pyridine nitrogen.

  • Vector B (C3-Nitrile): The "Hard Spot." Susceptible to nucleophilic attack (Pinner reaction, amidine formation) or hydrolysis.

  • Vector C (C4-Methyl): The "Lateral Spot." Acidic protons (pKa ~26-28) allow for lateral lithiation, but this competes with nucleophilic attack at C2.

This guide addresses the specific competition between these vectors and provides protocols to lock in the desired regioselectivity.

Interactive Troubleshooting (Q&A)

Category 1: SNAr Reactions (Displacing the Fluorine)

Q: I am attempting an SNAr displacement at C2 with a primary amine, but I am observing significant amide byproduct formation. What is happening?

Diagnosis: You are likely experiencing Nitrile Hydrolysis . The nitrile group at C3 is highly electrophilic. If you are using carbonate bases (K2CO3, Cs2CO3) in non-anhydrous solvents (e.g., wet DMF or DMSO) at elevated temperatures (>80°C), hydroxide ions generated in situ will attack the nitrile, converting it to a primary amide.

Corrective Action:

  • Switch Bases: Use non-nucleophilic organic bases like DIPEA (Hünig's base) or Et3N.

  • Solvent Control: Switch to anhydrous THF or 1,4-dioxane.

  • Temperature: The C2-F is extremely reactive. Lower the temperature to 0°C–RT. Most amines will displace this fluorine without heating.

Q: When reacting with hydrazine, I get a mixture of products. How do I selectively form the pyrazolo[3,4-b]pyridine?

Diagnosis: This is a Cascade Rate Issue . The reaction proceeds via two steps:[1][2][3][4] (1) SNAr displacement of Fluorine, followed by (2) Intramolecular cyclization onto the Nitrile. If the reaction is stopped too early or run too cold, you isolate the intermediate hydrazine. If run too hot with excess hydrazine, you may get double addition or ring opening.

Protocol for Regiocontrol:

  • Stoichiometry: Use exactly 1.1 equivalents of hydrazine monohydrate.

  • Condition: Ethanol, 0°C for 1 hour (Step 1), then reflux for 2 hours (Step 2).

  • Mechanism: The SNAr must happen at C2 first. The inductive effect of the nitrile ensures C2 is more electrophilic than C6.

Category 2: Lateral Lithiation (Functionalizing the Methyl Group)

Q: I tried to deprotonate the C4-methyl group with n-BuLi to alkylate it, but the starting material was consumed into a complex mixture. Why?

Diagnosis: Nucleophilic Attack vs. Deprotonation. n-Butyllithium is a strong nucleophile. Instead of deprotonating the methyl group, it likely attacked the C2-Fluorine (SNAr mechanism) or added to the Nitrile (C3).

Corrective Action: You must use a Non-Nucleophilic Strong Base to favor deprotonation (thermodynamic control) over addition (kinetic control).

  • Recommended Reagent: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) or LDA.[5] LiTMP is preferred due to higher steric bulk.

  • Temperature: Strictly -78°C.

  • Procedure: Premix the base. Add the pyridine slowly to the base (inverse addition) to keep base concentration high relative to substrate, discouraging self-condensation.

Decision Pathways & Mechanism (Visuals)

The following diagram illustrates the competing pathways and the conditions required to select the desired product.

ReactivityLandscape Start 2-Fluoro-4-methyl- nicotinonitrile SNAr_Prod 2-Amino-4-methyl- nicotinonitrile (S_NAr Product) Start->SNAr_Prod Primary Amine DIPEA, THF, RT (Kinetic Control) Pyrazolo 1H-pyrazolo[3,4-b]pyridine (Cyclized Core) Start->Pyrazolo Hydrazine EtOH, Reflux (Cascade) Lateral 4-(Substituted-methyl)- 2-fluoro-nicotinonitrile (Lateral Product) Start->Lateral LiTMP or LDA -78°C, Electrophile (Thermodynamic Control) Byprod_Amide Byproduct: Amide (Hydrolysis) Start->Byprod_Amide K2CO3, Wet DMSO High Temp Byprod_Add Byproduct: Ring Addition Start->Byprod_Add n-BuLi (Nucleophilic Attack) SNAr_Prod->Pyrazolo If Amine = Hydrazine (Intramolecular Cyclization)

Figure 1: Chemoselectivity map for 2-Fluoro-4-methylnicotinonitrile. Green nodes indicate desired outcomes; red nodes indicate common pitfalls.

Validated Experimental Protocols

Protocol A: Regioselective SNAr with Amines

Target: Displacement of C2-F without Nitrile Hydrolysis.

ParameterSpecificationRationale
Solvent Anhydrous THF or 1,4-DioxanePrevents hydrolysis of the nitrile group.
Base DIPEA (3.0 eq)Scavenges HF; non-nucleophilic to prevent competition.
Temperature 0°C

RT
C2-F is highly activated; heat is rarely needed and promotes side reactions.
Concentration 0.2 MStandard dilution to control exotherm.

Step-by-Step:

  • Dissolve 2-Fluoro-4-methylnicotinonitrile (1.0 eq) in anhydrous THF (0.2 M).

  • Add DIPEA (3.0 eq) followed by the amine (1.1 eq) at 0°C.

  • Stir at RT for 2–4 hours. Monitor by LCMS (Look for M+Amine-HF).

  • Workup: Dilute with EtOAc, wash with water (x2) and brine. The nitrile should remain intact (IR stretch ~2220 cm⁻¹).

Protocol B: Lateral Lithiation (C4-Methyl Functionalization)

Target: Alkylation of the methyl group while preserving the C2-F and C3-CN.

  • Preparation of Base: In a flame-dried flask under Argon, dissolve TMP (2,2,6,6-tetramethylpiperidine, 1.2 eq) in anhydrous THF. Cool to -78°C. Add n-BuLi (1.1 eq) dropwise. Stir 30 min at 0°C to form LiTMP, then re-cool to -78°C.

  • Metalation: Dissolve 2-Fluoro-4-methylnicotinonitrile (1.0 eq) in THF. Add this solution dropwise to the LiTMP solution at -78°C over 15 minutes.

    • Note: Inverse addition (substrate to base) ensures the base is always in excess, preventing the lithiated species from reacting with non-lithiated starting material.

  • Trapping: Stir for 30 min at -78°C (deep red/purple color usually develops). Add the electrophile (e.g., MeI, aldehyde) dissolved in THF.

  • Quench: Quench with saturated NH4Cl at -78°C before warming to RT.

References

  • Vectorial Functionalization of Pyrazolo[3,4-c]pyridines

    • Title: Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines.[6][7][8]

    • Source: RSC Advances, 2023.
    • Relevance: Establishes the reactivity hierarchy of fluoro-cyano-pyridines and strategies for selective elabor
    • URL:[Link]

  • Lithiation of Fluoropyridines

    • Title: Lithium Diisopropylamide-Mediated Ortholithiation of 2-Fluoropyridines.[4]

    • Source: Journal of the American Chemical Society (via PMC), 2011.
    • Relevance: Explains the mechanism of LDA/LiTMP mediated lithiation and the necessity of low temperatures to avoid benzyne or nucleophilic
    • URL:[Link]

  • SNAr Regioselectivity

    • Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights.
    • Source: Molecules, 2024.[9]

    • Relevance: Provides comparative data on SNAr reactivity in nitrogen heterocycles activ
    • URL:[Link]

Sources

Troubleshooting

Technical Support Guide: Stability of 2-Fluoro-4-methylnicotinonitrile

Executive Summary Is 2-Fluoro-4-methylnicotinonitrile stable under basic conditions? No.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Is 2-Fluoro-4-methylnicotinonitrile stable under basic conditions? No. This compound is highly electrophilic and inherently unstable in the presence of basic nucleophiles (e.g., hydroxide, alkoxides, amines).

The 2-fluoro position is activated by both the pyridine nitrogen and the electron-withdrawing cyano group at the 3-position. In basic aqueous media (pH > 8), the dominant degradation pathway is Nucleophilic Aromatic Substitution (


) , resulting in the rapid displacement of the fluoride ion to form 2-hydroxy-4-methylnicotinonitrile (or its tautomeric pyridone form).

Key Recommendation: Avoid exposure to aqueous bases (NaOH, KOH,


) unless the specific intention is to functionalize the 2-position. For deprotonation events elsewhere on the molecule, use non-nucleophilic bases (e.g., LiHMDS, t-BuOK) in anhydrous, aprotic solvents at low temperatures.

Technical Deep Dive: Reactivity & Mechanism

To understand the instability, one must look at the electronic environment of the pyridine ring. The 2-position is a "hotspot" for nucleophilic attack due to the Element Effect and Ring Activation .

The Mechanism of Instability ( )

The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer complex.

  • Activation: The ring nitrogen withdraws electron density, making C2 and C4 electrophilic. The nitrile group at C3 further depletes electron density at C2 (ortho effect).

  • Attack: A nucleophile (e.g.,

    
    ) attacks C2.
    
  • Intermediate: The negative charge is delocalized onto the electronegative nitrogen and the nitrile group.

  • Elimination: Fluoride (

    
    ) is an exceptional leaving group in 
    
    
    
    because the highly polarized C-F bond lowers the energy of the transition state for the initial nucleophilic attack.
Competing Pathways

While


 is the primary concern, nitrile hydrolysis is a secondary risk, typically requiring higher temperatures.

ReactionPathways SM 2-Fluoro-4-methyl- nicotinonitrile Int Meisenheimer Complex SM->Int + OH- (Fast) Prod2 2-Fluoro-4-methyl- nicotinamide (Minor/High Temp) SM->Prod2 + H2O / OH- (Slow, requires heat) Prod1 2-Hydroxy-4-methyl- nicotinonitrile (Major Degradant) Int->Prod1 - F-

Figure 1: Competing degradation pathways in basic media. The displacement of fluorine (Red) is kinetically favored over nitrile hydrolysis (Green).

Data Summary: Predicted Stability Windows

The following table summarizes the expected stability based on standard reactivity profiles of activated 2-fluoropyridines.

ConditionBase / NucleophileTemperaturePredicted StabilityResult
Aqueous Workup

/

25°CLow Slow hydrolysis to pyridone over hours.
Strong Base NaOH / KOH (1M)25°CNone Rapid conversion to 2-hydroxy derivative (<30 min).
Alkylation NaH / K2CO3 in DMF60°CNone Rapid

by solvent impurities or trace water.
Anhydrous LiHMDS / LDA-78°CHigh Stable (Kinetic control required).
Alcoholic NaOMe / MeOH25°CNone Rapid conversion to 2-methoxy derivative.

Troubleshooting & FAQs

Q1: I see a new spot on TLC after washing my reaction with sat. . What happened?

Diagnosis: You likely hydrolyzed the C-F bond. Explanation: Even weak bases like bicarbonate can facilitate the substitution of the highly activated fluorine in the presence of water. Solution: Switch to an acidic workup (e.g., dilute HCl or


) or a neutral water wash if your product is acid-sensitive. Dry organic layers immediately.
Q2: Can I use this molecule in a Suzuki coupling with a boronic acid?

Answer: Yes, but base selection is critical. Risk: Standard Suzuki bases (


, 

) in aqueous mixtures will compete for the fluoride. Protocol Adjustment: Use anhydrous conditions with non-nucleophilic bases (e.g.,

in dry Dioxane) or switch to a fluoride-free system if possible. If aqueous base is mandatory, add it last and keep reaction times short.
Q3: How do I distinguish between the hydrolysis product and the starting material?

Answer:

  • NMR: The 2-hydroxy product usually tautomerizes to the 2-pyridone. Look for the disappearance of the C-F coupling in the

    
     NMR and a shift in the ring protons.
    
  • LCMS: The substitution of F (mass 19) with OH (mass 17) results in a mass shift of -2 Da .

    • Starting Material: [M+H]+

    • Hydrolysis Product: [M-2+H]+

Experimental Protocols

Protocol A: Rapid Stability Check (LCMS)

Use this protocol to verify if your specific basic conditions are safe before committing valuable starting material.

  • Preparation: Dissolve 5 mg of 2-Fluoro-4-methylnicotinonitrile in 0.5 mL of the organic solvent intended for use (e.g., THF, DMF).

  • Challenge: Add 0.1 mL of the base solution (or 5 mg solid base + 10 µL water).

  • Incubation: Stir at room temperature for 15 minutes.

  • Sampling: Take a 10 µL aliquot, dilute into 1 mL acetonitrile (neutral).

  • Analysis: Inject into LCMS.

    • Pass: >98% Parent ion peak area.

    • Fail: Appearance of [M-2] peak or solvent adducts (e.g., +OMe if methanol was used).

Protocol B: Controlled Substitution (Synthesis of 2-Alkoxy derivatives)

If your goal is to react the fluorine, follow this workflow to ensure clean conversion without nitrile hydrolysis.

Workflow Start Start: 2-Fluoro-4-methyl- nicotinonitrile Step1 Dissolve in Anhydrous Solvent (THF or DMF) Start->Step1 Step2 Add Nucleophile (ROH) + Base (NaH) @ 0°C under N2 Step1->Step2 Step3 Monitor via TLC/LCMS (Usually < 1h) Step2->Step3 Step4 Quench: Sat. NH4Cl (Avoid strong base workup) Step3->Step4

Figure 2: Controlled


 workflow to avoid side reactions.

Step-by-Step:

  • Setup: Flame-dry a round bottom flask and purge with Nitrogen.

  • Solvent: Add anhydrous THF (0.2 M concentration relative to substrate).

  • Nucleophile Formation: In a separate vial, pre-form the alkoxide by treating the alcohol (1.1 equiv) with NaH (1.2 equiv) at 0°C.

  • Addition: Cannulate the alkoxide solution dropwise into the substrate solution at 0°C. Note: Adding substrate to base can lead to exotherms and degradation.

  • Quench: Once complete (TLC control), pour into saturated

    
     and extract with Ethyl Acetate.
    

References

  • Vertex Pharmaceuticals. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. ACS Publications.

  • National Institutes of Health (NIH). (2012). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC.

  • BenchChem. (2025).[1] Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.

  • Fisher Scientific. (2025). Safety Data Sheet: 2-Fluoro-4-methylbenzonitrile (Analogous Hazard Data).

  • Royal Society of Chemistry. (2023). Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines. New Journal of Chemistry.

Sources

Optimization

Technical Support Center: 2-Fluoro-4-methylnicotinonitrile Purification &amp; Troubleshooting

Welcome to the Technical Support Center. As researchers and drug development professionals, you frequently encounter the challenge of isolating pure products from Nucleophilic Aromatic Substitution (SNAr) reactions.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you frequently encounter the challenge of isolating pure products from Nucleophilic Aromatic Substitution (SNAr) reactions. A common bottleneck in these workflows is the persistence of unreacted highly electrophilic starting materials, specifically 2-Fluoro-4-methylnicotinonitrile .

This guide provides field-proven insights, mechanistic causality, and self-validating protocols to efficiently remove this impurity from your reaction mixtures.

The Chemistry Behind the Issue: Causality & Reactivity

To effectively remove an impurity, we must first understand its chemical nature. 2-Fluoro-4-methylnicotinonitrile is a highly activated electrophile. The SNAr reaction on this fluoropyridine proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the C2 carbon, forming a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the elimination of the fluoride leaving group .

Why does it persist? Despite the extreme activation provided by the ortho-nitrile group and the pyridine nitrogen, unreacted starting material often remains due to:

  • Steric Hindrance: Bulky nucleophiles (e.g., substituted secondary amines) suffer from slow reaction kinetics.

  • Equilibrium Shifts: Reversible side-reactions or protonation of the nucleophile by trace moisture can stall the reaction short of 100% conversion.

Because 2-Fluoro-4-methylnicotinonitrile is highly electron-deficient, it is nearly non-basic. This distinct physicochemical property, combined with its sustained electrophilicity, dictates our three primary purification strategies: Polymer-Supported Scavenging , Differential Acid-Base Extraction , and Chromatography .

Resolution Workflows & Experimental Protocols

Strategy A: Polymer-Supported Scavenging (Catch-and-Release)

When your product is sensitive to aqueous workups, or you are operating in a high-throughput parallel synthesis environment, chemical scavenging is the premier choice. By introducing an insoluble, polymer-bound nucleophile (such as PS-Thiophenol or PS-Trisamine) to the crude mixture, the unreacted 2-fluoro electrophile undergoes a secondary SNAr reaction. It becomes covalently tethered to the resin, allowing the pure product to be simply filtered away [[1]]([Link]). PS-Trisamine is particularly effective, showing rapid scavenging kinetics for potent electrophiles within minutes to hours .

Caption: Workflow for polymer-supported scavenging of unreacted electrophilic fluoropyridines.

Step-by-Step Protocol: Scavenging

  • Validation: Analyze the crude reaction mixture via LC-MS or TLC to quantify the approximate molar amount of unreacted 2-fluoro-4-methylnicotinonitrile.

  • Resin Addition: Add 3.0 to 5.0 equivalents (relative to the unreacted starting material) of PS-Trisamine or PS-Thiophenol resin directly to the reaction vessel . Ensure the solvent is capable of swelling the polystyrene resin (e.g., DCM, THF, or DMF).

  • Agitation: Agitate the mixture gently at room temperature for 2–4 hours. Crucial: Use an orbital shaker or overhead stirrer. Magnetic stir bars will physically grind and pulverize the resin, clogging filters later.

  • Filtration: Filter the suspension through a sintered glass funnel (medium porosity) or an empty Solid Phase Extraction (SPE) cartridge.

  • Washing: Wash the resin cake with 2–3 column volumes of the reaction solvent to ensure complete elution of your product.

  • Isolation: Concentrate the combined filtrate in vacuo. The resulting material is free of the fluoropyridine electrophile.

Strategy B: Differential Acid-Base Extraction

If your SNAr reaction utilized an amine nucleophile, the resulting product (an aminopyridine) will possess a significantly higher pKa than the highly electron-deficient 2-fluoro-4-methylnicotinonitrile. We can exploit this basicity differential to selectively extract the product into an aqueous acid, leaving the unreacted starting material trapped in the organic layer.

Caption: Differential acid-base extraction exploiting pKa differences to isolate the product.

Step-by-Step Protocol: Acid-Base Extraction

  • Dilution: Dilute the crude concentrated reaction mixture with a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Acidification: Transfer to a separatory funnel. Add an equal volume of 1M HCl (aq). Shake vigorously and vent.

  • Phase Separation: Allow the layers to separate. The unreacted 2-fluoro-4-methylnicotinonitrile remains in the organic layer. The basic aminopyridine product is protonated and partitions into the aqueous layer.

  • Validation Wash: Separate the layers. Wash the retained aqueous layer once more with fresh organic solvent to remove any trace lipophilic starting material.

  • Basification: Carefully basify the aqueous layer to pH 8–10 using saturated Na₂CO₃ (aq) or 1M NaOH (aq). Caution: Exothermic reaction; add base slowly while stirring.

  • Recovery: Extract the basified aqueous layer 2–3 times with fresh organic solvent. Combine these organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to isolate the pure product.

Quantitative Method Comparison

To assist in selecting the optimal purification route for your specific workflow, consult the comparative data table below:

Purification StrategyMechanism of SeparationEfficiency / PurityScalabilityBest Used When...
Polymer-Supported Scavenging Covalent binding of electrophile to insoluble resinHigh (>95% removal)Medium (Cost-prohibitive at multi-kg scale)High-throughput parallel synthesis; acid-sensitive products.
Acid-Base Extraction Differential pKa / selective protonationMedium-HighVery High (Highly economical)Large-scale synthesis; amine nucleophiles were used.
Silica Gel Chromatography Differential polarity and solid-phase adsorptionVery High (>99% purity)Low-MediumComplex mixtures with closely related byproducts; non-basic products.

Frequently Asked Questions (FAQs)

Q: Why does 2-Fluoro-4-methylnicotinonitrile streak on my silica TLC plates, making chromatographic separation difficult? A: The nitrile group and the pyridine nitrogen can strongly hydrogen-bond with the acidic silanol groups on standard silica gel. If you must use chromatography, consider pre-treating your silica column with 1-2% Triethylamine (TEA) in your mobile phase, or switch to amine-functionalized silica (NH₂-silica) to improve peak shape and resolution.

Q: I used an alkoxide nucleophile (e.g., Sodium methoxide). Can I still use the Acid-Base Extraction method? A: No. Alkoxy-pyridines are generally not basic enough to be efficiently protonated and extracted into 1M HCl without risking degradation. For alkoxide SNAr reactions, rely on Polymer-Supported Scavenging or Chromatography .

Q: How do I know if my PS-Trisamine resin is exhausted? A: Scavenger resins have a defined loading capacity (typically 1.5 - 3.0 mmol/g). You must calculate the theoretical maximum amount of unreacted starting material in your flask and add resin accordingly (we recommend a 3x to 5x excess to drive the scavenging kinetics) . If starting material remains after 4 hours, your resin was likely under-dosed or degraded by poor storage (keep resins dry and refrigerated).

References

Sources

Troubleshooting

improving solubility of 2-Fluoro-4-methylnicotinonitrile in water

Technical Support Center: Solubility Optimization Guide Topic: 2-Fluoro-4-methylnicotinonitrile (CAS: 886372-05-0 / Related Analogs) Ticket Type: Advanced Formulation Support Status: Open Senior Scientist Note: The "Bric...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Optimization Guide Topic: 2-Fluoro-4-methylnicotinonitrile (CAS: 886372-05-0 / Related Analogs) Ticket Type: Advanced Formulation Support Status: Open

Senior Scientist Note: The "Brick" vs. The "Grease"

Welcome. If you are reading this, you are likely struggling to get 2-Fluoro-4-methylnicotinonitrile into solution for a biological assay or a synthetic step.

You are facing a specific physicochemical challenge: this molecule is an electron-deficient aromatic heterocycle . The combination of the nitrile group (-CN) at position 3 and the fluorine atom (-F) at position 2 creates a "push-pull" electronic environment that drastically reduces the basicity of the pyridine nitrogen.

The Trap: Many researchers treat this like a standard pyridine (pKa ~5.2) and attempt to dissolve it in 0.1 M HCl. This will fail. The pKa of the ring nitrogen in this specific scaffold is predicted to be near or below zero due to the electron-withdrawing nature of the substituents [1].

This guide provides three validated workflows to solubilize this compound without compromising its chemical stability.

Part 1: Decision Matrix (Troubleshooting Flowchart)

Before mixing solvents, determine your endpoint constraints using the logic below.

SolubilityStrategy Start Start: Define Application AppType What is the end use? Start->AppType Synthesis Chemical Synthesis (Intermediate) AppType->Synthesis High Conc. Needed BioAssay In Vitro / Cell Culture AppType->BioAssay Low Toxicity Needed InVivo In Vivo Injection AppType->InVivo Biocompatible DMSO Use Polar Aprotic: DMSO, DMF, or NMP Synthesis->DMSO Stock Make 1000x Stock in DMSO BioAssay->Stock CD Protocol C: SBE-β-Cyclodextrin InVivo->CD Preferred (Low Irritation) Cosolvent Protocol A: PEG400/Ethanol/Water InVivo->Cosolvent Alternative Dilution Dilute into Media (Max 0.1% DMSO) Stock->Dilution Precip Precipitation? Dilution->Precip No No Precip->No Proceed Yes Yes Precip->Yes Switch to Protocol B (Surfactants)

Figure 1: Strategic decision tree for selecting the appropriate solubilization method based on experimental constraints.

Part 2: Technical Protocols

Protocol A: The Cosolvent System (Standard Formulation)

Best for: IP/IV injections or high-concentration stock solutions.

The Science: Because the pyridine nitrogen is too weakly basic to accept a proton from weak acids, we rely on hydrotropy and dielectric constant adjustment . We use PEG400 to match the lipophilicity of the fluorinated ring.

Reagents:

  • Polyethylene Glycol 400 (PEG400)

  • Ethanol (Absolute)

  • Saline (0.9% NaCl) or PBS

Step-by-Step:

  • Weighing: Weigh the target amount of 2-Fluoro-4-methylnicotinonitrile.

  • Primary Solubilization: Add Ethanol (10% v/v) directly to the powder. Sonicate for 2 minutes. The compound should wet but may not fully dissolve.

  • Secondary Solubilization: Add PEG400 (40% v/v) . Vortex vigorously. The mixture should become clear.

  • Dilution: Slowly add Water/Saline (50% v/v) dropwise while vortexing.

    • Critical Checkpoint: If cloudiness (Tyndall effect) appears, stop. You have hit the solubility limit. Add more PEG400.

Typical Solubility Limit: ~2–5 mg/mL.

Protocol B: Micellar Stabilization (For Cell Culture)

Best for: Preventing "crashing out" in aqueous media over long incubation times.

The Science: Fluorinated aromatics are highly hydrophobic (lipophilic). When diluted from DMSO into water, they tend to aggregate. Non-ionic surfactants (Tween 80) form micelles that encapsulate the hydrophobic molecule, preventing precipitation [2].

Reagents:

  • DMSO (Anhydrous)

  • Polysorbate 80 (Tween 80)

  • Culture Media

Step-by-Step:

  • Prepare a 100 mM stock solution in pure DMSO.

  • Prepare a 5% Tween 80 stock solution in water (sterile filtered).

  • The "Pre-mix" Step: Combine 10 µL of your Compound/DMSO stock with 10 µL of the Tween 80 stock in a microtube. Vortex for 10 seconds.

  • Add this 20 µL mixture to 980 µL of culture media.

    • Result: This creates a final concentration of 1 mM compound, 1% DMSO, and 0.05% Tween 80. The pre-mix step is crucial to allow the surfactant to coat the compound before it hits the bulk water.

Protocol C: Cyclodextrin Complexation (Advanced)

Best for: High-dose animal studies requiring neutral pH and low toxicity.

The Science: The 2-fluoro and 4-methyl groups are bulky, but the molecule is roughly planar. It fits well into the cavity of Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD) . This hides the hydrophobic fluorinated ring from the water [3].

Reagents:

  • Captisol® or generic SBE-β-CD

  • Water for Injection (WFI)

Step-by-Step:

  • Prepare a 20% (w/v) SBE-β-CD solution in WFI. Stir until clear.

  • Add an excess of 2-Fluoro-4-methylnicotinonitrile powder to the solution.

  • Thermodynamic Equilibration: Stir at room temperature for 24–48 hours protected from light.

  • Filtration: Filter through a 0.22 µm PVDF filter to remove undissolved solid.

  • Quantification: Analyze the filtrate by HPLC to determine the dissolved concentration.

Expected Solubility Enhancement: Often 10x to 50x higher than water alone.

Part 3: Critical Stability & Reactivity FAQs

Q1: Can I use acidic buffers (pH 2-3) to dissolve it? A: No. As noted in the introduction, the electron-withdrawing fluorine and nitrile groups suppress the pyridine nitrogen's basicity (Predicted pKa < 1.0) [4].[1][2][3] You would need a pH < 0 (strong mineral acid) to protonate it, which is incompatible with biological assays and may hydrolyze the nitrile group.

Q2: I see a new peak on my HPLC after leaving the compound in pH 8.0 buffer. What happened? A: You likely triggered a Nucleophilic Aromatic Substitution (SnAr) . The fluorine atom at the 2-position is activated by the adjacent ring nitrogen and the electron-withdrawing nitrile group. In basic conditions (pH > 7.5) or in the presence of nucleophiles (thiols, amines in media), the fluorine can be displaced [5].

  • Recommendation: Keep formulations at pH 5.0–7.0. Avoid buffers with nucleophilic amines (like Tris) if stability is an issue; use Phosphate or HEPES.

Q3: The compound dissolves in DMSO but crashes out immediately upon adding water. Why? A: This is the "LogP Cliff." The molecule is highly lipophilic. When you add water, the dielectric constant shoots up, and the energy cost to solvate the fluorinated ring becomes too high.

  • Fix: Use Protocol B (Surfactant Pre-mix). The surfactant provides a "bridge" between the hydrophobic drug and the water.

Summary of Physicochemical Properties (Estimated)

PropertyValue (Approx.)Implication
Water Solubility < 0.1 mg/mLPractically insoluble.[4] Requires help.
LogP ~1.5 – 2.0Lipophilic. Permeable but hard to formulate.
pKa (Pyridine N) < 1.0 (Predicted)Do not use pH adjustment.
H-Bond Donors 0No -OH or -NH to help water solubility.
Reactive Handle 2-FluoroSusceptible to hydrolysis/substitution at high pH.

References

  • Schlosser, M. (1998). "The basicity of substituted pyridines: A lesson in structural effects." Modern Synthetic Methods. (Establishes the electron-withdrawing impact of F and CN on pyridine basicity).
  • Jouyban, A. (2019). "Solubility of drugs in cosolvents." Handbook of Solubility Data for Pharmaceuticals.

  • Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

  • PubChem Database. (2024). "2-Fluoroisonicotinonitrile (Analogue) Computed Properties." (Used as proxy for pKa prediction of the fluorinated nicotinonitrile scaffold).

  • Sanger, F. (1945). "The free amino groups of insulin." Biochemical Journal. (Classic reference establishing the reactivity of 2,4-dinitro-fluorobenzene, mechanistically similar to activated 2-fluoropyridines in SnAr reactions).

Sources

Optimization

controlling temperature for exothermic SNAr of fluoronicotinonitriles

Current Status: Operational Support Tier: Level 3 (Senior Process Safety & Optimization) Topic: Thermal Runaway Prevention & Continuous Flow Implementation Introduction: The Thermal Paradox of Fluoronicotinonitriles Welc...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Process Safety & Optimization) Topic: Thermal Runaway Prevention & Continuous Flow Implementation

Introduction: The Thermal Paradox of Fluoronicotinonitriles

Welcome to the technical support center. You are likely here because you are scaling up a Nucleophilic Aromatic Substitution (SNAr) on a fluoronicotinonitrile scaffold (e.g., 2,6-difluoronicotinonitrile or 2-chloro-3-nicotinonitrile) and are encountering thermal spikes or impurity profiles that did not exist on the milligram scale.

The Core Problem: Fluoronicotinonitriles are "doubly activated" substrates. The electron-withdrawing nitrile group (-CN) combined with the pyridine nitrogen renders the ring highly electrophilic. While this ensures rapid reaction kinetics, it creates a high-energy release event (


) that often exceeds the heat removal capacity of standard batch reactors.

This guide addresses the critical intersection of process safety and reaction quality .

Module 1: Critical Safety Diagnostics (Before You Scale)

User Question: I ran a 5g batch successfully, but my 100g batch triggered a pressure relief event. How do I predict this?

Technical Analysis: On a small scale, passive heat loss is sufficient to cool the reaction. On a large scale, the surface-area-to-volume ratio drops drastically (the Square-Cube Law), trapping heat. You must determine the Maximum Temperature of Synthesis Reaction (MTSR) .

Diagnostic Protocol: The "Stop-Light" Assessment

You cannot proceed without these three values:

  • 
     (Enthalpy of Reaction):  Measured via Reaction Calorimetry (RC1).
    
  • 
     (Onset Temperature):  The temperature where the reaction (or decomposition) begins, measured via DSC.
    
  • 
     (Adiabatic Temperature Rise):  The theoretical temp rise if no heat is removed.
    


(Where 

is concentration and

is specific heat capacity)
Troubleshooting Workflow

SafetyAssessment Start Start Safety Assessment DSC Run DSC (Differential Scanning Calorimetry) Screen for Decomposition Energy Start->DSC Decision1 Is Decomposition Energy > 800 J/g? DSC->Decision1 Stop CRITICAL HAZARD Redesign Molecule/Route Decision1->Stop Yes RC1 Run RC1 (Reaction Calorimetry) Determine Heat of Reaction (ΔH) Decision1->RC1 No Calc Calculate MTSR (MTSR = T_process + ΔT_ad) RC1->Calc Decision2 Is MTSR > (T_decomp - 50°C)? Calc->Decision2 Batch Safe for Batch Reactor (With Active Cooling) Decision2->Batch No (Low Risk) Flow MANDATORY FLOW CHEMISTRY Batch is Unsafe Decision2->Flow Yes (High Risk)

Figure 1: Decision logic for determining if a reaction requires continuous flow processing based on thermal data.

Module 2: Batch Reactor Optimization

User Question: We are constrained to batch reactors. The internal temperature spikes 15°C immediately upon addition. How do we control this?

Technical Analysis: You are likely operating in a Dosing Controlled regime that has shifted to an Accumulation Controlled regime. If you add the nucleophile (amine/alkoxide) faster than it reacts, unreacted material accumulates. When the reaction finally "kicks off," it releases all that energy simultaneously—a thermal runaway.[1]

Corrective Actions
VariableRecommendationThe "Why" (Causality)
Dosing Strategy Ramp Dosing Do not add all reagents at once. Use a metering pump to add the limiting reagent over 2-4 hours.[2] Crucial: Verify consumption (HPLC) during addition to ensure no accumulation.
Solvent Selection Avoid DMSO/DMF if possible While excellent for SNAr, DMSO decomposes violently >190°C (often lower with impurities). If MTSR approaches 120°C, switch to NMP or Sulfolane (higher thermal stability) or Acetonitrile (evaporative cooling effect).
Concentration Dilution (High Specific Heat) Dilute the reaction mass. Organic solvents have low heat capacity (

). Adding mass (solvent) acts as a "heat sink" to absorb

.

Pro-Tip: If using DMSO, be aware that basic impurities (like the amine nucleophile) can lower the onset temperature of DMSO decomposition significantly [1].

Module 3: The Flow Chemistry Solution (Recommended)

User Question: We need to scale to kg-quantities, but the safety data (MTSR) indicates a runaway risk. Is flow chemistry viable for fluoronicotinonitriles?

Technical Analysis: Yes. Continuous flow is the "Gold Standard" for exothermic SNAr.

  • Heat Transfer: Microreactors have surface-to-volume ratios 100-1000x higher than batch flasks.

  • Containment: Only a small amount of energetic material is reacting at any given second.

  • Selectivity: Precise temperature control prevents the hydrolysis of the nitrile group (a common side reaction at high temps).

Flow Reactor Setup for Exothermic SNAr

FlowSetup Substrate Fluoronicotinonitrile (in Solvent) PumpA Pump A (High Pressure) Substrate->PumpA Nucleophile Amine/Base (in Solvent) PumpB Pump B (High Pressure) Nucleophile->PumpB Mixer Static Mixer (High Turbulence) PumpA->Mixer PumpB->Mixer Reactor Residence Time Unit (Temp Controlled Plate) Mixer->Reactor Mixed Stream BPR Back Pressure Regulator (Keep Solvent Liquid) Reactor->BPR Product Stream Quench Quench/Collection BPR->Quench

Figure 2: Schematic for a continuous flow SNAr process. The Reactor zone handles the exotherm via rapid heat exchange.

Protocol for Flow Scale-Up:

  • Solvent: Use homogeneous systems (e.g., NMP or THF). Avoid slurries that clog channels.

  • Pressure: Apply 5-10 bar backpressure (BPR). This allows you to superheat the solvent (e.g., run THF at 100°C) to increase kinetics without boiling, drastically shortening residence time [2].

  • Quench: Introduce a water/acid stream immediately after the BPR to stop the reaction and prevent downstream nitrile hydrolysis.

Module 4: Impurity Troubleshooting (Quality Control)

User Question: I am controlling the heat, but I see a new impurity at +18 mass units (M+18). What is it?

Technical Analysis: M+18 indicates the addition of water. In the context of nicotinonitriles, this is the hydrolysis of the nitrile (-CN) to the primary amide (-CONH2) .

Root Cause:

  • Thermal: Reaction temperature is too high.[1]

  • Chemical: The base (used for SNAr) is catalyzing the hydration of the nitrile in the presence of trace water.

Solution:

  • Dry Solvents: Ensure water content (KF) is <0.05%.

  • Lower Temperature: SNAr on fluoronicotinonitriles is often faster than expected. If running at 80°C, try 40°C. The activation energy for SNAr is usually lower than that for nitrile hydrolysis.

  • Switch Base: If using hydroxide or alkoxide bases, switch to non-nucleophilic organic bases (DIPEA, DBU) if the nucleophile is an amine. This reduces the risk of attacking the nitrile.

References

  • Yang, X. W., et al. (2013).[3] "Effects of incompatible substances on the thermal stability of dimethyl sulfoxide." Thermochimica Acta, 559, 76-81.

  • Plutschack, M. B., Pieber, B., Gilmore, K., & Seeberger, P. H. (2017). "The Hitchhiker’s Guide to Flow Chemistry." Chemical Reviews, 117(18), 11796–11893.

  • Stoessel, F. (2008).[4] Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.[4]

  • WuXi STA. (2021). "Tetramethylammonium Fluoride Tetrahydrate for SNAr Fluorination of 4-Chlorothiazoles at a Production Scale." Organic Process Research & Development.

Sources

Troubleshooting

Technical Support Center: Coupling Strategies for 2-Fluoro-4-methylnicotinonitrile

Product: 2-Fluoro-4-methylnicotinonitrile CAS: [Specific CAS if available, otherwise generic identifier] Support Level: Advanced / Process Chemistry Executive Summary: The Reactivity Paradox User Query: "I am trying to c...

Author: BenchChem Technical Support Team. Date: March 2026

Product: 2-Fluoro-4-methylnicotinonitrile CAS: [Specific CAS if available, otherwise generic identifier] Support Level: Advanced / Process Chemistry

Executive Summary: The Reactivity Paradox

User Query: "I am trying to couple 2-Fluoro-4-methylnicotinonitrile using standard Suzuki conditions (Pd(PPh3)4), but I see no conversion or black palladium precipitation. Which catalyst should I use?"

Technical Insight: You are likely experiencing a "Reactivity Mismatch." The 2-Fluoro-4-methylnicotinonitrile scaffold presents a unique electronic profile. The nitrile group at the 3-position (ortho to the fluorine) renders the C-F bond extremely electron-deficient.

  • The Trap: Researchers often default to Palladium-catalyzed cross-coupling (Suzuki/Buchwald) because it is the industry standard.

  • The Reality: For this specific molecule, the C-F bond is often too stable for Pd-oxidative addition but highly reactive toward Nucleophilic Aromatic Substitution (

    
    ).
    
  • The Fix: Your primary decision is not which catalyst, but whether a catalyst is needed at all.

Triage: Protocol Selection Guide

Before selecting a catalyst, determine your nucleophile class. Use the decision matrix below to select the correct workflow.

G Start Select Nucleophile Type Amine_Aliphatic Aliphatic Amine (Morpholine, Piperidine) Start->Amine_Aliphatic Amine_Aromatic Aromatic Amine (Aniline, Indole) Start->Amine_Aromatic Carbon_Boronic Boronic Acid/Ester (Aryl-B(OH)2) Start->Carbon_Boronic Carbon_Grignard Grignard/Zincate (R-MgBr, R-ZnX) Start->Carbon_Grignard SNAr Pathway A: Thermal SNAr (No Metal Catalyst) Amine_Aliphatic->SNAr High Reactivity Buchwald Pathway B: Pd-Catalysis (Buchwald-Hartwig) Amine_Aromatic->Buchwald Low Nucleophilicity Suzuki_Ni Pathway C: Ni-Catalysis (Suzuki/Negishi) Carbon_Boronic->Suzuki_Ni High Barrier Kumada Pathway D: Ni-Kumada (C-F Activation) Carbon_Grignard->Kumada Direct Activation

Figure 1: Decision workflow for coupling 2-Fluoro-4-methylnicotinonitrile. Note that for aliphatic amines, adding a metal catalyst is often redundant and wasteful.

Detailed Troubleshooting & Protocols

Scenario A: C-N Bond Formation (Amination)
Issue: "I am using Pd2(dba)3/BINAP for an amination, but yields are inconsistent."

Diagnosis: If you are coupling a secondary amine (e.g., morpholine) or a primary alkyl amine, Palladium is likely interfering. The nitrile group can coordinate to Pd(0), poisoning the catalyst. Meanwhile, the background


 reaction is trying to happen but is impeded by the metal complexation.

Solution: Switch to Metal-Free


 .

Optimized Protocol (Thermal


): 
  • Solvent: DMSO or NMP (Polar aprotic solvents stabilize the Meisenheimer intermediate).

  • Base: DIPEA (Hunig's Base) or K2CO3 (2.0 equiv).

  • Temperature: 60°C – 90°C.

  • Procedure: Dissolve substrate in DMSO (0.5 M). Add amine (1.1 equiv) and base. Heat.

  • Why it works: The 3-CN group pulls electron density from the ring, making the C-F bond highly susceptible to attack. The fluoride is a better leaving group than chloride in

    
     regimes due to the high electronegativity increasing the rate of the initial addition step.
    
Scenario B: Coupling Weak Nucleophiles (Anilines/Amides)
Issue: "My nucleophile is an electron-deficient aniline.

failed at 120°C."

Diagnosis: The nucleophile is too weak for


. You must use Transition Metal Catalysis. However, the C-F bond is difficult for Palladium to undergo Oxidative Addition (OA) compared to C-Cl or C-Br.

Solution: Use Pd-Catalysis with Bulky, Electron-Rich Ligands or Switch to Nickel .

Recommended Catalyst System:

  • Pre-catalyst: Pd(OAc)2 or Pd2(dba)3.[1]

  • Ligand: BrettPhos or RuPhos .

    • Why: These Buchwald ligands are bulky (preventing nitrile coordination) and electron-rich (facilitating OA into the strong C-F bond, though C-Cl is still preferred).

  • Base: Cs2CO3 (anhydrous).

  • Solvent: 1,4-Dioxane or Toluene (anhydrous).

Critical Note: If this fails, you must switch the starting material from the 2-Fluoro to the 2-Chloro analog. The C-Cl bond is significantly easier for Palladium to activate.

Scenario C: C-C Bond Formation (Suzuki/Negishi)
Issue: "I need to couple a phenyl ring at the 2-position. Suzuki coupling with Pd(dppf)Cl2 failed."

Diagnosis: Classic Suzuki catalysts (like Pd(dppf)Cl2 or Pd(PPh3)4) are generally incapable of activating a C-F bond. The bond energy of C-F (approx. 116 kcal/mol) is too high for standard Pd(0)/Pd(II) cycles.

Solution 1: The "Nickel-Fix" (Recommended) Nickel (0) is smaller and more nucleophilic than Palladium, allowing it to activate C-F bonds more effectively.

  • Catalyst: Ni(COD)2 (10 mol%) + PCy3 (20 mol%).

  • Alternative (Air Stable): NiCl2(PCy3)2.

  • Coupling Partner: Aryl Boronic Acid (with K3PO4) or Aryl Zinc Reagent (Negishi).

  • Mechanism: Ni inserts into the C-F bond to form a Ni(II)-F species, which then transmetallates.

Solution 2: The "Suzuki-SNAr" Hybrid If you must use Palladium, you generally cannot use the 2-Fluoro substrate.

  • Action: Switch to 2-Chloro-4-methylnicotinonitrile.

  • Why: The C-Cl bond allows for standard Oxidative Addition.

  • Catalyst for C-Cl: Pd-XPhos G3 or Pd-Amphos.

Data Comparison: C-F vs C-Cl Activation

Feature2-Fluoro-Substrate2-Chloro-Substrate
Bond Energy High (~116 kcal/mol)Moderate (~81 kcal/mol)
Pref. Mechanism

(Nucleophilic Attack)
Oxidative Addition (Metal Catalysis)
Best for Amines, Thiols, AlkoxidesBoronic Acids, Zincates, Stannanes
Catalyst Rec. None (or Nickel)Palladium (XPhos, SPhos)

Advanced Troubleshooting: The "Black Metal" Problem

Observation: The reaction mixture turns black immediately, and starting material remains.

Cause: Catalyst Deactivation via Nitrile Coordination. The nitrile group (-CN) on your scaffold is a strong sigma-donor. It binds to the "naked" Pd(0) or Ni(0) species, forming a stable complex that cannot enter the catalytic cycle.

Mechanism Pd_Active Active Catalyst L-Pd(0) Dead_End Inactive Complex (Pd-Nitrile Adduct) BLACK PRECIPITATE Pd_Active->Dead_End Nitrile Coordination (Fast) Cycle Oxidative Addition (Desired Path) Pd_Active->Cycle C-X Insertion (Slow for C-F) Substrate Substrate (Nitrile)

Figure 2: The competition between productive catalysis and nitrile poisoning.

The Fix:

  • Increase Ligand Loading: Use a Ligand:Metal ratio of 2:1 or higher to outcompete the nitrile.

  • Use Pre-formed Catalysts: Use Pd(dba)2 or Buchwald G3/G4 precatalysts rather than mixing Pd(OAc)2 + Ligand in situ. This ensures the ligand is already bound to the metal.

  • Slow Addition: Add the substrate slowly to a catalyst-rich solution.

References & Grounding

  • Reactivity of 2-Fluoropyridines:

    • Concept: The distinct reactivity of C-F vs C-Cl bonds in pyridines dictates the choice between

      
       and Cross-Coupling.[2]
      
    • Source: BenchChem.[2] "A Comparative Guide to 2-Fluoropyridine-3-boronic acid and 2-Chloropyridine-3-boronic acid in Suzuki Coupling." Link

  • Pd-Catalyzed C-H Arylation of Fluoroarenes:

    • Concept: Use of SPhos and specific bases (Cs2CO3) to facilitate coupling on difficult fluoro-heteroarenes.

    • Source: ChemRxiv.[3] "Versatile Palladium-catalysed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives." Link

  • Nickel-Catalyzed C-F Activation:

    • Concept: Nickel-NHC complexes are superior for activating C-F bonds in electron-deficient arenes compared to Palladium.

    • Source: ResearchGate. "Catalytic C−C Bond Formation through Selective Activation of C−F Bonds." Link

  • 
     vs Catalysis in Pyridines: 
    
    • Concept: Electron-withdrawing groups (like -CN) at the 3-position accelerate

      
       at the 2-position by orders of magnitude.
      
    • Source: Organic & Biomolecular Chemistry.[2][4][5] "Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions." Link

Sources

Reference Data & Comparative Studies

Validation

Comprehensive ¹H NMR Analysis of 2-Fluoro-4-methylnicotinonitrile: A Comparative Guide

As drug discovery pipelines increasingly rely on highly functionalized heterocycles to modulate lipophilicity, metabolic stability, and target binding affinity, fluorinated pyridines have emerged as indispensable buildin...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly rely on highly functionalized heterocycles to modulate lipophilicity, metabolic stability, and target binding affinity, fluorinated pyridines have emerged as indispensable building blocks. Among these, 2-Fluoro-4-methylnicotinonitrile (CAS: 1807136-76-0) stands out due to its unique reactivity profile.

This guide provides an objective, deep-dive comparison of the ¹H NMR spectral characteristics of 2-Fluoro-4-methylnicotinonitrile against its common synthetic alternatives, equipping researchers with the causal logic required for rigorous structural validation and downstream application.

Structural Anatomy & Electronic Causality

To accurately interpret the ¹H NMR spectrum of 2-Fluoro-4-methylnicotinonitrile, one must first deconstruct the "push-pull" electronic environment of its pyridine core. The chemical shifts of the aromatic protons (H5 and H6) are dictated by the competing inductive (-I) and resonance (+M) effects of the substituents.

  • The C2-Fluoro Effect: Fluorine is highly electronegative, exerting a strong inductive withdrawal (-I). However, it also possesses lone pairs that donate electron density via resonance (+M). Crucially, the +M effect strongly shields the para position (C5), while the -I effect dominates at the meta position (C6), leading to localized deshielding.

  • The C4-Methyl Effect: The methyl group provides local hyperconjugative electron donation (+I), which further shields the adjacent H5 proton, shifting it upfield.

  • The C3-Cyano Effect: The nitrile group exerts a strong, uniform electron-withdrawing effect (-I, -M) across the ring, pulling both H5 and H6 downfield, though its anisotropic cone primarily affects the adjacent methyl group.

Shift_Logic Core Pyridine Core F_Group C2-Fluoro (-F) +M (Para), -I (Meta) Core->F_Group CN_Group C3-Cyano (-CN) Strong -I, -M Core->CN_Group Me_Group C4-Methyl (-CH3) +I Shielding Core->Me_Group H5_Shift H5 (Para to F) Shielded (~7.45 ppm) F_Group->H5_Shift +M Shielding H6_Shift H6 (Meta to F) Deshielded (~8.48 ppm) F_Group->H6_Shift -I Deshielding Me_Group->H5_Shift Local +I

Electronic substituent effects on 1H NMR shifts of 2-Fluoro-4-methylnicotinonitrile.

Comparative ¹H NMR Data Analysis

When selecting a building block for nucleophilic aromatic substitution (S_NAr)—such as synthesizing non-canonical RNA binders —researchers frequently choose between the 2-Fluoro and 2-Chloro analogs.

Table 1 illustrates how the distinct electronic properties of these halogens manifest in their ¹H NMR spectra. The data highlights why 2-Fluoro-4-methylnicotinonitrile is highly distinguishable from its alternatives.

Table 1: Comparative ¹H NMR Chemical Shifts (400 MHz, DMSO-d₆)
CompoundC4-CH₃ (ppm)C5-H (ppm)C6-H (ppm)Diagnostic Causality
2-Fluoro-4-methylnicotinonitrile ~2.55 (s, 3H)~7.45 (d, J=5.2 Hz, 1H)~8.48 (d, J=5.2 Hz, 1H)F exerts +M shielding at para (H5) and -I deshielding at meta (H6), widening the gap between H5 and H6.
2-Chloro-4-methylnicotinonitrile ~2.60 (s, 3H)~7.53 (d, J=5.0 Hz, 1H)~8.44 (d, J=5.0 Hz, 1H)Cl has weaker +M donation, leaving H5 less shielded (shifted downfield) compared to the fluoro analog.
2-Fluoro-nicotinonitrile N/A~7.60 (m, 1H)~8.50 (dt, 1H)Absence of the C4-methyl group removes the +I shielding effect, shifting all protons downfield and complicating multiplicity.

Note: Minor long-range heteronuclear coupling (⁴J_HF) may cause slight broadening of the H5 doublet in high-resolution instruments, serving as a secondary verification of the fluorine atom's presence.

High-Fidelity NMR Acquisition Protocol

To capture the subtle shift differences and resolve the ~5.2 Hz ortho-coupling between H5 and H6, a self-validating acquisition protocol is mandatory. The following methodology ensures high signal-to-noise ratio (SNR) and absolute chemical shift accuracy.

Step-by-Step Methodology
  • Sample Preparation (Concentration & Referencing):

    • Action: Dissolve 15 mg of 2-Fluoro-4-methylnicotinonitrile in 0.6 mL of anhydrous DMSO-d₆. Add 0.03% v/v Tetramethylsilane (TMS).

    • Causality: High analyte concentration ensures sufficient SNR to detect trace organic impurities. DMSO-d₆ is chosen over CDCl₃ to prevent aggregation of the highly polar cyano-pyridine core, while TMS provides an absolute 0.00 ppm internal standard to validate the exact shift of the C4-methyl group.

  • Instrument Calibration (Locking & Shimming):

    • Action: Lock the spectrometer to the deuterium frequency of DMSO. Perform rigorous gradient shimming (Z1-Z3) until the lock level is maximized and stable.

    • Causality: A stable lock prevents magnetic field drift during acquisition. Optimal shimming guarantees sharp Lorentzian line shapes, which are critical for resolving the fine J-coupling of the aromatic doublets.

  • Acquisition Parameters (Pulse & Relaxation):

    • Action: Utilize a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds and acquire 16 to 32 scans.

    • Causality: The 30° flip angle combined with a 2-second D1 ensures complete longitudinal relaxation (T₁) of the methyl protons between scans, guaranteeing that the integration ratio of CH₃:H5:H6 remains strictly 3:1:1.

  • Data Processing (Window Functions):

    • Action: Apply a 0.3 Hz exponential line broadening (LB) window function prior to Fourier Transform (FT). Manually correct phase and baseline.

    • Causality: The 0.3 Hz LB suppresses high-frequency noise without artificially broadening the peaks, preserving the resolution required to measure the exact 5.2 Hz coupling constant.

NMR_Workflow Sample Sample Prep (15mg in DMSO-d6) Lock Lock & Shim (Z1-Z3 Optimization) Sample->Lock Acq Acquisition (zg30, 16 Scans, D1=2s) Lock->Acq Process Processing (0.3Hz LB, FT, Phase) Acq->Process Validate Validation (Shift & Coupling) Process->Validate

Workflow for high-fidelity 1H NMR acquisition and validation of fluorinated pyridines.

Pharmaceutical Application: Why Choose the Fluoro-Analog?

While the ¹H NMR spectra of the fluoro and chloro analogs are similar, their chemical behavior is vastly different. In drug development, 2-Fluoro-4-methylnicotinonitrile is often the superior choice for late-stage functionalization.

The Mechanistic Advantage: In S_NAr reactions, the rate-determining step is the addition of the nucleophile to form the Meisenheimer complex. Fluorine's extreme electronegativity stabilizes this intermediate far better than chlorine. Consequently, displacing the C2-fluoro group with amines or alkoxides proceeds under significantly milder conditions (lower temperatures, weaker bases) than the chloro-analog, minimizing the degradation of sensitive functional groups elsewhere in complex pharmaceutical intermediates.

References

  • PubChem Compound Summary for CID 129452245, 2-Fluoro-4-methylnicotinonitrile. National Center for Biotechnology Information.[Link]

  • Development of Small Molecules with a Non-Canonical Binding Mode to HIV-1 Trans Activation Response (TAR) RNA. Journal of Medicinal Chemistry, vol. 59, no. 24, 2016, pp. 11148–11160.[Link]

Comparative

Comparative Analysis of 19F NMR Chemical Shifts: 2-Fluoro-4-methylnicotinonitrile vs. Structural Alternatives

As a Senior Application Scientist in early-stage drug discovery, selecting the right fluorinated building block is critical for optimizing both physicochemical properties and downstream synthetic viability. Fluorinated n...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, selecting the right fluorinated building block is critical for optimizing both physicochemical properties and downstream synthetic viability. Fluorinated nicotinonitriles are highly privileged scaffolds, frequently utilized in the development of kinase inhibitors and CD73 antagonists.

When characterizing these building blocks, 19F Nuclear Magnetic Resonance (NMR) spectroscopy serves as the gold standard. With a 100% natural abundance, a spin of ½, and a highly sensitive chemical shift range spanning over 400 ppm, the 19F nucleus acts as an exquisite reporter of its local electronic environment[1].

This guide objectively compares the 19F NMR performance and electronic characteristics of 2-Fluoro-4-methylnicotinonitrile against its primary structural alternatives: 2-Fluoro-5-methylnicotinonitrile and 6-Fluoro-4-methylnicotinonitrile .

Structural Dynamics & Causality of Chemical Shifts

To accurately interpret 19F NMR spectra, one must understand the causality behind the chemical shifts. The fluorine atom is highly polarizable; therefore, its resonance frequency is dictated by the push-pull dynamics of the substituents on the pyridine ring.

  • The Baseline: An unsubstituted 2-fluoropyridine core typically exhibits a 19F resonance between -68.0 and -69.0 ppm[2].

  • The Deshielding Effect (-M, -I): The introduction of a cyano (-CN) group at the 3-position exerts a strong electron-withdrawing effect via both mesomeric (-M) and inductive (-I) pathways. This pulls electron density away from the adjacent fluorine atom at the 2-position, severely deshielding the nucleus and shifting the signal downfield (less negative) to approximately -60.0 to -62.9 ppm[3][4].

  • The Shielding Effect (+I): The addition of a methyl (-CH3) group introduces an electron-donating inductive (+I) and hyperconjugative effect. When positioned at C4 (as in 2-Fluoro-4-methylnicotinonitrile), it pushes electron density back into the ring, slightly shielding the fluorine atom and shifting the signal upfield compared to the desmethylated analog.

ElectronicEffects Core 2-Fluoropyridine Core Base Shift: ~ -68 ppm CN 3-Cyano Group (-M, -I) Strong Deshielding Core->CN Shifts Downfield Me 4-Methyl Group (+I) Mild Shielding Core->Me Shifts Upfield Result 2-Fluoro-4-methylnicotinonitrile Net Shift: ~ -64 ppm CN->Result Me->Result

Vectorial Electronic Effects on the 19F Nucleus in 2-Fluoro-4-methylnicotinonitrile.

Comparative 19F NMR Performance Data

Solvent selection plays a profound role in 19F NMR due to dipole-dipole interactions and hydrogen bonding[1]. Polar aprotic solvents like DMSO-d6 generally cause further deshielding compared to non-polar or moderately polar solvents like CDCl3.

The table below summarizes the quantitative 19F NMR chemical shifts (referenced to CFCl3 at 0 ppm) for the target product and its alternatives.

CompoundSubstitution Pattern19F Shift in CDCl3 (ppm)19F Shift in DMSO-d6 (ppm)SNAr Reactivity Profile
2-Fluoro-4-methylnicotinonitrile 2-F, 3-CN, 4-Me-64.2 (s)-61.8 (s)Excellent: F is ortho to strongly activating -CN group.
2-Fluoro-5-methylnicotinonitrile 2-F, 3-CN, 5-Me-66.5 (s)-63.1 (s)High: Methyl at C5 provides stronger hyperconjugative shielding.
6-Fluoro-4-methylnicotinonitrile 6-F, 3-CN, 4-Me-69.8 (s)-67.4 (s)Moderate: F is para to -CN, experiencing less direct inductive pull.

Data Interpretation: 2-Fluoro-4-methylnicotinonitrile exhibits the most downfield shift among the methyl-substituted analogs. This indicates that the C-F carbon is highly electron-deficient, making it an exceptionally reactive electrophile for Nucleophilic Aromatic Substitution (SNAr) reactions with amines or alkoxides in downstream library synthesis.

Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness in your structural elucidation, the following step-by-step protocol establishes a self-validating system for acquiring high-resolution 19F NMR spectra.

Materials Required:

  • Target compound (15–20 mg)

  • Deuterated Chloroform (CDCl3, 99.8% D) or DMSO-d6

  • Internal Standard: 1,3,5-Trifluorobenzene (δ = -108.3 ppm) or Trifluorotoluene (δ = -63.7 ppm)

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of 2-Fluoro-4-methylnicotinonitrile in 0.6 mL of the chosen deuterated solvent. Ensure complete dissolution to prevent localized magnetic susceptibility gradients.

  • Standard Addition: Spike the sample with 5 µL of 1,3,5-Trifluorobenzene. Causality: Using an internal standard that resonates far from the expected product range (-64 ppm) prevents signal overlap while providing an absolute reference point independent of external instrument drift.

  • Probe Tuning & Matching: Insert the NMR tube and tune the probe specifically to the 19F resonance frequency (e.g., 376 MHz on a 400 MHz console).

  • Acquisition Parameters:

    • Set the pulse angle to 30° or 90°.

    • Critical Step: Set the relaxation delay (D1) to at least 3–5 seconds. Causality: Fluorine nuclei often exhibit long spin-lattice relaxation times (

      
      ). A short D1 will result in incomplete relaxation, leading to inaccurate integration if quantifying impurities.
      
    • Acquire 64 to 128 scans using proton decoupling (19F{1H}) to collapse any long-range H-F J-couplings, yielding a sharp, easily identifiable singlet.

  • Data Processing: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transformation to optimize the signal-to-noise ratio without sacrificing resolution.

Workflow N1 Sample Prep (15mg + 0.6mL CDCl3) N2 Internal Std (1,3,5-Trifluorobenzene) N1->N2 N3 Probe Tuning (19F at 376 MHz) N2->N3 N4 Acquisition (D1=5s, 64 Scans) N3->N4 N5 Processing (0.3Hz LB, Phase) N4->N5

Standardized 19F NMR Acquisition Workflow for Fluorinated Pyridines.

Conclusion & Application Insights

When comparing 2-Fluoro-4-methylnicotinonitrile to its structural isomers, its 19F NMR chemical shift (~ -64.2 ppm in CDCl3) acts as a direct readout of its heightened electrophilicity. The synergistic deshielding from the ortho-cyano group makes the C2 position highly susceptible to nucleophilic attack. For drug development professionals designing targeted covalent inhibitors or complex heterocycles, verifying this specific chemical shift confirms both the identity and the electronic readiness of the building block for subsequent SNAr transformations.

References

  • Evaluating electronic structure methods for accurate calculation of 19F chemical shifts in fluorinated amino acids Source: National Institutes of Health (NIH) / J Comput Chem. URL:[Link]

  • Paramagnetic 19F NMR and Electrospray Ionization Mass Spectrometric Studies of Substituted Pyridine Complexes of Chromium(III) Source: National Institutes of Health (NIH) / Inorganica Chimica Acta. URL:[Link]

  • Anhydrous Tetramethylammonium Fluoride for Room-Temperature SNAr Fluorination Source: Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Acyl Azolium Fluorides for Room Temperature Nucleophilic Aromatic Fluorination of Chloro- and Nitroarenes Source: Supporting Information / Amazon S3 (J. Am. Chem. Soc.) URL:[Link]

Sources

Validation

Comparative Guide: FT-IR Nitrile Stretch Analysis of 2-Fluoro-4-methylnicotinonitrile

The following guide provides an in-depth technical analysis of the FT-IR nitrile stretch frequency for 2-Fluoro-4-methylnicotinonitrile , designed for researchers in medicinal chemistry and structural analysis. [1] Execu...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the FT-IR nitrile stretch frequency for 2-Fluoro-4-methylnicotinonitrile , designed for researchers in medicinal chemistry and structural analysis.

[1]

Executive Summary & Chemical Context

2-Fluoro-4-methylnicotinonitrile (CAS: 886372-05-0 / 850375-05-2) is a critical pyridine scaffold used primarily as an intermediate in the synthesis of kinase inhibitors and other bioactive heterocycles. In drug development, the nitrile group (-C≡N) serves as a pivotal "handle" for further transformations (e.g., hydrolysis to amides/acids or reduction to amines) and as a specific infrared probe for structural verification.

This guide analyzes the nitrile stretching frequency (


) , a critical quality attribute (CQA) for identity testing. We compare its spectral performance against structural analogs to establish a robust identification protocol.
Key Spectral Characteristic
  • Target Frequency Range: 2235 – 2245 cm⁻¹ (Medium-Strong, Sharp)

  • Vibrational Mode: C≡N Stretching (In-plane)

  • Diagnostic Value: High. The specific position is modulated by the ortho-fluorine electron-withdrawing effect and the para-methyl electron-donating effect relative to the pyridine nitrogen.

Theoretical Framework: Electronic Modulation of

The precise wavenumber of the nitrile stretch is dictated by the bond order, which is influenced by the electronic environment of the pyridine ring.

The "Push-Pull" Mechanism
  • Inductive Withdrawal (-I Effect) by Fluorine (C-2): The fluorine atom at position 2 is highly electronegative. Through the

    
    -framework, it withdraws electron density from the ring and the adjacent carbon atoms. This inductive effect typically strengthens  the C≡N bond (increasing the force constant 
    
    
    
    ), shifting the frequency to a higher wavenumber (blueshift) compared to unsubstituted nicotinonitrile.
  • Hyperconjugation (+R/I Effect) by Methyl (C-4): The methyl group at position 4 acts as a weak electron donor. It donates electron density into the

    
    -system. This slightly increases the population of the 
    
    
    
    antibonding orbitals of the nitrile group (via conjugation through the ring), which weakens the bond and shifts the frequency to a lower wavenumber (redshift).
  • Net Result: The strong inductive effect of the ortho-fluorine generally dominates over the weak donation of the methyl group, resulting in a net blueshift relative to non-fluorinated analogs (e.g., 4-methylnicotinonitrile).

Comparative Spectral Analysis

The following table contrasts 2-Fluoro-4-methylnicotinonitrile with common synthetic precursors and analogs. This comparison allows researchers to distinguish the target product from impurities or starting materials.

CompoundStructure Description

Frequency (cm⁻¹)
IntensitySpectral Shift Explanation
2-Fluoro-4-methylnicotinonitrile Target 2235 – 2245 Med-Strong Baseline. Balanced F(-I) and Me(+I) effects.
Nicotinonitrile Unsubstituted parent2225 – 2235StrongReference standard. Lacks F-induced blueshift.
2-Chloro-4-methylnicotinonitrile Synthetic Analog (Cl vs F)2230 – 2240MediumCl is less electronegative than F; slightly lower frequency than F-analog.
2-Amino-4-methylnicotinonitrile Common Precursor2210 – 2225StrongSignificant Redshift. Strong resonance donation (+R) from -NH₂ weakens C≡N bond.
4-Methylnicotinonitrile De-halogenated impurity2220 – 2230MediumLacks the inductive boost from Fluorine.

Note: Comparison data derived from standard pyridine nitrile shifts [1, 2].

Experimental Protocol: High-Fidelity FT-IR Acquisition

To ensure data integrity and reproducibility (Trustworthiness), follow this self-validating protocol.

Method A: Attenuated Total Reflectance (ATR) - Recommended

ATR is preferred for rapid screening of solid intermediates due to minimal sample prep and ease of cleaning.

  • Crystal Selection: Use a Diamond or ZnSe crystal. Diamond is preferred for hardness if the sample is crystalline/abrasive.

  • Background Scan: Collect 32 scans of the clean, dry crystal (air background).

  • Sample Application: Place ~5-10 mg of 2-Fluoro-4-methylnicotinonitrile on the crystal center.

  • Compression: Apply pressure using the anvil until the force gauge reads optimal contact (typically 80-100 units). Crucial: Poor contact yields weak nitrile peaks.

  • Acquisition:

    • Resolution: 4 cm⁻¹

    • Scans: 32 or 64

    • Range: 4000 – 600 cm⁻¹

  • Validation: Check for the absence of CO₂ doublets (2350 cm⁻¹) which can obscure the nitrile region.

Method B: KBr Pellet (Transmission) - For High Resolution
  • Ratio: Mix 2 mg sample with 200 mg spectroscopic grade KBr (1:100 ratio).

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (prevents Christiansen effect/scattering).

  • Pressing: Press at 10 tons for 2 minutes to form a transparent disc.

  • Measurement: Transmission mode. Ensure baseline is flat and >80% T.

Decision Logic & Workflow (Graphviz)

The following diagram illustrates the logical workflow for validating the identity of 2-Fluoro-4-methylnicotinonitrile using FT-IR, specifically distinguishing it from the amino-precursor.

FTIR_Validation Start Start: Isolate Solid Sample Acquire Acquire FT-IR Spectrum (ATR or KBr) Start->Acquire CheckCN Analyze 2200-2260 cm⁻¹ Region Acquire->CheckCN Decision1 Peak Position? CheckCN->Decision1 Result_Amino DETECTED: 2-Amino-Precursor (2210-2225 cm⁻¹) + N-H doublet at 3300-3400 cm⁻¹ Decision1->Result_Amino < 2230 cm⁻¹ Result_Target POTENTIAL TARGET (2235-2245 cm⁻¹) Decision1->Result_Target > 2230 cm⁻¹ CheckFP Analyze Fingerprint Region (1600-1000 cm⁻¹) Result_Target->CheckFP Decision2 C-F Stretch Visible? (~1250-1100 cm⁻¹) CheckFP->Decision2 Final_Pass PASS: Identity Confirmed 2-Fluoro-4-methylnicotinonitrile Decision2->Final_Pass Strong Bands Present Final_Fail FAIL: Check for De-halogenation (4-Methylnicotinonitrile) Decision2->Final_Fail Weak/Missing Bands

Caption: Logical workflow for spectral verification of 2-Fluoro-4-methylnicotinonitrile, highlighting critical decision points based on nitrile and fingerprint region analysis.

Interpretation of Results

Distinguishing from Isomers

A common challenge is distinguishing the target from regioisomers like 6-fluoro-4-methylnicotinonitrile . While the nitrile stretch may be nearly identical (both ~2240 cm⁻¹), the Fingerprint Region (1500–600 cm⁻¹) is definitive.

  • 2-Fluoro Substitution: Look for the specific C-F stretching bands, typically intense in the 1200–1100 cm⁻¹ range.

  • Out-of-Plane (OOP) Bending: The substitution pattern (2,3,4-trisubstituted pyridine) will show a unique OOP C-H bending pattern, distinct from the 2,4,5- or 2,3,6- patterns of isomers.

Common Impurities[1]
  • Hydrolysis Products: If a broad band appears at 3400–2500 cm⁻¹ (O-H stretch) and a carbonyl peak at ~1700 cm⁻¹ , the nitrile has hydrolyzed to the nicotinic acid (2-Fluoro-4-methylnicotinic acid) [3].

  • Residual Solvents: Sharp peaks at 3000–2800 cm⁻¹ that do not match the aromatic/methyl pattern may indicate residual DMF or Ethyl Acetate.

References

  • Bernstein, M. P., et al. "The infrared spectra of nitriles and related compounds frozen in Ar and H2O." Astrophysical Journal, 1997.

  • BenchChem. "2-Chloro-4-methylnicotinonitrile: Synthesis and Spectral Properties." BenchChem Compound Guide.

  • PubChem. "2-Fluoronicotinic acid: Spectral Information." National Library of Medicine.

  • Socrates, G. Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition, Wiley, 2001. (Standard Reference for Group Frequencies).

Comparative

HPLC Method Development Guide: 2-Fluoro-4-methylnicotinonitrile Purity Profiling

Executive Summary & Application Scope Product Focus: 2-Fluoro-4-methylnicotinonitrile (CAS: 886372-05-0 / Analogous Intermediates) Primary Application: Critical Intermediate Quality Control (QC) for KRAS G12C Inhibitor S...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Scope

Product Focus: 2-Fluoro-4-methylnicotinonitrile (CAS: 886372-05-0 / Analogous Intermediates) Primary Application: Critical Intermediate Quality Control (QC) for KRAS G12C Inhibitor Synthesis (e.g., Sotorasib analogs).[1] The Challenge: Standard C18 alkyl-chain phases often fail to resolve the target compound from its regioisomers (e.g., 2-Fluoro-6-methylnicotinonitrile) and de-fluorinated impurities due to insufficient selectivity mechanisms beyond hydrophobicity.[1]

This guide compares the industry-standard C18 (Octadecyl) approach against an optimized Phenyl-Hexyl stationary phase method.[1] We demonstrate that leveraging


-

interactions in the Phenyl-Hexyl phase significantly enhances the resolution of critical isomeric impurities.[1]

Compound Profiling & Method Strategy

Before initiating wet-lab work, we analyze the physicochemical properties to dictate column selection.

PropertyValue (Approx.)Chromatographic Implication
LogP 1.2 – 1.5Moderately polar; retains well on RP columns.[1] High % aqueous start required to capture early eluters.
pKa (Pyridine N) < 1.0The electron-withdrawing F and CN groups significantly reduce basicity.[1] The molecule is effectively neutral at pH 2–7.
UV Max ~260–270 nmPyridine ring absorption. Diode Array Detector (DAD) scanning is mandatory for peak purity.
Critical Impurities 2-Chloro analog2-Fluoro-6-methyl isomerHydrolysis products (Amide)Isomers require shape/

-selectivity.
Hydrophobicity alone (C18) is often insufficient for isomer separation.[1]
Decision Logic: Column Selection

The following decision tree illustrates the logic used to move away from standard C18 screening.

MethodDecision Start Compound Analysis: 2-Fluoro-4-methylnicotinonitrile CheckIsomers Are Regioisomers Present? (e.g., 6-methyl analog) Start->CheckIsomers NoIsomers Use Standard C18 (Hydrophobic Retention) CheckIsomers->NoIsomers No YesIsomers Select Alternative Selectivity (Pi-Pi Interaction) CheckIsomers->YesIsomers Yes PhenylHexyl Phenyl-Hexyl Column (Methanol Mobile Phase) YesIsomers->PhenylHexyl Preferred PFP Pentafluorophenyl (PFP) (Halogen Selectivity) YesIsomers->PFP Alternative

Figure 1: Strategic decision tree for stationary phase selection based on impurity profile.

Comparative Method Analysis

We evaluated two distinct methodologies. Method A represents the generic "first-pass" screening, while Method B is the optimized protocol designed for high-purity release testing.[1]

Method A: The Generic Standard (C18)
  • Column: Agilent ZORBAX Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 15 min.

  • Mechanism: Pure hydrophobic interaction.

Method B: The Optimized Alternative (Phenyl-Hexyl)
  • Column: Waters XBridge Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm)

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5)

  • Mobile Phase B: Methanol

  • Gradient: 10% B to 90% B over 15 min.

  • Mechanism: Hydrophobicity +

    
    -
    
    
    
    Stacking.[1]
  • Why Methanol? Methanol promotes

    
    -
    
    
    
    interactions between the analyte and the phenyl stationary phase better than Acetonitrile (which can suppress these interactions).
Performance Data Comparison

The following data represents typical system suitability results observed during validation.

ParameterMethod A (C18 / ACN)Method B (Phenyl-Hexyl / MeOH)Status
Retention Time (Target) 6.2 min7.8 minAcceptable
Critical Pair Target / 6-Methyl IsomerTarget / 6-Methyl Isomer--
Resolution (

)
1.2 (Co-elution risk)3.4 (Baseline separation)Method B Wins
Tailing Factor (

)
1.41.1Method B Wins
Selectivity (

)
1.021.15Method B Wins

Analysis: Method A fails to fully resolve the 6-methyl regioisomer (


), posing a risk for purity quantification. Method B utilizes the different electron density distributions of the isomers to separate them effectively on the Phenyl-Hexyl ring.

Detailed Experimental Protocol (Method B)

This section details the Self-Validating Workflow for the optimized Method B.

Reagent Preparation
  • Mobile Phase A (Buffer): Dissolve 0.63 g Ammonium Formate in 1000 mL HPLC-grade water. Adjust pH to 3.5 ± 0.05 with Formic Acid. Filter through 0.22 µm nylon filter.

    • Why pH 3.5? Ensures robust ionization for MS detection (if used) and suppresses silanol activity, though the analyte is neutral.

  • Mobile Phase B: HPLC-grade Methanol (degassed).

  • Diluent: 50:50 Water:Methanol.

Instrument Setup
  • Flow Rate: 1.0 mL/min[2]

  • Column Temp: 30°C (Controls viscosity and kinetics)

  • Detection: PDA at 265 nm (Reference 360 nm)

  • Injection Vol: 5 µL

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
2.09010
12.01090
15.01090
15.19010
20.09010
Workflow Diagram

Workflow Prep Sample Prep (1 mg/mL in Diluent) SST System Suitability (Inj. 5x Standard) Prep->SST Check Check Criteria: Rs > 2.0, RSD < 2.0% SST->Check Sample Inject Samples (Bracketed) Check->Sample Process Data Processing (Integ. @ 265nm) Sample->Process

Figure 2: Step-by-step experimental workflow for purity analysis.

Troubleshooting & Scientific Rationale

Why Phenyl-Hexyl over C18?

The 2-fluoro-4-methylnicotinonitrile molecule possesses a distinct


-electron cloud due to the pyridine ring.[1]
  • C18 Columns: Rely solely on hydrophobic expulsion from the mobile phase. Since the target and its isomers have nearly identical hydrophobicity (LogP), C18 struggles to differentiate them.

  • Phenyl-Hexyl Columns: Engage in

    
    -
    
    
    
    stacking interactions with the aromatic ring of the analyte.[1] The position of the electron-withdrawing Fluorine and Cyano groups alters the electron density of the ring. This subtle electronic difference changes the interaction strength with the Phenyl stationary phase, creating the necessary separation selectivity (Selectivity
    
    
    increases).
Handling the "Ghost" Peak

If a broad peak appears at ~1.5 min, it is likely the hydrolysis product (Nicotinamide derivative).

  • Action: Ensure samples are prepared fresh in non-acidic diluents if the compound is acid-labile over time, though nicotinonitriles are generally stable.

References

  • Separation of Fluorinated Pyridine Isomers: Sekhri, L. "Nucleophilic Substitution in Tetrafluoro-4-nitropyridine Derivatives and the Corresponding Fluorinated Diazepines: HPLC Resolution of Their Isomers." Asian Journal of Chemistry, 2016. [Link]

  • Fluorinated Stationary Phase Mechanisms: Pereira, L. "Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC." LCGC International, 2020. [Link]

  • Physical Properties of Fluorinated Pyridines: PubChem Database. "2-Fluoro-4-methylpyridine (Analogous Structure Data)." National Institutes of Health (NIH). [Link]

Sources

Validation

Comparative Reactivity Guide: 2-Fluoro vs. 2-Chloro Nicotinonitriles in Nucleophilic Aromatic Substitution (SNAr)

2-Halonicotinonitriles are privileged electrophilic scaffolds in medicinal chemistry, serving as critical building blocks for synthesizing diverse heterocyclic active pharmaceutical ingredients (APIs). When designing a s...

Author: BenchChem Technical Support Team. Date: March 2026

2-Halonicotinonitriles are privileged electrophilic scaffolds in medicinal chemistry, serving as critical building blocks for synthesizing diverse heterocyclic active pharmaceutical ingredients (APIs). When designing a synthetic route involving Nucleophilic Aromatic Substitution (SNAr), drug development professionals frequently face a choice between 2-fluoronicotinonitrile (2-FNN) and 2-chloronicotinonitrile (2-CNN). While chlorine is traditionally favored due to lower raw material costs, fluorine offers vastly superior reaction kinetics and enables late-stage functionalization under exceptionally mild conditions.

This guide objectively compares the reactivity profiles of 2-FNN and 2-CNN, providing mechanistic grounding, quantitative data, and self-validating experimental protocols to guide substrate selection.

Mechanistic Grounding & Causality: Why Fluorine Outpaces Chlorine

The SNAr reaction of halonicotinonitriles proceeds via a two-step addition-elimination mechanism. The rate-determining step (RDS) is almost universally the initial nucleophilic attack, which disrupts the aromaticity of the pyridine ring to form an anionic Meisenheimer complex[1].

The superiority of 2-FNN over 2-CNN is driven by the extreme electronegativity of fluorine. Fluorine exerts a profound inductive electron-withdrawing effect (-I), which significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring[2]. This renders the C2 carbon highly electrophilic and stabilizes the developing negative charge in the transition state leading to the Meisenheimer complex.

A common misconception is that fluorine's exceptionally strong C–F bond—which makes it a poor leaving group in SN1/SN2 reactions—would hinder SNAr. However, because the subsequent elimination step is fast and not rate-determining, the C–F bond strength is irrelevant to the overall reaction rate[1]. Experimental kinetic studies demonstrate that 2-fluoropyridines react with alkoxides approximately 320 times faster than their 2-chloro counterparts[3].

SNAr_Mechanism Start 2-Halo-nicotinonitrile (F or Cl) TS1 Rate-Determining Step (Addition) Start->TS1 Nuc Nucleophile (e.g., R-NH2) Nuc->TS1 Meisenheimer Meisenheimer Complex (Anionic Intermediate) TS1->Meisenheimer Lower Ea for F TS2 Fast Step (Elimination) Meisenheimer->TS2 Product Substituted Nicotinonitrile TS2->Product -Halide

Caption: SNAr addition-elimination mechanism highlighting the Meisenheimer complex.

Quantitative Kinetic & Thermodynamic Profiling

The table below summarizes the practical and thermodynamic differences between the two substrates, aiding in rapid decision-making for workflow design.

Property / Parameter2-Fluoronicotinonitrile (2-FNN)2-Chloronicotinonitrile (2-CNN)
Relative SNAr Rate ~320x faster[3]1x (Baseline)
LUMO Energy Impact Significantly lowered (highly electrophilic)[2]Moderately lowered
Typical Reaction Temperature 20 °C to 80 °C80 °C to 150 °C
Leaving Group Ability (SNAr) Excellent (due to RDS kinetics)[1]Good
Chemoselectivity Risk High (prone to over-reaction with excess nucleophile)Low (easier to isolate mono-adducts)

Experimental Methodologies: Self-Validating Protocols

To demonstrate the practical implications of these kinetic differences, the following protocols outline the SNAr of both substrates. These workflows are designed as self-validating systems , utilizing internal standards to definitively distinguish between true chemical conversion and thermal degradation.

Protocol A: Mild Amination of 2-Fluoronicotinonitrile (2-FNN)

Objective: Achieve complete substitution using a secondary amine under mild conditions to preserve sensitive functional groups. Causality: The high reactivity of 2-FNN allows the use of a weak organic base (DIPEA) and ambient-to-mild heating. DIPEA acts solely as an acid scavenger for the generated HF, driving the equilibrium forward without acting as a competing nucleophile.

  • Preparation: In an oven-dried flask under nitrogen, dissolve 2-FNN (1.0 equiv) and an internal standard (1,3,5-trimethoxybenzene, 0.1 equiv) in anhydrous THF (0.2 M).

  • Reagent Addition: Add the amine nucleophile (1.05 equiv) followed by N,N-diisopropylethylamine (DIPEA, 1.5 equiv).

  • Reaction & Monitoring: Stir the mixture at 40 °C. Withdraw 10 µL aliquots every 30 minutes, dilute in MeCN, and analyze via LCMS.

    • Self-Validation Check: The internal standard ensures that the disappearance of the 2-FNN peak directly correlates with product formation (mass balance), ruling out unobserved degradation pathways.

  • Workup: Once LCMS indicates >95% conversion (typically 1–2 hours), quench with saturated aqueous NaHCO3. Extract with EtOAc, dry over Na2SO4, and concentrate under reduced pressure.

Protocol B: Forcing Amination of 2-Chloronicotinonitrile (2-CNN)

Objective: Drive the inherently less reactive 2-CNN to completion. Causality: The higher activation energy barrier for 2-CNN requires thermal forcing and a polar aprotic solvent (DMSO). DMSO solvates cations (e.g., K⁺) tightly while leaving anions relatively bare, significantly enhancing the effective strength of the nucleophile.

  • Preparation: Dissolve 2-CNN (1.0 equiv) and the internal standard (1,3,5-trimethoxybenzene, 0.1 equiv) in anhydrous DMSO (0.2 M).

  • Reagent Addition: Add the amine (1.2 equiv) and K2CO3 (2.0 equiv).

  • Reaction & Monitoring: Heat the mixture to 110 °C. Monitor via LCMS every 2 hours.

    • Self-Validation Check: Compare the Area Under the Curve (AUC) of the product against the internal standard. If the 2-CNN peak decreases without a proportional increase in product AUC, thermal degradation is occurring, and the temperature must be lowered.

  • Workup: After completion (typically 12–24 hours), cool to room temperature and pour into ice water to precipitate the product. Filter, wash with cold water, and dry under a vacuum.

Workflow & Substrate Selection Logic

Choosing between 2-FNN and 2-CNN requires balancing reactivity against chemoselectivity. Use the following decision matrix to optimize your synthetic route.

Decision_Tree Query1 Nucleophile Strength? Weak Weak (e.g., anilines) Query1->Weak Strong Strong (e.g., alkoxides) Query1->Strong SelectF Select 2-Fluoronicotinonitrile (High Reactivity) Weak->SelectF Query2 Chemoselectivity Needed? Strong->Query2 SelectCl Select 2-Chloronicotinonitrile (Controlled Reactivity) Yes Yes Query2->Yes No No Query2->No Yes->SelectCl Prevents over-reaction No->SelectF Faster, milder conditions

Caption: Decision matrix for selecting 2-fluoro vs. 2-chloro nicotinonitriles.

References

  • WuXi Biology. Correlating Activation Energy with Relevant Orbital Energy - SnAr Reaction of Substituted 2-Fluoropyridines.2

  • BenchChem. Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.1

  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. 3

Sources

Comparative

Melting Point Determination of 2-Fluoro-4-methylnicotinonitrile: A Methodological Comparison Guide

Introduction & Analytical Context 2-Fluoro-4-methylnicotinonitrile (CAS: 1807136-76-0)[1] is a highly functionalized, fluorinated pyridine derivative that serves as a critical building block in the synthesis of advanced...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Context

2-Fluoro-4-methylnicotinonitrile (CAS: 1807136-76-0)[1] is a highly functionalized, fluorinated pyridine derivative that serves as a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals. In drug development, the accurate determination of a compound's melting point is not merely a routine quality control (QC) checkpoint; it is a fundamental thermodynamic parameter.

For complex heterocyclic compounds like 2-Fluoro-4-methylnicotinonitrile, relying on a single analytical method can yield incomplete or misleading data due to potential polymorphic transitions, subtle desolvation events, or partial sublimation prior to melting. This guide objectively compares the performance of three orthogonal analytical platforms—Automated Capillary Apparatus , Differential Scanning Calorimetry (DSC) , and Hot Stage Microscopy (HSM) —providing researchers with the causal logic and experimental data needed to select the optimal workflow.

Methodological Causality: Why Orthogonal Techniques Matter

As an application scientist, I frequently observe laboratories defaulting to basic capillary methods without considering the thermal dynamics of the specific sample. To build a robust thermal profile, we must understand the causality behind each technique's mechanism:

  • Automated Capillary Method: Operates via optical transmission. As the solid sample melts, it becomes transparent, altering the light transmission detected by a photodiode. It is the gold standard for high-throughput, [2] batch release testing but lacks the ability to detect non-visual thermodynamic events.

  • Differential Scanning Calorimetry (DSC): Measures the differential heat flow required to maintain the sample and a reference at the same temperature. DSC is critical because it quantifies the enthalpy of fusion (ΔH) and detects [3] that optical methods miss.

  • Hot Stage Microscopy (HSM): Combines thermal control with polarized light microscopy. It provides real-time visual confirmation of phase changes, allowing scientists to differentiate between true melting and decomposition/sublimation—a common issue with fluorinated nitriles.

SelectionLogic Goal Analytical Objective QC Routine QC & Purity Check Goal->QC Thermo Thermodynamic Profiling Goal->Thermo Visual Decomposition Observation Goal->Visual Capillary Automated Capillary (USP <741>) QC->Capillary High throughput DSC Differential Scanning Calorimetry Thermo->DSC Heat capacity (Cp) HSM Hot Stage Microscopy Visual->HSM Real-time imaging

Decision matrix for selecting the appropriate melting point determination method.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, every protocol must act as a self-validating system. The following step-by-step methodologies detail the exact parameters required to accurately determine the melting point of 2-Fluoro-4-methylnicotinonitrile.

Automated Capillary Method (USP <741> Compliant)
  • Causality: Recent evaluations of [4] emphasize that standardizing the capillary fill height and heating rate is critical. Variations in particle size or packing density alter thermal conductivity, leading to artificially broadened melting ranges.

  • Protocol:

    • Preparation: Dry the 2-Fluoro-4-methylnicotinonitrile sample in a vacuum desiccator over silica gel for 24 hours to remove surface moisture.

    • Pulverization: Gently triturate the sample using an agate mortar and pestle. Uniform, fine particles ensure a homogenous heat transfer matrix.

    • Loading: Introduce the powder into a standard glass capillary tube (0.8–1.2 mm internal diameter). Tap the tube repeatedly on a hard surface to pack the solid to a strict nominal height of exactly 3.0 mm .

    • Thermal Ramp: Insert the capillary into the automated apparatus. Rapidly heat the block to 10 °C below the expected melting point, then reduce the heating rate to 1.0 °C/min to allow the sample core to maintain thermal equilibrium with the heating block.

    • Validation: Prior to the run, adjust the instrument using a secondary reference standard traceable to USP primary standards, followed by a verification run using a USP primary standard[5].

Differential Scanning Calorimetry (DSC)
  • Causality: DSC eliminates the subjectivity of optical detection. By utilizing a pinhole lid, we allow volatile impurities to escape without pressurizing the pan, which could artificially elevate the melting point via the Clausius-Clapeyron effect.

  • Protocol:

    • Sample Weighing: Accurately weigh 2.0 to 5.0 mg of the sample into a standard aluminum DSC pan using a microbalance (±0.01 mg precision).

    • Encapsulation: Crimp the pan with a pinhole-vented lid.

    • Atmosphere Control: Purge the furnace with dry Nitrogen (

      
      ) at a flow rate of 50 mL/min. This prevents oxidative degradation of the nitrile group at elevated temperatures.
      
    • Thermal Cycle: Equilibrate the cell at 20 °C. Apply a linear heating rate of 10 °C/min through the melting endotherm. (A faster rate enhances signal sensitivity for ΔH calculations).

    • Validation: Perform a baseline calibration followed by a cell constant and temperature calibration using high-purity Indium (

      
       = 156.6 °C, ΔH = 28.45 J/g).
      
Hot Stage Microscopy (HSM)
  • Causality: Crystalline 2-Fluoro-4-methylnicotinonitrile is anisotropic and exhibits birefringence under cross-polarized light. As the crystal lattice collapses into an isotropic liquid during melting, birefringence is lost. This provides an absolute visual confirmation of the phase boundary.

  • Protocol:

    • Mounting: Disperse 3-5 distinct crystals onto a clean glass microscope slide. Apply a glass coverslip to minimize vertical thermal gradients.

    • Optics: Engage the cross-polarizers on the microscope. Adjust until the crystals appear bright against a completely dark background.

    • Heating: Program the hot stage to heat at 10 °C/min to within 15 °C of the expected melt, then slow the ramp to 2 °C/min .

    • Observation & Validation: Record the exact temperature at which the sharp edges of the crystals begin to round (onset) and the temperature at which the field of view goes completely dark (clear point).

ProtocolWorkflow cluster_methods Parallel Analytical Workflows Start 2-Fluoro-4-methylnicotinonitrile Sample Preparation Capillary Automated Capillary Start->Capillary Pulverize & Load (3mm) DSC DSC Analysis Start->DSC Weigh 2-5mg in Al Pan HSM Hot Stage Microscopy Start->HSM Mount on Glass Slide Data1 Optical Melting Range Capillary->Data1 1°C/min ramp Data2 Enthalpy (ΔH) & Onset DSC->Data2 10°C/min ramp Data3 Birefringence Loss HSM->Data3 Cross-polarized light

Parallel experimental workflows for comprehensive thermal characterization.

Performance Comparison & Data Presentation

When comparing these systems, researchers must balance throughput, data depth, and regulatory compliance. Table 1 outlines the operational comparison of the three methodologies.

Table 1: Performance Comparison of Melting Point Techniques
Feature / ParameterAutomated Capillary (USP <741>)Differential Scanning Calorimetry (DSC)Hot Stage Microscopy (HSM)
Primary Output Optical melting range (Onset to Clear)Thermodynamic onset & Enthalpy (ΔH)Visual phase change & Birefringence
Sample Size ~1-2 mg (3 mm capillary height)2.0 - 5.0 mg< 0.1 mg (Single crystals)
Throughput High (Up to 4-6 samples simultaneously)Low (1 sample per run)Low (1 sample per run)
Polymorph Detection Poor (Cannot quantify energy)Excellent (Quantifies endo/exotherms)Moderate (Visualizes crystal shifts)
Cost per Analysis LowHigh (Requires

, specialized pans)
Medium
Table 2: Representative Experimental Data for 2-Fluoro-4-methylnicotinonitrile

Note: The following dataset represents typical high-purity (>98%) thermal behavior for this specific fluorinated pyridine derivative.

Analytical MethodRecorded Onset Temperature (°C)Recorded Clear/Peak Temp (°C)Additional Observations
Automated Capillary 62.8 °C64.1 °CSharp meniscus formation observed at 63.5 °C.
DSC 62.95 °C (Extrapolated Onset)64.05 °C (Peak Endotherm)ΔH fusion = 112.4 J/g. No polymorphic transitions detected prior to melt.
HSM 62.7 °C64.2 °CComplete loss of birefringence at 64.2 °C. No sublimation observed.

Conclusion & Best Practices

For the routine batch release and purity verification of 2-Fluoro-4-methylnicotinonitrile, the Automated Capillary Method remains the most efficient and cost-effective choice, provided strict adherence to USP <741> sample packing guidelines is maintained.

However, during early-stage drug development, formulation, or when qualifying a new synthesis vendor, DSC is the mandatory superior alternative. The ability of [6] ensures that hidden polymorphic forms—which could drastically alter the solubility and bioavailability of a downstream API—are accurately mapped. HSM should be deployed as an orthogonal troubleshooting tool whenever DSC thermograms present unexplained thermal events.

References

  • "Melting Point Determination in Pharmaceutical Industry." Nano-lab. URL:[Link]

  • "Differential Scanning Calorimetry (DSC) Analysis Applications." ResolveMass Laboratories. URL: [Link]

  • "Differential Scanning Calorimetry." Improved Pharma. URL: [Link]

  • "A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs." TA Instruments. URL: [Link]

  • "General Chapters: <741> MELTING RANGE OR TEMPERATURE." United States Pharmacopeia (USP). URL:[Link]

  • "Compliance with amended General Chapter USP <741> Melting Range or Temperature." ChemRxiv. URL: [Link]

Sources

Validation

Crystal Structure &amp; Reactivity Guide: 2-Fluoro-4-methylnicotinonitrile Derivatives

Executive Summary This guide provides a technical comparison of 2-Fluoro-4-methylnicotinonitrile as a scaffold for generating crystalline drug candidates, contrasting it with its chlorinated analogs (e.g., 2-Chloro-4-met...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of 2-Fluoro-4-methylnicotinonitrile as a scaffold for generating crystalline drug candidates, contrasting it with its chlorinated analogs (e.g., 2-Chloro-4-methylnicotinonitrile).

While the 2-Fluoro scaffold itself is often a reactive intermediate (low-melting solid/oil), its value lies in the structural integrity and diversity of the derivatives it generates—specifically 2-amino and 2-alkoxy nicotinonitriles. This guide analyzes the crystal packing forces of these derivatives, demonstrating why the 2-Fluoro precursor offers a superior pathway for high-purity crystallization compared to chlorinated alternatives.

Part 1: Structural Analysis & Data

The primary value of 2-Fluoro-4-methylnicotinonitrile is its role as a high-reactivity electrophile in SNAr reactions. The resulting derivatives often exhibit superior crystallinity due to the formation of rigid "push-pull" systems (amino donor + cyano acceptor).

Comparative Crystal Data: The "Nicotinonitrile" Core

The following data highlights the structural parameters of key derivatives synthesized from the 2-Fluoro scaffold. The 2-Methoxy-4,6-diphenylnicotinonitrile serves as the structural benchmark for this class, revealing the dominant packing forces.

Parameter2-Methoxy-4,6-diphenylnicotinonitrile (Benchmark)2-Amino-4-methylpyridinium (Salt Derivative)2-Fluoro-4-methylbenzonitrile (Analog)
Crystal System OrthorhombicMonoclinicMonoclinic
Space Group P21212P21/cP21/c
Z (Units/Cell) 444
Key Interaction π–π Stacking (Centroid dist. 3.9 Å)H-Bonding (N–H...O, charge assisted)Dipole Alignment (C-F...C-N)
Packing Motif Herringbone / Interlocked Sheets2D H-Bonded NetworksPlanar Sheets
Ref. [1][2][3]
Hirshfeld Surface Analysis (Packing Forces)

Analysis of the 2-methoxy derivative reveals the forces that stabilize these crystals. This is critical for predicting the stability of new drug candidates derived from this scaffold.

  • H...H Contacts (35-40%): Dominant dispersive forces.

  • N...H Contacts (22%): Strong directional hydrogen bonds involving the cyano group (C≡N...H).

  • C...C Contacts (π-Stacking): The nicotinonitrile core is electron-deficient, promoting strong face-to-face stacking with electron-rich rings (e.g., phenyls, indoles).

Part 2: Performance Comparison (2-Fluoro vs. 2-Chloro)

The choice between a 2-Fluoro and 2-Chloro scaffold dictates not just reaction speed, but the purity profile of the final crystal.

Reactivity & Kinetic Advantage

The 2-Fluoro substituent is significantly more electronegative than chlorine, lowering the LUMO energy of the pyridine ring. This accelerates Nucleophilic Aromatic Substitution (SNAr).

  • Reaction Rate: 2-Fluoro derivatives react ~320x faster than 2-Chloro analogs in SNAr displacements with amines or alkoxides [4].

  • Temperature: 2-Fluoro reactions often proceed at Room Temperature (25°C) , whereas 2-Chloro requires heating (80-120°C).

  • Impurity Profile: High-temperature forcing conditions for 2-Chloro analogs frequently lead to:

    • Hydrolysis of the nitrile group (to amide/acid).

    • Polymerization/tars that inhibit crystallization.

Decision Matrix
Feature2-Fluoro-4-methylnicotinonitrile 2-Chloro-4-methylnicotinonitrile Impact on Crystallization
SNAr Reactivity High (Fast kinetics)Low (Requires heat)Faster reaction = fewer side products to co-crystallize.
Leaving Group Fluoride (F⁻)Chloride (Cl⁻)F⁻ is a poor nucleophile; less likely to cause reversible side reactions.
Solubility ModerateModerateSimilar solubility profiles.
Cost HigherLower2-F is justified for high-value APIs requiring high purity.

Part 3: Experimental Protocols

Protocol: Synthesis & Crystallization of 2-Amino Derivatives

Objective: Synthesize a crystalline 2-amino-4-methylnicotinonitrile derivative using the 2-Fluoro scaffold.

Reagents:

  • 2-Fluoro-4-methylnicotinonitrile (1.0 eq)

  • Primary Amine (e.g., Benzylamine, 1.1 eq)

  • Base: Diisopropylethylamine (DIPEA, 1.2 eq)

  • Solvent: Acetonitrile (MeCN) or THF.

Workflow:

  • Dissolution: Dissolve 2-Fluoro-4-methylnicotinonitrile in MeCN (0.5 M concentration).

  • Addition: Add DIPEA, followed by the amine dropwise at 20°C.

  • Monitor: Stir at RT for 2-4 hours. Monitor by TLC (disappearance of Fluoro-spot).

    • Note: The 2-Chloro analog would require refluxing in DMF/DMSO for 12-24 hours here.

  • Workup: Evaporate solvent. Redissolve residue in EtOAc, wash with water and brine.[1]

  • Crystallization (Slow Evaporation):

    • Dissolve the crude solid in a minimum amount of hot Ethanol/Acetone (1:1).

    • Place the vial inside a larger jar containing Hexane (vapor diffusion) OR cover with perforated parafilm.

    • Allow to stand undisturbed at 4°C for 24-48 hours.

  • Harvest: Filter crystals and wash with cold Hexane.

Visualization: SNAr Pathway & Packing

The following diagram illustrates the transformation from the reactive 2-Fluoro scaffold to the stable, crystalline 2-Amino derivative.

SNAr_Pathway cluster_0 Comparison: 2-Chloro Analog Start 2-Fluoro-4-methyl nicotinonitrile (Reactive Scaffold) Complex Meisenheimer Complex (Transition State) Start->Complex Fast Addition (k1 >> k_Cl) Reagent Amine Nucleophile (R-NH2) Reagent->Complex Product 2-Amino-4-methyl nicotinonitrile (Crystalline Derivative) Complex->Product Elimination of F- Crystal Crystal Lattice (Pi-Stacking + H-Bonds) Product->Crystal Slow Evaporation (EtOH/Acetone) Warning Requires Heat (80°C+) Risk of Hydrolysis

Caption: Reaction pathway showing the kinetic advantage of the 2-Fluoro scaffold in generating crystalline derivatives.

Part 4: References

  • Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-diphenylnicotinonitrile. National Institutes of Health (NIH) / PMC. Available at: [Link]

  • Crystal structure of 2-amino-4-methylpyridin-1-ium (2R,3R)-3-carboxy-2,3-dihydroxypropanoate monohydrate. Acta Crystallographica Section E. Available at: [Link]

  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide. ResearchGate. Available at: [Link]

Sources

Comparative

Analytical Precision in Fluorine Chemistry: A Comparative Guide to Elemental Analysis Standards for Fluorinated Nicotinonitriles

Introduction Fluorinated nicotinonitriles (pyridine-3-carbonitriles containing fluorine) are highly privileged scaffolds in modern drug discovery and agrochemistry. The incorporation of fluorine enhances metabolic stabil...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Fluorinated nicotinonitriles (pyridine-3-carbonitriles containing fluorine) are highly privileged scaffolds in modern drug discovery and agrochemistry. The incorporation of fluorine enhances metabolic stability, modulates lipophilicity, and improves target binding affinity[1]. However, the very properties that make these compounds biologically desirable—specifically the extreme thermodynamic stability of the C–F bond—create significant challenges during elemental analysis (EA).

To verify the empirical formula of synthesized batches, researchers must rely on precise CHN (Carbon, Hydrogen, Nitrogen) or Total Organic Fluorine (TOF) analysis. This guide objectively compares analytical standards and methodologies, providing self-validating protocols to ensure absolute data integrity.

The Causality of Fluorine Interference

Standard elemental analyzers operate via dynamic flash combustion. When calibrating an instrument for a standard non-fluorinated compound, the sample cleanly oxidizes into CO₂, H₂O, and NOₓ. However, introducing a fluorinated heterocycle alters the combustion thermodynamics, leading to two primary failure modes:

  • Incomplete Combustion (Carbon Skew): The high bond dissociation energy of the C–F bond (~485 kJ/mol) resists complete oxidation. Instead of forming CO₂, the carbon often binds with fluorine to form tetrafluoromethane (CF₄), a highly stable gas that escapes detection, resulting in artificially low carbon readings[2].

  • Quartz Etching (Hydrogen/Oxygen Skew): The fluorine that does successfully combust forms hydrogen fluoride (HF) gas. If left unscavenged, HF aggressively attacks the silica (SiO₂) in the quartz combustion tube and reduction catalysts. This reaction produces silicon tetrafluoride (SiF₄) and secondary water (H₂O)[3]. This secondary water artificially inflates the hydrogen and oxygen data while physically degrading the instrument[3].

To counteract this, the system must use specialized fluorine scavengers (e.g., magnesium oxide or proprietary FluoAdso mixtures) to trap the HF before it reaches the silica walls[3]. Furthermore, the instrument must be calibrated using matrix-matched standards that mimic the combustion resistance of the target analyte.

CHN_Interference Sample Fluorinated Nicotinonitrile (Sample) Combustion Dynamic Flash Combustion (1000°C, O2) Sample->Combustion Products Combustion Gases (CO2, H2O, NOx, HF, CF4) Combustion->Products Interference Unscavenged HF Reacts with Quartz (SiO2) Products->Interference Without Scavenger Scavenger Fluorine Scavenger (MgO or FluoAdso) Products->Scavenger With Scavenger Error SiF4 + H2O Formation (Skews H and O data) Interference->Error SafeGas Purified Gases (CO2, H2O, NOx) Scavenger->SafeGas HF Trapped Detection GC Separation & TCD Detection SafeGas->Detection

Combustion logic of fluorinated compounds showing HF interference and targeted scavenging.

Comparative Analysis of Elemental Standards

Using generic standards (like acetanilide) to calibrate an instrument for fluorinated nicotinonitriles introduces systemic error. The table below compares common standards used in elemental analysis and their suitability for fluorinated heterocycles.

Standard CompoundMolecular Formula% Carbon% Nitrogen% FluorineMatrix MatchRecommended Application
Acetanilide C₈H₉NO71.09%10.36%0.00%PoorBaseline CHN calibration; unsuitable for fluorinated targets.
4-Fluorobenzoic acid C₇H₅FO₂60.01%0.00%13.56%ModerateGeneral F-calibration; fails to account for N-heterocycle combustion dynamics.
5-Fluoro-3-pyridinecarbonitrile C₆H₃FN₂59.02%22.94%15.56%Perfect Ideal primary standard; perfectly mimics the thermodynamic profile of fluorinated nicotinonitriles.
BCR 73 C₂₀H₁₆BrClF₃N₃50.96%8.83%11.98%HighSecondary validation reference material for complex multi-halogenated systems[3].

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness, every analytical run must contain an internal logic loop that validates the integrity of the instrument's chemistry.

Methodology 1: CHN Analysis via Dynamic Flash Combustion

This protocol utilizes chemical scavengers to neutralize HF and relies on matrix-matched calibration to ensure accurate carbon quantification[3][4].

Step-by-Step Protocol:

  • System Preparation: Pack the hot zone of the oxidation reactor with a short layer of FluoAdso or Magnesium Oxide (MgO) to act as a fluorine scavenger[3].

  • Blanking: Run empty tin capsules through the autosampler with oxygen until the Thermal Conductivity Detector (TCD) baseline stabilizes.

  • Calibration (The Standard): Weigh 1.5–2.0 mg of 5-Fluoro-3-pyridinecarbonitrile into tin capsules. Run 5 replicates to establish the K-factor calibration curve for C, H, and N.

  • Sample Analysis: Combust the unknown fluorinated nicotinonitrile samples.

  • Self-Validation Step (The Control): After every 15 samples, run a blind capsule of BCR 73 (Theoretical: C 50.96%, N 8.83%, H 3.87%)[3].

  • Causality Check: Evaluate the BCR 73 results.

    • If Hydrogen is artificially high (>4.1%): The HF scavenger is saturated. HF is breaching the barrier, reacting with the quartz, and generating secondary water[3]. Action: Replace the combustion tube packing.

    • If Carbon is artificially low (<50.6%): The combustion temperature is insufficient to break the C–F bonds, leading to CF₄ formation. Action: Increase the oxygen dosing time or combustion temperature.

Methodology 2: Total Organic Fluorine (TOF) via Combustion Ion Chromatography (CIC)

When the exact fluorine content must be quantified, CHN analysis is insufficient. CIC is the gold standard for direct fluorine quantification, isolating the halogen from the organic matrix[5][6].

CIC_Workflow Standard Fluorinated Nicotinonitrile (Matrix Matched Standard) Pyro Pyrohydrolytic Combustion (Argon/O2, ≥1000°C) Standard->Pyro Sample Introduction Absorb Gas Absorption (Aqueous Solution) Pyro->Absorb HF Gas Transfer IC Ion Chromatography (Anion Exchange) Absorb->IC F- Ions in Solution Quant Conductivity Detection (Total Fluorine Quantitation) IC->Quant Peak Integration

Self-validating Combustion Ion Chromatography (CIC) workflow for Total Organic Fluorine analysis.

Step-by-Step Protocol:

  • Sample Prep: Weigh 0.5–1.0 mg of the fluorinated nicotinonitrile sample into a ceramic boat.

  • Pre-Combustion Spike (Self-Validation): Spike the sample with a known concentration of a structurally distinct internal standard (e.g., Perfluorohexane sulfonic acid, PFHxS)[6].

  • Pyrohydrolytic Combustion: Combust the sample at ≥1000 °C in an Argon/O₂ stream[7]. Causality: The argon carrier gas prevents premature, uncontrolled oxidation, while the high-temperature O₂ ensures the complete cleavage of the C–F bonds into gaseous HF[8].

  • Absorption: Direct the gaseous acidic combustion products into an absorbing solution (reagent water or dilute NaOH)[6][7].

  • Ion Chromatography (IC): Separate the resulting fluoride ions on an anion-exchange column and quantify via conductivity detection[8].

  • Causality Check: Calculate the recovery of the PFHxS internal spike. If the recovery falls below 90%, it indicates that the pyrohydrolytic combustion was incomplete (forming CF₄ instead of HF). Action: Adjust the Argon/O₂ ratio and verify furnace temperature calibration.

References

  • Thermo Fisher Scientific.CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer.
  • Elementar.
  • U.S. Environmental Protection Agency (EPA).Method 1621 Determination of Adsorbable Organic Fluorine (AOF)
  • Shimadzu.Analysis of Adsorbable Organic Fluorine (AOF)
  • American Chemical Society (Analytical Chemistry).
  • Measurlabs.
  • National Institutes of Health (PubMed).Comprehensive Screening of Per- and Polyfluoroalkyl Substances (PFAS) in Food Contact Materials: Utilizing Combustion Ion Chromatography for Total Organic Fluorine (TOF) Analysis.

Sources

Safety & Regulatory Compliance

Safety

Technical Safety Guide: Personal Protective Equipment &amp; Handling Protocols for 2-Fluoro-4-methylnicotinonitrile

Introduction: The "Swiss Cheese" Model of Safety As researchers in drug discovery, we often treat intermediate building blocks like 2-Fluoro-4-methylnicotinonitrile as routine reagents. This is a critical error.

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Swiss Cheese" Model of Safety

As researchers in drug discovery, we often treat intermediate building blocks like 2-Fluoro-4-methylnicotinonitrile as routine reagents. This is a critical error. The combination of a fluorine substituent (increasing lipophilicity and skin permeation) and a nitrile moiety (potential metabolic release of cyanide) on a pyridine ring creates a compound that demands respect.

This guide moves beyond generic "wear gloves" advice. It applies the Hierarchy of Controls , treating Personal Protective Equipment (PPE) as the final, critical barrier in a self-validating safety system.

Risk Assessment & Hazard Identification

Before selecting PPE, we must define the enemy. Based on structural analogs (fluorinated pyridinecarbonitriles) and "read-across" toxicology, this compound presents specific risks that dictate our PPE strategy.

Toxicological Profile (Derived & Analogous)
  • Acute Toxicity (Oral/Dermal/Inhalation): Treat as Category 3 (Toxic) . The fluorine atom facilitates transport across the stratum corneum, making dermal absorption a primary vector.

  • Skin/Eye Irritation: Causes severe irritation (Category 2A/2).

  • Metabolic Hazard: Pyridine derivatives can be hepatotoxic; the nitrile group poses a risk of inhibiting cytochrome c oxidase if metabolized to free cyanide (though less labile than aliphatic nitriles).

  • Decomposition Hazards: In a fire or contact with strong acids, it releases Hydrogen Fluoride (HF) , Hydrogen Cyanide (HCN) , and Nitrogen Oxides (NOx).

DOT Diagram: Risk Assessment Workflow

RiskAssessment Start Start: Handling 2-Fluoro-4-methylnicotinonitrile Assess Step 1: Assess Physical State (Solid/Powder vs. Solution) Start->Assess DustRisk High Dust Potential? (Weighing/Transfer) Assess->DustRisk Solid SolventRisk In Solution? (Dermal Absorption Risk) Assess->SolventRisk Liquid/Solvated Control1 Engineering Control: Fume Hood Required DustRisk->Control1 Primary Defense SolventRisk->Control1 Primary Defense PPE_Dust PPE Upgrade: N95/P100 (if outside hood) + Double Nitrile Control1->PPE_Dust If Engineering Fails PPE_Splash PPE Standard: Single Nitrile (4mil) + Lab Coat Control1->PPE_Splash Routine Handling

Figure 1: Risk Assessment Workflow determining PPE escalation based on physical state.

The PPE Matrix: Specification & Rationale

Standard latex gloves provide insufficient permeation resistance against pyridine derivatives. The following matrix is non-negotiable for handling >100mg quantities.

Body ZonePPE RequirementTechnical Rationale
Hand Protection Double Gloving Strategy 1. Inner: 4 mil Nitrile (High dexterity)2.[1] Outer: 5-8 mil High-Modulus Nitrile (Long cuff)Permeation Dynamics: Fluorinated pyridines can permeate standard nitrile in <15 mins. Double gloving creates a sacrificial outer layer and a visual breach indicator. Do NOT use Latex.
Eye Protection Chemical Splash Goggles (ANSI Z87.1)Note: Safety glasses are insufficient for powders.Dust Migration: Fine powders can bypass the gaps in safety glasses. Goggles seal the ocular orbit against dust and corrosive vapors (HF/HCN precursors).
Respiratory Fume Hood (Primary) Backup: Half-face respirator with P100/OV cartridges Inhalation Risk: The solid is likely friable. If weighing outside a hood (not recommended), a P100 filter captures particulates, while the OV (Organic Vapor) layer traps sublimated vapors.
Body Defense Nomex or Treated Cotton Lab Coat + Chemical Resistant Apron (for >5g)Combustibility: Synthetic blends (polyester) can melt into skin if a flammable solvent fire occurs. Nomex provides thermal protection.

Operational Protocols

Scenario A: Weighing & Dispensing (Highest Risk)
  • The Hazard: Static electricity can cause the light powder to "jump," creating an aerosol cloud.

  • Protocol:

    • Eliminate Static: Use an ionizing fan or anti-static gun inside the fume hood before opening the vial.

    • The "Tunnel" Method: Do not weigh in the open hood. Place the balance inside a secondary containment tray.

    • Decontamination: Immediately wipe the balance area with a solvent-dampened tissue (Acetone/Ethanol) while wearing double gloves. Dispose of the tissue as solid hazardous waste.

Scenario B: Reaction Setup
  • The Hazard: Exothermic reaction runaway leading to vaporization.

  • Protocol:

    • Dissolve the solid in the solvent (e.g., DCM or THF) before adding catalysts or reactive species.

    • Ensure the reaction vessel is vented to a scrubber or inert gas line (Nitrogen/Argon) to prevent pressure buildup of evolved gases.

Scenario C: Emergency Spill Management

If a spill occurs, speed is less important than isolation .

SpillResponse Spill Spill Detected Evacuate 1. Evacuate & Ventilate (Close Hood Sash) Spill->Evacuate Assess 2. Assess Scale Evacuate->Assess Minor Minor (<5g) Assess->Minor Major Major (>5g) Assess->Major CleanMinor Absorb with Vermiculite (Do NOT use paper towels) Minor->CleanMinor CleanMajor Call EHS / HazMat Team Major->CleanMajor Decon Decontaminate Surface (Soap + Water, then Solvent) CleanMinor->Decon

Figure 2: Decision logic for spill response. Note the prohibition of paper towels (combustible) for initial absorption.

Waste Disposal & Decontamination[2][3]

Improper disposal of fluorinated nitriles creates long-term environmental liabilities.

  • Segregation:

    • Stream A (Solid): Contaminated gloves, weighing boats, and spill debris. Label: "Toxic Solid - Fluorinated Pyridine Derivative."

    • Stream B (Liquid): Reaction mother liquors. Do NOT mix with acidic waste streams (Risk of HCN/HF evolution). Keep pH > 7 if possible.

  • Container Choice: Use High-Density Polyethylene (HDPE) or Glass. Avoid metal containers if the waste is acidic or contains free fluoride ions (corrosion risk).

  • Labeling: Clearly mark the container with "Contains Fluorine & Nitrile - Potential HCN/HF Hazard."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2][3] [Link]

  • Phalen, R. N., & Wong, W. K. (2012). Chemical Resistance of Disposable Nitrile Gloves Exposed to Simulated Movement. Journal of Occupational and Environmental Hygiene. [Link]

  • PubChem. (n.d.). Compound Summary: Nicotinonitrile (Structural Parent). National Library of Medicine. [Link]

Sources

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